Product packaging for 7-Fluoro-3-(hydroxyimino)indolin-2-one(Cat. No.:CAS No. 143884-84-8)

7-Fluoro-3-(hydroxyimino)indolin-2-one

Cat. No.: B133973
CAS No.: 143884-84-8
M. Wt: 180.14 g/mol
InChI Key: NTVMSTRPGVBVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoro-3-(hydroxyimino)indolin-2-one is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2 B133973 7-Fluoro-3-(hydroxyimino)indolin-2-one CAS No. 143884-84-8

Properties

IUPAC Name

7-fluoro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNSRRMJCCGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419882
Record name 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143884-84-8
Record name 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Fluoro-3-(hydroxyimino)indolin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Fluoro-3-(hydroxyimino)indolin-2-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and structured data to support further investigation of this compound.

Core Chemical Properties

This compound, also known as 7-Fluoroisatin-3-oxime, is a fluorinated derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological recognition.[1] Isatin and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The oxime functional group is also a recognized pharmacophore, often contributing to kinase inhibition and other biological interactions.[2]

Table 1: General Chemical Properties

PropertyValueSource(s)
CAS Number 143884-84-8[6][7][8][9]
Molecular Formula C₈H₅FN₂O₂[7][8][9]
Molecular Weight 180.14 g/mol [7][9]
IUPAC Name This compound[7]
Synonyms 7-Fluoroisatin-3-oxime, 7-Fluoro-1H-indole-2,3-dione 3-oxime[7][]
Melting Point 248-250 °C[7]
Appearance Solid (details in specifications)[7]
Purity ≥96-99% (Commercially available)[7][8]
Storage Keep in a cool, dry place[7][]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 7-Fluoroisatin, followed by its oximation.

Step 1: Synthesis of 7-Fluoroisatin

The Sandmeyer isatin synthesis is a classical method for forming the isatin ring.[2] A common route involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in strong acid.

This protocol is based on the acid-catalyzed cyclization of an N-aryl-2-(hydroxyimino)acetamide intermediate.[11]

  • Reaction Setup : In a suitable reaction flask, dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30 g, 164.84 mmol) in 100 mL of concentrated sulfuric acid.

  • Heating : Stir the reaction mixture at 80 °C for approximately 2 hours.

  • Quenching : Upon completion, carefully and slowly pour the reaction mixture into a beaker containing an ice-water mixture with vigorous stirring.

  • Precipitation and Filtration : A brick-red solid will precipitate. Collect the solid by filtration.

  • Drying : Dry the collected solid to yield 7-fluoroindoline-2,3-dione (7-Fluoroisatin). Expected yield is approximately 90% (25 g).[11]

  • Purification (Optional) : The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[11]

Step 2: Oximation of 7-Fluoroisatin

The conversion of the 3-keto group of isatin to an oxime is a standard reaction using hydroxylamine.

This is a general procedure for the oximation of isatin derivatives.[2]

  • Reaction Setup : Dissolve 7-Fluoroisatin (1 equivalent) in ethanol or a similar suitable solvent.

  • Reagent Addition : Add hydroxylamine hydrochloride (1-1.2 equivalents) and a base such as pyridine or sodium acetate to the solution.

  • Heating : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification : The crude product, this compound, can be purified by recrystallization, typically from ethanol or methanol, to yield the final product.[2]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: 7-Fluoroisatin Synthesis cluster_1 Step 2: Oximation start N-(2-fluorophenyl)-2- (hydroxyimino)acetamide reagent1 Conc. H₂SO₄, 80°C start->reagent1 product1 7-Fluoroisatin reagent1->product1 Cyclization product1_ref 7-Fluoroisatin product1->product1_ref reagent2 NH₂OH·HCl, Pyridine Reflux product2 This compound reagent2->product2 Oximation product1_ref->reagent2

Caption: Reaction scheme for the two-step synthesis of the title compound.

Spectral Data and Characterization

While specific, detailed spectra for this compound are not available in the cited literature, the expected spectral characteristics can be inferred from its structure and data from similar compounds.[12][13][14]

Table 2: Predicted Spectral Data

TechniqueExpected Characteristics
¹H NMR - Aromatic protons (3H) in the range of δ 6.8-7.8 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring and coupling to fluorine. - A broad singlet for the N-H proton of the indolinone ring (δ > 10 ppm). - A singlet for the oxime O-H proton (can be broad and variable, δ > 11 ppm).[12]
¹³C NMR - Carbonyl carbon (C2) signal around δ 160-170 ppm. - Oxime carbon (C3) signal around δ 140-150 ppm. - Aromatic carbon signals in the range of δ 110-145 ppm. - The carbon attached to fluorine (C7) will show a large one-bond C-F coupling constant.
¹⁹F NMR - A single resonance for the fluorine atom, which will be coupled to the adjacent aromatic protons (H6).
IR (cm⁻¹) - O-H stretch (oxime) around 3200-3400 cm⁻¹ (broad). - N-H stretch (lactam) around 3100-3300 cm⁻¹. - C=O stretch (lactam carbonyl) around 1700-1740 cm⁻¹. - C=N stretch (oxime) around 1620-1680 cm⁻¹. - C-F stretch around 1000-1300 cm⁻¹.
Mass Spec (ESI-MS) Expected [M-H]⁻ ion at m/z 179.03 or [M+H]⁺ at m/z 181.04.

Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Fluorinated Aromatic Ring : The electron-withdrawing fluorine atom at the 7-position enhances the electrophilicity of the carbonyl carbon at C3, making it more susceptible to nucleophilic attack compared to non-fluorinated isatins.[1]

  • Oxime Group : The oxime group can exist as (E) and (Z) isomers and provides a site for further derivatization. It is also a key pharmacophore in many kinase inhibitors.[2]

  • Lactam N-H : The acidic proton on the indole nitrogen can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions to generate a library of derivatives.

Biological and Pharmacological Potential

Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] Fluorination is a common strategy to enhance metabolic stability and binding affinity.

Table 3: Summary of Biological Activities of Related Isatin Derivatives

Compound Class / DerivativeBiological ActivityTarget / MechanismReference(s)
7-FluoroisatinAcetylcholinesterase (AChE) InhibitionEnzyme Inhibition[1]
3-Hydrazonoindolin-2-one DerivativesAnti-proliferative / Apoptosis-inducingInhibition of cancer cell growth[3][15]
3-Hydrazonoindolin-2-one DerivativesHIV-1 RNase H InhibitionAntiviral[12]
Indole-2-one DerivativesAnti-inflammatoryInhibition of TNF-α and IL-6 release[5][16]
Isatin-Oxime DerivativesKinase InhibitionInhibition of DYRK1A, PIM1, etc.[2]
Fluorinated Quinolones (contain oximes)AntibacterialInhibition of bacterial growth[17]

Given the activities of its parent scaffolds, this compound is a promising candidate for screening against various biological targets, particularly kinases and enzymes involved in neurodegenerative diseases and cancer.

Biological Screening Workflow

The logical progression for evaluating a novel compound like this compound in a drug discovery context is outlined below.

G General Workflow for Biological Activity Screening synthesis Compound Synthesis & Purification in_vitro Primary In Vitro Screening (e.g., Enzyme/Receptor Assays) synthesis->in_vitro Test Compound cell_based Secondary Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based Active Compounds hit_id Hit Identification (Potency, Selectivity) cell_based->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Validated Hits adme In Vitro ADME/Tox (Metabolic Stability, Permeability) hit_id->adme sar->synthesis Synthesize Analogs lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & PK/PD Studies (Animal Models) lead_opt->in_vivo Optimized Leads adme->lead_opt candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for drug discovery. Its synthesis is straightforward from commercially available precursors. The presence of the fluorinated isatin core and the oxime functionality suggests a high likelihood of biological activity, particularly in the areas of oncology, neuroprotection, and anti-inflammatory research. This guide provides the foundational chemical data and experimental context necessary for researchers to undertake further investigation and derivatization of this promising scaffold.

References

A Technical Guide to the Structural Elucidation of 7-Fluoro-3-(hydroxyimino)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-3-(hydroxyimino)indolin-2-one, also known as 7-Fluoroisatin-3-oxime, is a fluorinated derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry.[1][2] The isatin core is found in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][4] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.[3] The oxime group at the 3-position provides an additional site for hydrogen bonding and potential coordination with biological targets.

This technical guide provides a comprehensive overview of the structural elucidation of this compound. It covers the synthetic workflow, detailed experimental protocols for synthesis and characterization, and an analysis of its expected spectroscopic data. Furthermore, it explores the potential biological relevance of this compound by illustrating a plausible signaling pathway it may modulate, based on the known activities of related isatin derivatives.

Synthesis and Structural Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression from synthesis to purification and, finally, spectroscopic confirmation. The starting material is typically 7-Fluoroisatin, which undergoes an oximation reaction. The identity and purity of the resulting product are then confirmed through a suite of analytical techniques.

G Workflow for Synthesis and Structural Elucidation Start Starting Material: 7-Fluoroisatin Reaction Reaction: Oximation with Hydroxylamine HCl Start->Reaction Step 1 Crude Crude Product: This compound Reaction->Crude Step 2 Purification Purification: Recrystallization Crude->Purification Step 3 Pure Pure Product Purification->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR NMR (¹H, ¹³C, ¹⁹F) Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS IR Infrared Spectroscopy (IR) Analysis->IR Structure Confirmed Structure NMR->Structure Data Interpretation MS->Structure Data Interpretation IR->Structure Data Interpretation

Caption: Logical workflow for the synthesis and structural confirmation of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 143884-84-8[1][5]
Molecular Formula C₈H₅FN₂O₂[1][5][6]
Molecular Weight 180.14 g/mol [1][5]
Synonyms 7-Fluoroisatin-3-oxime[1]
Appearance Expected to be a solid
Melting Point 248-250 °C[1]
Purity ≥96-99% (Commercially available)[1][6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of isatin oximes.[4][7]

  • Dissolution: Dissolve 7-Fluoroisatin (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Reflux the mixture with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic impurities.

  • Drying & Purification: Dry the crude product under vacuum. Further purify the compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Spectroscopic Characterization

The following are standard protocols for acquiring spectroscopic data for structural elucidation.[8]

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for isatin derivatives due to its ability to dissolve the compound and to avoid exchange of labile N-H and O-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) corresponding to the functional groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source, which is suitable for polar molecules. Acquire the mass spectrum in both positive and negative ion modes.

  • Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 5.1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.5 - 13.0SingletO-H (oxime)The oxime proton is acidic and typically appears far downfield.
~11.0 - 11.5SingletN-H (amide)The amide proton in the isatin ring is deshielded and appears downfield.[9]
~7.6 - 7.8DoubletAromatic H (C4-H)Expected to be downfield due to proximity to the carbonyl group.
~7.1 - 7.4MultipletAromatic H (C5-H, C6-H)Complex splitting pattern due to coupling with each other and with the fluorine atom.

Table 5.2: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
3400 - 3200O-H Stretch (broad)Oxime (-NOH)[10][11]
3300 - 3100N-H StretchAmide (-NH)[10][11]
~1720C=O StretchAmide Carbonyl[12]
~1620C=N StretchOxime (-C=NOH)[10]
1600 - 1450C=C StretchAromatic Ring[10]
1250 - 1150C-F StretchAryl-Fluoride[12]

Table 5.3: Predicted Mass Spectrometry Data

m/z Value (ESI+)AssignmentRationale
181.04[M+H]⁺Protonated molecular ion, confirming the molecular weight of 180.14.[1][5]
164.04[M+H - NHOH]⁺Loss of the hydroxylamine group from the C3 position.
136.03[M+H - NHOH - CO]⁺Subsequent loss of carbon monoxide from the indolin-2-one ring.

Potential Biological Activity and Signaling Pathway

Isatin and its derivatives are known to induce apoptosis in various cancer cell lines.[13] A plausible mechanism of action for this compound could involve the modulation of key proteins in the intrinsic (mitochondrial) apoptosis pathway. The compound could potentially inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

G Hypothetical Apoptotic Signaling Pathway cluster_cell Cancer Cell Compound 7-Fluoro-3-(hydroxyimino) indolin-2-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Apoptosome Apoptosome CytC->Apoptosome forms Apaf1 Apaf-1 Apaf1->Apoptosome forms Casp9 Pro-Caspase-9 Casp9->Apoptosome forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Plausible modulation of the intrinsic apoptosis pathway by the title compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines rational synthesis with comprehensive spectroscopic analysis. The presence of the fluorinated isatin oxime scaffold suggests that this compound is a promising candidate for further investigation in drug discovery. The detailed protocols and expected analytical data provided in this guide serve as a foundational resource for researchers working on the synthesis, characterization, and biological evaluation of this and related heterocyclic compounds.

References

An In-depth Technical Guide to 7-Fluoro-3-(hydroxyimino)indolin-2-one (CAS 143884-84-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-3-(hydroxyimino)indolin-2-one, also known as 7-Fluoroisatin-3-oxime, is a fluorinated heterocyclic compound belonging to the isatin oxime family.[1] Isatin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a fluorine atom at the 7-position of the indolinone core can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[2] Its core structure consists of a fluorinated indole ring system with a ketone and a hydroxylamino group at the 2 and 3 positions, respectively.

PropertyValueReference
CAS Number 143884-84-8[3][4]
Molecular Formula C₈H₅FN₂O₂[3][4]
Molecular Weight 180.1 g/mol [3][4]
Appearance Solid[2]
Melting Point 248-250 °C[1]
Purity Typically ≥96%[3]
Synonyms 7-Fluoroisatin-3-oxime, 7-Fluoro-1H-indole-2,3-dione 3-oxime[1]
Storage Keep Cold[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-fluoroaniline. The first step is the synthesis of the intermediate, 7-Fluoroisatin, via the Sandmeyer isonitrosoacetanilide isatin synthesis. This is followed by the oximation of the 3-keto group of 7-Fluoroisatin.

Step 1: Synthesis of 7-Fluoroisatin (CAS 317-20-4)

This procedure is adapted from established methods for the synthesis of isatin derivatives.[5]

Materials:

  • N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • Concentrated Sulfuric Acid

  • Ice-water mixture

  • Ethyl acetate

  • Petroleum ether

Protocol:

  • In a suitable reaction vessel, dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (1 equivalent) in concentrated sulfuric acid.[5]

  • Heat the reaction mixture to 80°C and stir for approximately 2 hours.[5]

  • Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred ice-water mixture to precipitate the product.[5]

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude 7-Fluoroisatin.

  • For further purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 7-Fluoroisatin as a solid.[5]

Step 2: Synthesis of this compound

This is a standard oximation reaction of a ketone.

Materials:

  • 7-Fluoroisatin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium acetate

  • Ethanol or a similar suitable solvent

Protocol:

  • Suspend 7-Fluoroisatin (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as pyridine or sodium acetate (1.5 to 2 equivalents) to the suspension.

  • Reflux the reaction mixture for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.

Potential Biological Activities and Mechanism of Action

Anti-inflammatory Activity

Indolin-2-one derivatives have shown promise as anti-inflammatory agents.[6][7] Their mechanism of action is often multifactorial, involving the inhibition of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Structurally related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of indolin-2-one derivatives can be attributed to their ability to modulate key signaling pathways, including the Akt, MAPK, and NF-κB pathways.[7]

A proposed workflow for evaluating the anti-inflammatory activity of this compound is presented below.

G Experimental Workflow for Anti-inflammatory Activity Screening cluster_0 In Vitro Assays cluster_1 In Vivo Models (e.g., LPS-induced sepsis in mice) A RAW264.7 Macrophage Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Measurement of NO Production (Griess Assay) C->D E Quantification of Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->E F Western Blot Analysis of Akt, MAPK, and NF-κB Pathways C->F G Animal Acclimatization H Administration of This compound G->H I LPS Challenge H->I J Monitoring of Survival and Clinical Symptoms I->J K Measurement of Cytokine Levels in Serum I->K

Caption: Workflow for screening anti-inflammatory activity.

Kinase Inhibition

The indolin-2-one scaffold is a core component of several approved kinase inhibitor drugs (e.g., Sunitinib). Derivatives of indolin-2-one have been investigated as potent inhibitors of various protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer.[8]

  • Potential Targets: Based on studies of similar compounds, potential kinase targets for this compound could include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[8]

A plausible signaling pathway that could be inhibited by this compound, based on the known activity of related indolin-2-one kinase inhibitors, is depicted below.

G Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Compound This compound Compound->RTK Inhibition Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival

Caption: Potential mechanism of kinase inhibition.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive candidate for further investigation in drug discovery programs.

  • Pharmaceutical Intermediate: It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

  • Protein Degradation: The indolin-2-one core is also found in building blocks for Proteolysis Targeting Chimeras (PROTACs), suggesting a potential application in the field of targeted protein degradation.[3]

Conclusion

This compound is a fluorinated isatin oxime with significant potential for applications in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in the current literature, the well-documented anti-inflammatory and kinase inhibitory activities of the broader indolin-2-one and isatin oxime families provide a strong rationale for its further investigation. The synthetic protocols outlined in this guide offer a clear path for its preparation, enabling researchers to explore its therapeutic potential in various disease models. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and to fully realize its potential in the development of novel therapeutics.

References

Unveiling the Mechanistic Landscape of 7-Fluoro-3-(hydroxyimino)indolin-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of the mechanism of action for the compound 7-Fluoro-3-(hydroxyimino)indolin-2-one. Despite its availability as a research chemical, detailed mechanistic studies, specific biological targets, and associated signaling pathways for this particular molecule are not extensively documented in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the known biological activities of the broader classes of fluorinated indolin-2-one and isatin oxime derivatives to infer potential mechanisms and guide future research. The information presented herein is a synthesis of data from related compounds and should be interpreted with the explicit understanding that it is not a direct representation of the activity of this compound.

Introduction to this compound

This compound belongs to the isatin oxime family, a class of compounds built upon the versatile indolin-2-one scaffold. The introduction of a fluorine atom at the 7-position and a hydroxyimino group at the 3-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule. While this compound is commercially available for research purposes, its specific biological activities and mechanism of action remain largely uncharacterized in peer-reviewed studies.

Inferred Mechanisms of Action from Related Indolin-2-One Derivatives

Research into structurally similar indolin-2-one and isatin oxime derivatives has revealed a range of biological activities, suggesting potential avenues of investigation for this compound. These activities primarily revolve around anti-inflammatory and anti-cancer pathways.

Anti-Inflammatory Activity

Studies on various indole-2-one derivatives have demonstrated potent anti-inflammatory effects. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

A proposed signaling pathway for the anti-inflammatory action of certain indole-2-one derivatives involves the suppression of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.[1][2][3] This is achieved through the downregulation of key inflammatory cytokines and enzymes.

ANTI_INFLAMMATORY_PATHWAY LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Upregulates Indolin_derivative Indolin-2-one Derivatives Indolin_derivative->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway inhibited by some indolin-2-one derivatives.

Kinase Inhibition and Anti-Cancer Potential

The indolin-2-one core is a well-established scaffold for the development of kinase inhibitors. For instance, a study on indolin-2-one-based derivatives identified a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[4] While the specific compound was not this compound, this highlights a probable mechanism for compounds of this class.

Furthermore, tricyclic isatin oximes have demonstrated high binding affinity for several kinases, including DYRK1A and PIM1, which are implicated in neurodegenerative diseases and cancer.[5]

KINASE_INHIBITION_WORKFLOW cluster_screening Kinase Inhibitor Screening cluster_cellular Cellular Assays Compound This compound (Test Compound) Binding_Assay Binding Affinity Assay (e.g., Kinase-Glo, TR-FRET) Compound->Binding_Assay Kinase_Panel Panel of Kinases (e.g., FLT3, DYRK1A, PIM1) Kinase_Panel->Binding_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Cancer_Cells Cancer Cell Lines (e.g., MV4-11 for FLT3) IC50_Determination->Cancer_Cells Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cancer_Cells->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Cancer_Cells->Apoptosis_Assay Downstream_Signaling Western Blot for Downstream Targets Cancer_Cells->Downstream_Signaling

Caption: A generalized experimental workflow for evaluating the kinase inhibitory activity of an indolin-2-one derivative.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for various indolin-2-one derivatives from the literature. It is crucial to note that this data is not for this compound but for other compounds within the same chemical class.

Table 1: Anti-proliferative Activity of a FLT3 Inhibitor Derivative [4]

CompoundTarget Cell LineIC50 (nM)
10d MV4-11 (FLT3-dependent)24.8
Sunitinib (Control)MV4-11 (FLT3-dependent)38.5

Table 2: Kinase Inhibition Profile of a FLT3 Inhibitor Derivative [4]

CompoundTarget KinaseIC50 (nM)
10d FLT35.3

Table 3: Anti-inflammatory Activity of Indole-2-one Derivatives [3]

CompoundInhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
7i 44.557.2
8e >4040-50

Experimental Protocols for Key Assays (Generalized)

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for assays commonly used to evaluate the biological activities of related compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.[1]

  • Cell Culture and Treatment: Mouse RAW264.7 macrophages are pretreated with the test compound or vehicle for 2 hours, followed by stimulation with LPS (0.5 µg/mL) for 22 hours.

  • Supernatant Collection: The cell culture media is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The levels of TNF-α and IL-6 in the media are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of cytokines is calculated based on a standard curve.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the available literature on related indolin-2-one and isatin oxime derivatives provides a strong foundation for future research. The potential for this compound to act as an anti-inflammatory agent or a kinase inhibitor warrants further investigation.

Future studies should focus on:

  • Target Identification: Unbiased screening approaches to identify the primary biological targets of this compound.

  • In Vitro and In Vivo Efficacy: Comprehensive evaluation of its anti-inflammatory and anti-cancer properties in relevant cellular and animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound, emphasizing the need for direct experimental evidence to confirm its mechanism of action.

References

The Biological Profile of 7-Fluoroisatin-3-oxime: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The isatin scaffold is considered a privileged structure, readily amenable to chemical modification at various positions, leading to a diverse array of pharmacological properties including anticonvulsant, antimicrobial, antiviral, and anticancer effects. The introduction of a fluorine atom into the isatin core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological potency. This technical guide focuses on the biological activity of a specific derivative, 7-Fluoroisatin-3-oxime, providing a comprehensive overview of its synthesis, and potential therapeutic applications, with a focus on its anticonvulsant and antimicrobial properties.

Synthesis of 7-Fluoroisatin-3-oxime

The synthesis of 7-Fluoroisatin-3-oxime is a two-step process that begins with the synthesis of the precursor, 7-Fluoroisatin, followed by the formation of the oxime at the 3-position.

Synthesis of 7-Fluoroisatin

A common method for the synthesis of 7-Fluoroisatin is the Sandmeyer isatin synthesis. This process involves the reaction of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide with a strong acid, typically concentrated sulfuric acid. The reaction mixture is heated to induce cyclization, followed by quenching in an ice-water mixture to precipitate the product.

A representative synthetic pathway is depicted below:

G A N-(2-fluorophenyl)-2- (hydroxyimino)acetamide B Concentrated Sulfuric Acid (H₂SO₄) A->B Dissolve C Heat (80°C) B->C Reaction Condition D 7-Fluoroisatin C->D Cyclization & Hydrolysis

Caption: Synthetic pathway for 7-Fluoroisatin.
Synthesis of 7-Fluoroisatin-3-oxime

The conversion of 7-Fluoroisatin to its 3-oxime derivative is a standard condensation reaction. This involves reacting 7-Fluoroisatin with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the formation of the oxime.

A generalized workflow for the synthesis of isatin-3-oximes is as follows:

G A 7-Fluoroisatin D Solvent (e.g., Ethanol) A->D Dissolve B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->D C Base (e.g., Pyridine) C->D E Heat D->E Reaction Condition F 7-Fluoroisatin-3-oxime E->F

Caption: General workflow for the synthesis of 7-Fluoroisatin-3-oxime.

Biological Activities and Experimental Protocols

While specific quantitative data for 7-Fluoroisatin-3-oxime is not available, isatin derivatives have been extensively studied for their anticonvulsant and antimicrobial properties. The following sections detail the standardized experimental protocols used to evaluate these activities.

Anticonvulsant Activity

The anticonvulsant potential of a compound is typically assessed using rodent models of induced seizures. The two most common primary screening models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.

Table 1: Anticonvulsant Activity of Illustrative Isatin Derivatives

CompoundTest ModelDose (mg/kg)Protection (%)Reference
Isatin Schiff Base Derivative AMES10083[Fictional Data for Illustration]
Isatin-3-Oxime Derivative BPTZ5067[Fictional Data for Illustration]
5-Bromo-IsatinMES30100[Fictional Data for Illustration]

Note: The data presented in this table is for illustrative purposes only to demonstrate the typical format for reporting anticonvulsant activity and does not represent actual data for 7-Fluoroisatin-3-oxime.

The MES test is a model for generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • Electroconvulsiometer

  • Corneal electrodes

  • Male Swiss albino mice (20-25 g)

  • Test compound (7-Fluoroisatin-3-oxime)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least 48 hours before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Dosing: Divide the animals into groups (n=6-8 per group). Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). The time of testing post-administration should be determined by the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).

  • Seizure Induction: At the time of peak effect, apply a drop of saline to the corneas of each mouse to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: tonic flexion of the hindlimbs, followed by tonic extension, and finally clonic convulsions.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

G A Animal Acclimatization B Grouping & Dosing (Test Compound, Vehicle, Standard) A->B C Application of Corneal Electrodes B->C D Maximal Electroshock Stimulation C->D E Observation of Seizure Phases D->E F Record Protection (Absence of Tonic Hindlimb Extension) E->F G Data Analysis (% Protection, ED₅₀) F->G

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

The PTZ test is a model for absence seizures (petit mal).

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic convulsions induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound (7-Fluoroisatin-3-oxime)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Observation cages

Procedure:

  • Animal Preparation: Similar to the MES test.

  • Dosing: Administer the test compound, vehicle, or standard drug i.p. or p.o. at a predetermined time before PTZ injection.

  • Seizure Induction: Inject PTZ subcutaneously (s.c.) at a dose known to induce seizures in a high percentage of animals (e.g., 85 mg/kg).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic convulsions (characterized by rhythmic contractions of the limbs, trunk, and facial muscles) for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures for a period of at least 5 seconds is considered protection. The latency to the first clonic convulsion can also be recorded.

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED50 can be determined.

G A Animal Acclimatization B Grouping & Dosing (Test Compound, Vehicle, Standard) A->B C Subcutaneous Injection of Pentylenetetrazole (PTZ) B->C D Observation for Clonic Convulsions C->D E Record Protection (Absence of Clonic Seizures) D->E F Data Analysis (% Protection, ED₅₀) E->F

Caption: Experimental workflow for the Pentylenetetrazole (PTZ) test.
Antimicrobial Activity

The antimicrobial activity of a compound is determined by its ability to inhibit the growth of or kill microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Illustrative Isatin Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Isatin Schiff Base Derivative CStaphylococcus aureus16[Fictional Data for Illustration]
Isatin-3-Oxime Derivative DEscherichia coli32[Fictional Data for Illustration]
7-Chloro-IsatinBacillus subtilis8[Fictional Data for Illustration]

Note: The data presented in this table is for illustrative purposes only to demonstrate the typical format for reporting antimicrobial activity and does not represent actual data for 7-Fluoroisatin-3-oxime.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compound (7-Fluoroisatin-3-oxime) stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, this is done by adding 100 µL of broth to each well, then adding 100 µL of the stock solution to the first well, mixing, and transferring 100 µL to the subsequent well, and so on.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilution of Test Compound in Microplate B->C D Incubate Plate (37°C, 18-24h) C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanisms of Action

The biological activities of isatin derivatives are attributed to their interaction with various molecular targets. While the specific mechanism of action for 7-Fluoroisatin-3-oxime has not been elucidated, the isatin scaffold is known to interact with several key biological pathways.

G Isatin Isatin Scaffold MAO Monoamine Oxidase (MAO) Isatin->MAO Kinases Protein Kinases (e.g., GSK-3β) Isatin->Kinases Caspases Caspases Isatin->Caspases IonChannels Voltage-gated Na⁺/Ca²⁺ Channels Isatin->IonChannels BacterialEnzymes Bacterial Enzymes (e.g., DNA gyrase) Isatin->BacterialEnzymes Neuroprotection Neuroprotective Effects MAO->Neuroprotection Anticancer Anticancer Activity Kinases->Anticancer Caspases->Anticancer Anticonvulsant Anticonvulsant Activity IonChannels->Anticonvulsant Antimicrobial Antimicrobial Activity BacterialEnzymes->Antimicrobial

Caption: Potential molecular targets of the isatin scaffold.

Conclusion

7-Fluoroisatin-3-oxime is a promising, yet understudied, derivative of the pharmacologically significant isatin scaffold. While specific biological data for this compound is currently lacking in the public domain, the established anticonvulsant and antimicrobial activities of related isatin derivatives provide a strong rationale for its investigation. This technical guide has provided a comprehensive overview of the synthetic approaches and detailed, standardized protocols for the biological evaluation of 7-Fluoroisatin-3-oxime. It is anticipated that the application of these methodologies will facilitate the elucidation of its biological profile and pave the way for its potential development as a novel therapeutic agent. Further research is strongly encouraged to fill the existing knowledge gap and unlock the full therapeutic potential of this and other fluorinated isatin derivatives.

The Pharmacological Profile of Fluorinated Isatin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, an indole derivative, has long been a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of fluorine atoms into the isatin core or its substituents has emerged as a powerful strategy to modulate the pharmacological properties of these compounds, often leading to enhanced potency, improved metabolic stability, and altered selectivity. This technical guide provides an in-depth overview of the pharmacological profile of fluorinated isatin derivatives, with a focus on their anticancer and enzyme-inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities and Quantitative Data

Fluorinated isatin derivatives have demonstrated significant potential across various therapeutic areas. Their primary pharmacological effects are centered on anticancer and enzyme-inhibitory activities.

Anticancer Activity

Fluorinated isatins exert their cytotoxic effects against cancer cells through multiple mechanisms, including the induction of apoptosis, disruption of mitochondrial function, and generation of reactive oxygen species (ROS). The antiproliferative activity of several fluorinated isatin-hydrazone derivatives has been evaluated against various cancer cell lines.[1][2][3]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 8 5-Fluoro-isatin-hydrazone with 4-nitrobenzylideneA549 (Lung Carcinoma)42.43[1][3][4]
HepG2 (Hepatocellular Carcinoma)48.43[3][4]
Compound 14 5-Fluoro-isatin-hydrazone with 3-hydroxy-4-methoxybenzylideneA549 (Lung Carcinoma)115.00[1][4]
Compound 5 5-Fluoro-isatin-hydrazone with 4-fluorobenzylideneHepG2 (Hepatocellular Carcinoma)107.90[1]
Compound 7 5-Fluoro-isatin-hydrazone with 4-methoxybenzylideneHepG2 (Hepatocellular Carcinoma)152.90[1]
Compound 10 5-Fluoro-isatin-hydrazone with 3-hydroxybenzylideneA549 (Lung Carcinoma)>200[1]
HepG2 (Hepatocellular Carcinoma)>200[1]
Enzyme Inhibition

Certain fluorinated isatin derivatives have been identified as potent inhibitors of caspases, key enzymes in the apoptotic cascade.[5] N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins, in particular, have shown significant inhibitory activity against caspase-3 and caspase-7.[5]

Compound TypeCaspase TargetInhibitionReference
N-propyl and N-butyl isatinsCaspase-3, Caspase-7Excellent inhibitors[5]
Terminal alcohols and regioisomeric fluorobutyl derivativesCaspase-3, Caspase-7Excellent inhibitors[5]
Fluoroethyl and fluoropropyl compoundsCaspase-3, Caspase-7100-1000 times less active[5]
Fluorinated N-benzyl isatinsCaspase-3, Caspase-7Moderate inhibitors[5]
Trifluoroalkyl and difluoroalkyl derivativesCaspase-3, Caspase-7Moderate inhibitors[5]

A series of novel isatin-thiazole derivatives, some of which are fluorinated, have been synthesized and screened for their in vitro α-glucosidase inhibitory activity. Many of these compounds displayed potent inhibition compared to the standard drug acarbose.

Compound IDSubstitution Patternα-Glucosidase IC50 (µM)Reference
6l (Z)-5-Fluoro-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one8.33 ± 0.18

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of fluorinated isatin derivatives.

Synthesis of Fluorinated Isatin Derivatives

A mixture of a substituted 5-fluoroisatin (1 equivalent) and a substituted hydrazine (1 equivalent) in ethanol is heated under reflux for a specified time (e.g., 30 minutes to 1 hour).[6] The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol, dioxane) to yield the pure fluorinated isatin-hydrazone.[2][6] The structure of the synthesized compounds is typically confirmed by FT-IR, 1H NMR, 13C NMR, and elemental analysis.[2]

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the fluorinated isatin derivatives and a vehicle control for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[7]

Apoptosis and Mechanistic Assays

This assay measures the activity of caspases, key executioners of apoptosis.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a specific lysis buffer on ice.[8]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase activity.[8]

This assay detects changes in the mitochondrial membrane potential, a hallmark of early apoptosis.

  • Cell Treatment: Treat cells with the fluorinated isatin derivatives for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (a cationic dye) for 15-30 minutes at 37°C.[9] In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[9] The ratio of red to green fluorescence is used to determine the change in MMP.

This assay measures the intracellular generation of ROS.

  • Cell Treatment: Treat cells with the test compounds.

  • DCFH-DA Staining: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader or flow cytometer.[10]

Visualizing Pathways and Workflows

Signaling Pathway: Fluorinated Isatin Derivative-Induced Apoptosis

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by fluorinated isatin derivatives, based on their observed effects on mitochondrial membrane potential and ROS production.

G cluster_cell Cancer Cell FID Fluorinated Isatin Derivative Mito Mitochondrion FID->Mito Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS->Mito Damages Caspase9 Caspase-9 (Initiator) MMP->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by fluorinated isatin derivatives.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays

The following diagram outlines the general experimental workflow for assessing the anticancer properties of fluorinated isatin derivatives.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Fluorinated Isatin Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Mechanistic Mechanistic Assays Cytotoxicity->Mechanistic Active Compounds MMP_Assay Mitochondrial Membrane Potential Assay Mechanistic->MMP_Assay ROS_Assay ROS Production Assay Mechanistic->ROS_Assay Caspase_Assay Caspase Activity Assay Mechanistic->Caspase_Assay

References

Potential therapeutic targets for 7-Fluoro-3-(hydroxyimino)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Chemical Structures

I'm currently focused on gathering information on "7-Fluoro-3-(hydroxy imino)indolin-2-one," its aliases, and any identified biological activities or therapeutic targets associated with the compound. My approach involves a comprehensive search of scientific literature, patents, and chemical databases to understand its properties. I'm aiming to build a detailed profile that includes its mechanism of action.

Exploring Therapeutic Potential

I've expanded my search to include experimental protocols and quantitative data like IC50 values related to "7-Fluoro-3-(hydroxy imino)indolin-2-one." My focus is now on meticulously documenting the key assays used to characterize the compound, including binding assays and cell-based functional assays. This will help me create a detailed, data-driven technical guide.

Gathering Initial Data

I've just finished a basic search. I've got some initial info on 7-Fluoro-3-(hydroxy imino)indolin-2-one: its properties, synonyms, the CAS number. It's clearly a derivative of isatin. The isatin and derivatives search shows a broad spectrum of possible biological activities, which warrants further exploration, to see what potential applications there could be.

Analyzing Biological Activities

I've expanded my research based on the initial information. The wide range of biological activities of isatin derivatives is confirmed. I found potential applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, with some specific targets mentioned. However, there's no precise data or direct links for 7-Fluoro-3-(hydroxyimino)indolin-2-one. I'll focus on analogs next.

Examining Potential Therapies

I've been analyzing the search results. They highlight the therapeutic potential of isatin derivatives, the class this compound is a part of. The results point to anticancer properties, which is an exciting area to focus on. This could be a significant step forward.

Analyzing Key Activity Areas

I'm now diving deeper into the specific areas of activity revealed in the search. The anticancer properties are particularly promising, with details on HDAC, MARK4, and general kinase inhibition. Apoptosis induction via ROS generation is also a compelling mechanism. The anti-inflammatory potential, with cytokine inhibition and kinase binding affinities (DYRK1A, etc.), is substantial. Additionally, the antiviral activity against SARS and neuroprotective effects of tricyclic derivatives are noteworthy.

Prioritizing Specific Compound Data

I'm now focusing on finding direct data for the specific compound, this compound. While broader isatin derivative information is helpful, it's crucial to locate specific studies. The current data points to anticancer, anti-inflammatory, antiviral, and neuroprotective potential, but direct evidence for this specific derivative is needed. The aim is to build a guide with precise experimental data, even if it is for an analog, or determine if the guide needs to remain focused on the broader class of 7-fluoro-isatin derivatives.

Examining Data Availability

I'm hitting a roadblock. My search for concrete quantitative data like IC50, EC50, and Ki values, along with detailed experimental protocols, specifically for this compound is turning up empty. The search is too broad, returning results on isatin derivatives in general.

Narrowing the Focus

My efforts continue, albeit with a shift in strategy. The hunt for precise data on our target compound remains fruitless. Instead, I'm focusing on analogous isatin-oximes. While no direct IC50 or Ki values for our specific compound exist, I've unearthed promising leads regarding isatin-oximes' inhibitory action on IDH1 and AChE reactivation properties, alongside their anti-inflammatory capabilities. This allows me to build a technical guide based on structure-activity relationships.

Revising the Approach

The data drought persists; the specific compound remains elusive in detailed studies. But, I've pivoted. I'm building a predictive guide, focusing on analogous isatin-oximes. My focus is now on extracting assay protocols for IDH1, AChE reactivation, and anti-inflammatory activities from my findings. I'm structuring the information into tables, diagrams, and detailed protocols. The guide's preface will emphasize its foundation on related compounds.

Gathering Compound Data

I've hit a roadblock. My search for concrete biological data on 7-Fluoro-3-(hydroxy imino)indolin-2-one is proving fruitless so far, turning up no IC50, EC50, or Ki values, nor any experimental protocols. I am however gaining a lot of data on the broader isatin class of compounds.

Focusing on Target Families

I've shifted my focus to potential therapeutic targets of the isatin-3-oxime scaffold. While no specific data exists for the compound itself, the search yielded promising target families: protein kinases, IDH1, and AChE. I've successfully collected detailed experimental protocols for assays relevant to these targets, like cytotoxicity, kinase inhibition, and inflammatory marker detection. My next step will be creating a guide that emphasizes the need for validation.

Creating the Technical Guide

I'm now writing a detailed technical guide. It will focus on potential therapeutic targets of the isatin-3-oxime scaffold, as direct data for the specific compound is absent. The guide includes sections on anticancer, anti-inflammatory, and neuroprotective/antidotal applications, with data tables, protocols, and pathway diagrams. This guide should serve as a useful starting point.

The Dawn of a New Era in Targeted Therapeutics: Discovery and Synthesis of Novel Indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel indolinone derivatives, with a focus on their applications in oncology and inflammation.

The Indolinone Core: A Versatile Scaffold for Drug Design

The 2-indolinone core, a bicyclic structure containing a fused benzene and pyrrolidinone ring, serves as a crucial pharmacophore. Its ability to act as a hydrogen bond donor and acceptor, coupled with the potential for substitution at the C3, N1, and aromatic ring positions, makes it an ideal starting point for the design of targeted therapies. A significant number of indolinone derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

A general workflow for the discovery and development of novel indolinone derivatives is outlined below. This process typically begins with target identification and validation, followed by the design and synthesis of a library of compounds. These compounds then undergo a series of in vitro and in vivo evaluations to identify promising lead candidates for further development.

G Target_ID Target Identification and Validation Library_Design Library Design and Virtual Screening Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->In_Vitro_Screening Hit_ID Hit Identification In_Vitro_Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Opt->In_Vivo_Testing Preclinical_Dev Preclinical Development In_Vivo_Testing->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Induces

7-Fluoro-3-(hydroxyimino)indolin-2-one: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 7-Fluoro-3-(hydroxyimino)indolin-2-one, a fluorinated derivative of isatin oxime. While specific research on this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogs to provide insights into its potential synthesis, biological activities, and mechanisms of action. The indolin-2-one and isatin scaffolds are well-established "privileged structures" in medicinal chemistry, known for their diverse biological activities. The introduction of a fluorine atom and an oxime group at the 7- and 3-positions, respectively, is anticipated to modulate its physicochemical properties and biological target interactions.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a two-step process starting from 7-fluoroisatin. The general synthetic route is outlined below.

G A 7-Fluoroisatin C Reaction in Ethanol/Pyridine A->C B Hydroxylamine Hydrochloride B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar isatin oximes.

  • Dissolution: 7-Fluoroisatin is dissolved in a suitable solvent, such as ethanol, often with the addition of a base like pyridine to facilitate the reaction.

  • Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride is added to the isatin solution.

  • Reaction: The mixture is typically heated under reflux for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization.

Potential Biological Activities and Quantitative Data from Related Compounds

Anticancer Activity

The indolin-2-one scaffold is a core component of several approved and clinical-stage kinase inhibitors, such as Sunitinib.[2] Fluorinated derivatives have shown potent anticancer activities.

Table 1: In Vitro Anticancer Activity of Related Fluorinated Indolin-2-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6 A549 (Lung)5.10 ± 0.64[1]
Bel7402 (Liver)4.40 ± 0.78[1]
HepG2 (Liver)3.30 ± 0.14[1]
HCT116 (Colon)4.40 ± 1.09[1]
HeLa (Cervical)4.30 ± 0.77[1]
10d MV4-11 (AML)0.0248[2]

Disclaimer: The data presented is for structurally related compounds, not this compound.

Anti-inflammatory Activity

Isatin derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key signaling molecules in inflammatory pathways.

Table 2: Anti-inflammatory Activity of a Related Tricyclic Isatin Oxime

CompoundAssayIC50 (µM)Reference
5d LPS-induced NF-κB/AP-1 activity in THP-1Blue cells1.8 ± 0.2[3]
LPS-induced IL-6 production in MonoMac-6 cells2.5 ± 0.5[3]

Disclaimer: The data presented is for a structurally related compound, not this compound.

Antiviral Activity

Derivatives of isatin oximes have been identified as inhibitors of viral replication, particularly for Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus (HIV).

Table 3: Antiviral Activity of a Related 3-hydrazonoindolin-2-one Derivative

CompoundTargetIC50 (µM)Reference
6k HIV-1 RNase H>50[4]

Disclaimer: The data presented is for a structurally related compound, not this compound. Note that for this specific related compound, the activity was not potent.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, this compound may exert its biological effects through the modulation of various signaling pathways.

Kinase Inhibition

A primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.

G A This compound C ATP Binding Site A->C B Protein Kinase (e.g., VEGFR, PDGFR, FLT3) B->C D Inhibition of Kinase Activity C->D Competitive Inhibition E Downstream Signaling Blocked D->E F Reduced Cell Proliferation and Angiogenesis E->F G A Inflammatory Stimulus (e.g., LPS) B Upstream Signaling Kinases A->B D NF-κB Activation B->D C This compound C->B Inhibition E Transcription of Pro-inflammatory Genes D->E F Reduced Production of Cytokines (e.g., IL-6, TNF-α) E->F

References

Technical Guide: Spectroscopic and Synthetic Overview of 7-Fluoro-3-(hydroxyimino)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble:

Commercial suppliers list the compound for sale, implying its synthesis and characterization have been performed. However, the associated analytical data has not been publicly disseminated. Information regarding any biological activity or signaling pathways associated with this specific molecule is also absent from the reviewed literature.

This guide, therefore, provides a summary of the available information on the precursor, 7-fluoroisatin, and a general, non-validated protocol for the synthesis of the target compound based on standard chemical transformations.

Introduction to 7-Fluoro-3-(hydroxyimino)indolin-2-one

This compound is a fluorinated derivative of isatin oxime. The isatin scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially leading to enhanced therapeutic efficacy.

Compound Identification:

PropertyValue
IUPAC Name 7-fluoro-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one
Synonyms 7-Fluoro-isatin-3-oxime
CAS Number 143884-84-8
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol

Synthesis Pathway

The synthesis of this compound typically proceeds in two main steps: the synthesis of the precursor 7-fluoroisatin, followed by its oximation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 7-Fluoroisatin cluster_1 Step 2: Oximation 2-Fluoroaniline 2-Fluoroaniline Isonitrosoacetanilide N-(2-fluorophenyl)-2-(hydroxyimino)acetamide 2-Fluoroaniline->Isonitrosoacetanilide Sandmeyer Reaction Chloral_hydrate Chloral hydrate & Hydroxylamine hydrochloride Chloral_hydrate->Isonitrosoacetanilide 7_Fluoroisatin 7-Fluoroisatin Isonitrosoacetanilide->7_Fluoroisatin Cyclization (H₂SO₄) 7_Fluoroisatin_2 7-Fluoroisatin Target_Compound This compound 7_Fluoroisatin_2->Target_Compound Condensation Hydroxylamine Hydroxylamine hydrochloride Hydroxylamine->Target_Compound

Caption: General synthetic pathway for this compound.

Experimental Protocols (General and Not Validated)

The following are generalized experimental protocols based on standard organic chemistry methodologies for the synthesis of isatins and their oximes. These protocols have not been specifically validated for this compound and should be adapted and optimized by qualified researchers.

Synthesis of 7-Fluoroisatin (Precursor)

The synthesis of 7-fluoroisatin is a well-documented procedure, typically following the Sandmeyer isatin synthesis.

Materials:

  • 2-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

  • Sodium sulfate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Formation of the isonitrosoacetanilide: A solution of chloral hydrate and sodium sulfate in water is prepared. To this, a solution of 2-fluoroaniline in hydrochloric acid is added, followed by a solution of hydroxylamine hydrochloride in water. The mixture is heated, and upon reaction completion, the precipitated N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is filtered, washed, and dried.

  • Cyclization: The dried N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is slowly added to pre-heated concentrated sulfuric acid. The reaction mixture is maintained at an elevated temperature to facilitate cyclization.

  • Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of crude 7-fluoroisatin. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound

This step involves the oximation of the 3-keto group of 7-fluoroisatin.

Materials:

  • 7-Fluoroisatin

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: 7-Fluoroisatin is dissolved in ethanol. To this solution, an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The crude product is washed with water and then with cold ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.

Spectroscopic Data (Anticipated)

While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the three protons on the fluorinated benzene ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine atom at position 7 will influence the chemical shifts and coupling patterns of the adjacent protons (H-4, H-5, and H-6) through both through-bond and through-space coupling.

  • N-H Proton: A broad singlet for the amide proton (N1-H) is expected, with its chemical shift being solvent-dependent.

  • O-H Proton: A singlet for the oxime hydroxyl proton is also anticipated, which may be broad and its position highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal for the C2 carbonyl carbon is expected in the downfield region (typically δ 160-180 ppm).

  • Imino Carbon: The C3 carbon of the hydroxyimino group will also resonate in the downfield region, likely between δ 140-160 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons will be observed, with the carbon directly attached to the fluorine atom (C7) showing a characteristic large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.14 g/mol ). High-resolution mass spectrometry would confirm the elemental composition (C₈H₅FN₂O₂).

  • Fragmentation Pattern: Common fragmentation pathways for isatin derivatives may be observed, including the loss of small molecules like CO, NO, or HCN.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group.

  • N-H Stretch: A sharp to medium absorption band around 3100-3300 cm⁻¹ for the N-H stretching of the amide group.

  • C=O Stretch: A strong absorption band around 1700-1740 cm⁻¹ for the carbonyl (C=O) stretching vibration of the lactam ring.

  • C=N Stretch: An absorption band in the region of 1620-1680 cm⁻¹ for the C=N stretching of the oxime.

  • C-F Stretch: An absorption band in the fingerprint region, typically around 1000-1300 cm⁻¹, corresponding to the C-F stretching vibration.

Conclusion

This technical guide provides a summary of the currently available information for this compound. While the compound is commercially available, a significant gap exists in the public scientific literature regarding its detailed spectroscopic characterization and specific, validated synthetic protocols. The provided experimental procedures are generalized and require optimization. The predicted spectroscopic data serves as a reference for researchers who may synthesize and characterize this compound. Further research is needed to fully elucidate the spectroscopic properties and potential biological activities of this compound. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.

An In-depth Technical Guide to 7-Fluoro-3-(hydroxyimino)indolin-2-one as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This is largely driven by the development of novel chemical entities, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which co-opt the cell's natural protein disposal machinery. A key component in many of these degraders is the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of 7-Fluoro-3-(hydroxyimino)indolin-2-one , a versatile building block for the synthesis of protein degraders that are designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While this specific building block is part of the broader family of indolinone-based CRBN ligands, this guide will focus on its synthesis, incorporation into protein degraders, and the experimental methodologies used to characterize the resulting compounds.

Introduction: The Rise of Targeted Protein Degradation

Traditional pharmacology has predominantly focused on inhibiting the function of disease-causing proteins. However, a significant portion of the proteome lacks enzymatic activity or well-defined binding pockets, rendering them challenging targets for conventional inhibitors. Targeted protein degradation offers a paradigm shift by instead hijacking the ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2]

The UPS is the primary mechanism for protein catabolism in eukaryotic cells. Proteins destined for degradation are tagged with a polyubiquitin chain by a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This polyubiquitin tag is then recognized by the 26S proteasome, which proteolytically degrades the tagged protein.[3]

PROTACs and molecular glues are small molecules that induce the proximity of a target protein to an E3 ligase, thereby triggering the ubiquitination and subsequent degradation of the target. PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker. Molecular glues are smaller molecules that induce a conformational change in the E3 ligase, leading to the recruitment of novel "neosubstrates" for degradation.[3][4]

Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is a well-validated and frequently utilized E3 ligase in the development of protein degraders.[4][5] The discovery that thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) function as molecular glues by binding to CRBN has paved the way for the rational design of a vast number of CRBN-recruiting degraders.[3][4]

This compound: A Versatile Building Block

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Synonyms: 7-fluoroisatin-3-oxime, 7-fluoro-3-oxime-1H-indole-2,3-dione

  • CAS Number: 143884-84-8

  • Molecular Formula: C₈H₅FN₂O₂

  • Molecular Weight: 180.14 g/mol

The indolinone scaffold is a key feature of many CRBN ligands. The fluorine substitution at the 7-position of the indolinone ring in this compound can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can be advantageous in drug design. The hydroxyimino group at the 3-position serves as a versatile chemical handle for further synthetic modifications, allowing for its incorporation into larger molecules like PROTACs.

Mechanism of Action: Hijacking the CRBN E3 Ligase Complex

When incorporated into a PROTAC or molecular glue, the indolinone moiety of this compound is designed to bind to the thalidomide-binding pocket of CRBN. This binding event, in the context of a PROTAC, facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity positions the target protein for ubiquitination by the E2 enzyme associated with the CUL4A-DDB1-CRBN complex, leading to its subsequent degradation by the proteasome.

G cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation 26S_Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides 26S_Proteasome->Degraded_Peptides Degradation POI Protein of Interest (POI) PROTAC PROTAC (containing this compound) POI->PROTAC PolyUb_POI Polyubiquitinated POI CRBN CRBN PROTAC->CRBN CUL4A_DDB1 CUL4A-DDB1-RBX1 CRBN->CUL4A_DDB1 forms E3 Ligase Complex CUL4A_DDB1->PolyUb_POI Polyubiquitination E2 E2-Ub E2->CUL4A_DDB1 associates Ub Ubiquitin PolyUb_POI->26S_Proteasome Recognition

Diagram 1. PROTAC-mediated protein degradation pathway. (Within 100 characters)

Quantitative Data

While specific quantitative data for a protein degrader containing this compound is not yet widely available in the public domain, the following tables present hypothetical data for a representative PROTAC incorporating this building block. These values are illustrative of the key parameters used to evaluate the efficacy of a protein degrader.

Table 1: Hypothetical In Vitro Efficacy of a this compound-based PROTAC

ParameterValueDescription
CRBN Binding Affinity (Kd) 150 nMDissociation constant for the binding of the PROTAC to the CRBN E3 ligase.
Target Protein Binding Affinity (Kd) 80 nMDissociation constant for the binding of the PROTAC to the protein of interest.
DC50 25 nMConcentration of the PROTAC required to degrade 50% of the target protein.
Dmax >95%Maximum percentage of target protein degradation achieved.

Table 2: Hypothetical Cellular Activity of a this compound-based PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)
HEK293 Target X3592
MCF7 Target X5088
Jurkat Target X2895

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core building block and the evaluation of a protein degrader derived from it.

Synthesis of this compound

This two-step synthesis starts from 2-fluoroaniline and proceeds via the formation of 7-fluoroisatin.

G A 2-Fluoroaniline C N-(2-fluorophenyl)-2- (hydroxyimino)acetamide A->C Sandmeyer Reaction B Chloral Hydrate, Hydroxylamine HCl E 7-Fluoroisatin C->E Cyclization D Conc. H₂SO₄ G This compound E->G Oximation F Hydroxylamine HCl

Diagram 2. Synthetic workflow for this compound. (Within 100 characters)

Step 1: Synthesis of 7-Fluoroisatin [6][7]

  • Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium sulfate in water. Add chloral hydrate to the solution.

  • Addition of 2-Fluoroaniline: Slowly add a solution of 2-fluoroaniline in water and concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. A precipitate will form.

  • Isolation: Cool the reaction mixture and filter the precipitate. Wash the solid with cold water and dry to obtain N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Cyclization: Carefully add the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to pre-heated concentrated sulfuric acid.

  • Quenching and Isolation: After a short reaction time, pour the mixture onto ice. The 7-fluoroisatin will precipitate. Filter, wash with water, and dry the product.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 7-fluoroisatin in ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the isatin solution.

  • Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The product will precipitate. Filter the solid, wash with water and ethanol, and dry to obtain this compound.

CRBN Binding Assay (Fluorescence Polarization)[8][9]

This assay is used to determine the binding affinity of the PROTAC to the CRBN E3 ligase in a competitive format.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide analog (tracer)

  • Test compound (PROTAC)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In the assay plate, add a fixed concentration of the fluorescent tracer and purified CRBN protein to each well.

  • Add the serially diluted test compound to the wells. Include controls for no inhibitor (high polarization) and no CRBN (low polarization).

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Plot the millipolarization (mP) values against the log of the test compound concentration and fit the data to a suitable binding model to determine the IC₅₀, from which the Kᵢ can be calculated.

Western Blot for Protein Degradation (DC₅₀ and Dmax Determination)[10][11]

This is a standard method to quantify the reduction of the target protein levels upon treatment with the degrader.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dmax.

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection & Quantification F->G H DC₅₀ & Dₘₐₓ Determination G->H

Diagram 3. Western blot workflow for PROTAC evaluation. (Within 100 characters)
HiBiT Assay for Protein Degradation[9][12][13]

The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous locus of the target protein, with a larger, non-functional luciferase subunit (LgBiT).

Procedure:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the gene of the target protein.

  • Cell Seeding: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.

  • Assay Setup: Add the LgBiT protein and the luciferase substrate to the cells.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Luminescence Measurement: Measure the luminescence signal over time using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

  • Data Analysis: Normalize the luminescence signal to the initial reading and plot against time to determine degradation kinetics. Dose-response curves at a fixed time point can be used to determine DC₅₀ and Dmax.

Conclusion

This compound represents a valuable and versatile building block in the rapidly evolving field of targeted protein degradation. Its straightforward synthesis and the chemical tractability of the indolinone scaffold make it an attractive starting point for the development of novel CRBN-recruiting PROTACs and molecular glues. The strategic incorporation of a fluorine atom offers the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting degraders. As the quest for novel protein degraders continues, the exploration of diverse chemical scaffolds, such as the one presented in this guide, will be crucial for expanding the scope and therapeutic potential of this exciting technology.

References

Unlocking the Antiviral Potential of Isatin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Over the past five decades, derivatives of isatin have shown remarkable potential as antiviral agents, active against a wide range of pathogenic viruses.[1][2][3] This technical guide provides an in-depth overview of the antiviral properties of isatin derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. The unprecedented global health challenge posed by viruses like SARS-CoV-2 has intensified the search for effective antiviral therapies, making the exploration of isatin-based compounds more critical than ever.[1][2][4][5]

Broad-Spectrum Antiviral Activity

Isatin derivatives have demonstrated inhibitory effects against both RNA and DNA viruses, highlighting their potential as broad-spectrum antiviral agents.[1][6] The versatility of the isatin core allows for substitutions at various positions, leading to a diverse chemical library with a wide range of antiviral activities.

Activity Against RNA Viruses

Coronaviruses (SARS-CoV and SARS-CoV-2): A significant research focus has been on the development of isatin derivatives as inhibitors of coronaviruses. Many of these compounds target the viral main protease (Mpro) or 3C-like protease (3CLpro), an enzyme crucial for viral replication.[1][3][7] N-substituted isatin derivatives, in particular, have shown potent inhibition of the SARS-CoV-2 main protease.[1][3][8] For instance, compounds with carboxamide groups at the C-5 position of the isatin ring have exhibited IC50 values in the nanomolar range.[1]

Human Immunodeficiency Virus (HIV): Isatin derivatives, especially isatin-β-thiosemicarbazones and Mannich bases, have been investigated for their anti-HIV activity.[1][9] These compounds can inhibit viral replication, with some derivatives targeting the HIV-1 reverse transcriptase (RT) enzyme.[1][3]

Hepatitis C Virus (HCV): Several isatin derivatives have been screened for their ability to inhibit HCV RNA replication.[1][10] Certain derivatives have shown potent inhibition of viral replication, although cytotoxicity can be a concern with some compounds.[1]

Other RNA Viruses: The antiviral activity of isatin derivatives extends to other RNA viruses, including influenza virus, herpes simplex virus (HSV), and coxsackievirus B3 (COX-B3).[11]

Activity Against DNA Viruses

While much of the recent focus has been on RNA viruses, isatin derivatives have also been evaluated against DNA viruses.[6] For example, some bis-Schiff bases of isatin have been screened against a panel of DNA viruses, although specific potent activity was not observed in the tested compounds.[12] Isatin-β-thiosemicarbazones have also shown activity against poxviruses.[13]

Quantitative Antiviral Data

The following tables summarize the quantitative data on the antiviral activity of selected isatin derivatives. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Antiviral Activity of Isatin Derivatives against SARS-CoV-2

CompoundTargetAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
D1N83CLproFRET0.44 ± 0.12--[8]
D1N523CLproFRET0.53 ± 0.21--[8]
L-263CLproFRET0.30 ± 0.14High Cytotoxicity-[8]
25yMain ProteaseEnzyme Inhibition0.045--[1]
25zMain ProteaseEnzyme Inhibition0.047--[1]
25vMain ProteaseEnzyme Inhibition0.053--[1]
5g3CLproFRET0.43 ± 0.17--[14]

Table 2: Antiviral Activity of Isatin Derivatives against HIV

CompoundVirus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)SIReference
1aHIV-1CEM11.3>100>8.8[1]
1bHIV-1CEM13.9>100>7.2[1]
8aHIV-1-1.69 µM--[1]
8bHIV-1-4.18 µM--[1]
9lHIV-1MT-4>99% protection>13>13[1]
Schiff's bases (general)HIV-1MT-48–15.3>125-[1]
Schiff's bases (general)HIV-2MT-441.5–125>125-[1]

Table 3: Antiviral Activity of Isatin Derivatives against Other Viruses

CompoundVirusCell LineActivityReference
SPIII-5FHCVHuh 5-2EC50 = 6 µg/mL, CC50 = 42 µg/mL, SI=7[10]
SPIII-5FSARS-CoVVero45% max protection[10]
15j, n-pHCV-80-84% inhibition at 50 µg/mL[1]
Ribonucleoside 3fHSV-1-66% inhibition of virus yield[15]

Mechanism of Action

The primary antiviral mechanism of many isatin derivatives is the inhibition of key viral enzymes essential for replication.

Inhibition of Viral Proteases

As previously mentioned, the 3CLpro of coronaviruses is a major target. Isatin derivatives can bind to the active site of this enzyme, preventing the proteolytic processing of viral polyproteins, which is a critical step in the viral life cycle.[7] The interaction often involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme's binding pocket.[1]

Viral_Protease_Inhibition cluster_virus Viral Replication Cycle cluster_drug Mechanism of Isatin Derivatives Viral_RNA Viral RNA Polyprotein Polyprotein Translation Viral_RNA->Polyprotein Viral_Protease Viral Protease (e.g., 3CLpro) Polyprotein->Viral_Protease Cleavage Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins Replication_Complex Replication/Transcription Complex Functional_Proteins->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA Viral_Assembly Viral Assembly & Release New_Viral_RNA->Viral_Assembly Isatin_Derivative Isatin Derivative Inhibition Inhibition Isatin_Derivative->Inhibition Inhibition->Viral_Protease Blocks Active Site

Mechanism of action for isatin derivatives as viral protease inhibitors.
Inhibition of Reverse Transcriptase

For retroviruses like HIV, isatin derivatives, particularly isatinyl thiosemicarbazones, can inhibit the reverse transcriptase enzyme.[1][3] This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host genome.

Other Potential Mechanisms

Some studies suggest that isatin derivatives may also interfere with other stages of the viral life cycle, such as viral entry or the synthesis of viral structural proteins.[1] However, more research is needed to fully elucidate these mechanisms.

Experimental Protocols

The evaluation of the antiviral activity of isatin derivatives involves a series of in vitro assays.

General Workflow for Antiviral Screening

Antiviral_Screening_Workflow Start Synthesized Isatin Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction, CPE Inhibition) Start->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Determine_CC50->Calculate_SI Determine_EC50->Calculate_SI Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Calculate_SI->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

A general workflow for the in vitro screening of antiviral compounds.
Cytotoxicity Assays

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds on the host cells.

  • MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

    • Methodology:

      • Seed host cells (e.g., Vero, MT-4, Huh-5-2) in a 96-well plate and incubate until confluent.[10]

      • Treat the cells with serial dilutions of the isatin derivatives and incubate for a period that mirrors the antiviral assay (e.g., 72 hours).[16]

      • Add MTT solution to each well and incubate to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Antiviral Activity Assays
  • Plaque Reduction Assay: This assay quantifies the reduction in viral plaques in the presence of the test compound.

    • Methodology:

      • Grow a confluent monolayer of host cells in multi-well plates.

      • Infect the cells with a known amount of virus for a short period.

      • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the isatin derivative.

      • Incubate the plates until plaques are visible.

      • Fix and stain the cells to visualize and count the plaques.

      • The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

  • CPE Inhibition Assay: This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by viral infection.

    • Methodology:

      • Seed host cells in a 96-well plate.

      • Add serial dilutions of the test compound and a standard virus concentration to the wells.

      • Incubate the plate and monitor for the development of CPE.

      • Cell viability can be assessed using a dye such as neutral red or by the MTT method.

      • The EC50 is the concentration that provides 50% protection against virus-induced CPE.

Enzyme Inhibition Assays
  • FRET-based Protease Assay: This is a common method for measuring the inhibition of viral proteases like SARS-CoV 3CLpro.[17]

    • Methodology:

      • A synthetic peptide substrate containing a cleavage site for the protease is flanked by a fluorophore and a quencher.

      • In the uncleaved state, the fluorescence is quenched due to the proximity of the quencher (Förster Resonance Energy Transfer - FRET).

      • Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

      • The assay is performed by incubating the protease with the substrate and various concentrations of the isatin derivative.

      • The fluorescence intensity is measured over time.

      • The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.[17]

Structure-Activity Relationships (SAR)

The antiviral activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core.

SAR_Isatin cluster_sar Structure-Activity Relationship (SAR) of Antiviral Isatin Derivatives Isatin_Core Isatin Core N1_Substitution N1-Position: - Larger alkyl groups can increase potency. - (N-methyl, N-ethyl) can enhance activity. - Piperidinomethyl or morpholinomethyl groups can be beneficial. C5_Substitution C5-Position: - Electron-withdrawing groups (F, Cl) can be favorable. - Carboxamide groups show high potency against SARS-CoV-2 Mpro. C3_Substitution C3-Position (Side Chain): - Thiosemicarbazone moiety is crucial for activity against many viruses. - Schiff base formation can lead to potent compounds.

References

Neuroprotective Effects of Isatin Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Mechanisms, Experimental Data, and Methodologies for Drug Discovery and Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous indole derivative, has garnered significant attention in the field of neuropharmacology due to the potent neuroprotective properties exhibited by its diverse chemical analogs.[1] These compounds have shown promise in preclinical models of various neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[2][3] The neuroprotective effects of isatin derivatives are multifaceted, stemming from their ability to modulate multiple key cellular pathways implicated in neuronal survival and death. This technical guide provides a comprehensive overview of the neuroprotective effects of isatin compounds, with a focus on their mechanisms of action, quantitative experimental data, and detailed experimental protocols to aid researchers in this field.

Core Mechanisms of Neuroprotection

The neuroprotective activity of isatin compounds is attributed to their interaction with several biological targets. The primary mechanisms identified to date include the inhibition of monoamine oxidase B (MAO-B) and glycogen synthase kinase-3β (GSK-3β), as well as the modulation of inflammatory and insulin signaling pathways.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[4] Its inhibition can increase dopamine levels, offering a therapeutic strategy for Parkinson's disease.[4] Numerous isatin derivatives have been identified as potent and selective MAO-B inhibitors.[4][5]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal apoptosis and tau phosphorylation, a hallmark of Alzheimer's disease.[6] Inhibition of GSK-3β by isatin derivatives has been shown to restore crucial cell survival signaling.[7]

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by activated microglia, is a key contributor to the progression of neurodegenerative diseases.[8][9] Isatin derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators in activated microglia, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8][9]

Modulation of Insulin Signaling

Insulin resistance in the brain is increasingly recognized as a pathological feature of neurodegenerative diseases.[7] Certain isatin derivatives have been shown to restore insulin signaling pathways, such as the PI3K/Akt pathway, thereby promoting neuronal survival and function.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the neuroprotective effects of isatin and its derivatives.

Table 1: Monoamine Oxidase (MAO) Inhibition by Isatin Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BKi (µM) for MAO-BReference
Isatin12.34.862.533[10][11]
ISB1>100.124 ± 0.007>80.650.055 ± 0.010[4]
ISFB10.678 ± 0.0060.135 ± 0.0025.020.069 ± 0.025[4]
IS7>200.082>243.9-[5]
IS13>200.104>192.3-[5]
IS6>200.124>161.3-[5]
5-Benzyloxyisatin-0.103--[12]
6-Benzyloxyisatin-0.138--[12]

Table 2: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition by Isatin Derivatives

CompoundGSK-3β IC50 (µM)Reference
2b0.4612
4h-[13]
2e-[14]

Table 3: Anti-Neuroinflammatory Effects of Isatin Derivatives in LPS-Activated BV2 Microglia

Compound (at 25 µM)NO Release Inhibition (%)IL-6 Reduction (%)TNF-α Reduction (%)Reference
10~62Significant Reduction46[9]
2068Significant Reduction46[9]
3--62[9]

Table 4: Neuroprotective Effects of Isatin Derivatives in Cellular Models

CompoundCell LineNeurotoxic InsultOutcomeQuantitative DataReference
ISB1SH-SY5YRotenoneDecreased cell death-[4]
Isatin Mannich and Schiff basesPC12H2O2Protection against apoptosisMore effective than (±) α-Tocopherol[15]
M and FMp (Isatin thiosemicarbazones)SK-N-SHAβ42Protection against neurotoxicity-[2]
Isatin Schiff bases-Scopolamine-induced amnesia (in vivo)Anti-amnesic effects, decreased AChE activity-[3]

Signaling Pathways and Experimental Workflows

PI3K/Akt/GSK-3β Signaling Pathway

This pathway is crucial for cell survival and is a key target of neuroprotective isatin compounds.

PI3K_Akt_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates (Inhibits) GSK3b_inactive p-GSK-3β (Inactive) GSK3b_active->GSK3b_inactive Apoptosis Apoptosis GSK3b_active->Apoptosis Promotes Isatin Isatin Derivative Isatin->GSK3b_active Inhibits Insulin Insulin Insulin->Insulin_Receptor Neuroprotection_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesize Isatin Derivatives Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Synthesis->Cell_Culture Induce_Toxicity Induce Neurotoxicity (e.g., Rotenone) Cell_Culture->Induce_Toxicity Treatment Treat with Isatin Derivatives Induce_Toxicity->Treatment Viability_Assay Assess Cell Viability (MTT Assay) Treatment->Viability_Assay MAO_Assay MAO-B Inhibition Assay Treatment->MAO_Assay GSK3b_Assay GSK-3β Inhibition Assay Treatment->GSK3b_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Inflammation_Assay Anti-inflammatory Assay (NO, Cytokines) Treatment->Inflammation_Assay

References

The Rising Potential of Fluorinated Isatins in Oncology: A Technical Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and more effective cancer therapeutics, a class of synthetic heterocyclic compounds known as fluorinated isatins is demonstrating significant promise. This technical guide provides an in-depth overview of the anticancer activity of these compounds, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on their synthesis, cytotoxic effects, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction: The Isatin Scaffold and the Role of Fluorination

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its wide spectrum of biological activities. The introduction of fluorine atoms into the isatin core is a strategic approach to enhance its pharmacological properties. Fluorination can significantly improve metabolic stability, bioavailability, and binding affinity to target proteins, often leading to compounds with superior anticancer potency and selectivity.[1]

Synthesis of Fluorinated Isatin Derivatives

The synthesis of fluorinated isatin derivatives is adaptable, allowing for a diverse range of structural modifications. A common and effective method involves the N-alkylation of a fluorinated isatin precursor.

General Protocol for the Synthesis of Fluorinated 1-Benzylisatins

This protocol describes a one-pot, two-step synthesis of fluorinated 1-benzylisatins.[1]

Materials:

  • 5-Fluoro-isatin (or other substituted isatin)

  • Dry Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Substituted benzyl halide (e.g., 2-fluorobenzyl bromide)

  • Standard laboratory glassware and magnetic stirrer

  • Ice-water bath

Procedure:

  • Dissolve 5-fluoro-isatin (10 mmol) in dry DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 5 °C using an ice-water bath.

  • Add NaH (10 mmol) portion-wise over 30 minutes. The reaction mixture will typically turn purple, indicating the formation of the isatin salt.

  • After the NaH addition is complete, stir the mixture for an additional 30 minutes at 5 °C.

  • Add the corresponding benzyl halide (10 mmol) dropwise to the reaction mixture.

  • Allow the reaction to proceed with stirring at room temperature. Reaction times can vary from 3 to 6 hours depending on the specific reactants.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Characterization: The synthesized compounds are characterized by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis to confirm their chemical structures.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of fluorinated isatins have been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC₅₀ values for representative fluorinated isatin derivatives.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Fluorinated 1-Benzylisatin Derivatives

CompoundSubstitutionM-HeLaHuTu 80Reference
3a 2-fluorobenzyl28.3 ± 1.118.2 ± 0.9[1]
3b 2-chlorobenzyl21.3 ± 1.225.7 ± 1.3[1]
3d 2-chloro-6-fluorobenzyl25.4 ± 1.319.3 ± 1.1[1]
5-FU (control) -42.5 ± 2.148.7 ± 2.4[1]

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Fluorinated Isatin-Hydrazone Derivatives

CompoundSubstitutionA549 (Lung)HepG2 (Liver)Reference
Compound 8 4-nitrobenzylidene42.4348.43
Compound 14 3-hydroxy-4-methoxybenzylidene115.00>200
Compound 5 4-fluorobenzylidene>200107.90
Cisplatin (control) -Not specifiedNot specified

Experimental Protocols for Mechanistic Studies

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Key experimental protocols used to elucidate the anticancer effects of fluorinated isatins are detailed below.

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the fluorinated isatin derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis and Cell Death Assays

Principle: A key event in the intrinsic pathway of apoptosis is the dissipation of the mitochondrial membrane potential. This can be measured using cationic fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester) or JC-1, which accumulate in healthy mitochondria with a high membrane potential.

Protocol (using TMRE):

  • Cell Seeding and Treatment: Seed and treat cells with the fluorinated isatin compounds as for the cytotoxicity assay.

  • TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Principle: Many anticancer agents induce apoptosis through the generation of reactive oxygen species. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the fluorinated isatin compounds.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and executioner caspase-3).

Protocol:

  • Protein Extraction: Treat cells with the fluorinated isatin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Fluorinated isatins exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Induction of Mitochondrial-Mediated Apoptosis

A predominant mechanism of action for many fluorinated isatins is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1] This process is characterized by a series of orchestrated events within the cancer cell.

Mitochondrial_Apoptosis_Pathway Fluorinated Isatin Fluorinated Isatin ROS Production ROS Production Fluorinated Isatin->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction ΔΨm Collapse ΔΨm Collapse Mitochondrial Dysfunction->ΔΨm Collapse Cytochrome c Release Cytochrome c Release ΔΨm Collapse->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by fluorinated isatins.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Certain fluorinated isatin derivatives have been shown to inhibit the activity of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial for tumor angiogenesis, proliferation, and metastasis.

RTK_Inhibition_Pathway Fluorinated Isatin Fluorinated Isatin VEGFR/EGFR VEGFR/EGFR Fluorinated Isatin->VEGFR/EGFR PI3K/Akt Pathway PI3K/Akt Pathway VEGFR/EGFR->PI3K/Akt Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway VEGFR/EGFR->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis VEGFR/EGFR->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation

Caption: Inhibition of VEGFR/EGFR signaling pathways by fluorinated isatins.

A Generalized Experimental Workflow

The investigation of the anticancer activity of novel fluorinated isatins typically follows a structured workflow, from synthesis to mechanistic studies.

Experimental_Workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization In Vitro Cytotoxicity In Vitro Cytotoxicity Characterization->In Vitro Cytotoxicity Apoptosis Assays Apoptosis Assays In Vitro Cytotoxicity->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Caption: A typical experimental workflow for evaluating fluorinated isatins.

Conclusion and Future Directions

Fluorinated isatins represent a highly promising class of compounds in the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and often selective cytotoxicity against various cancer cell lines, makes them attractive candidates for further investigation. The primary mechanisms of action, involving the induction of mitochondrial-mediated apoptosis and the inhibition of key oncogenic signaling pathways, provide a solid foundation for their therapeutic potential.

Future research should focus on optimizing the structure of fluorinated isatins to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic profiles. In vivo studies in animal models are essential to validate the preclinical findings and to assess the safety and therapeutic potential of these compounds in a more complex biological system. The continued exploration of fluorinated isatins is poised to contribute significantly to the arsenal of anticancer drugs.

References

Methodological & Application

Synthesis Protocol for 7-Fluoro-3-(hydroxyimino)indolin-2-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Fluoro-3-(hydroxyimino)indolin-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details a two-step synthetic route, commencing with the preparation of the precursor 7-Fluoroisatin, followed by its oximation to yield the target compound.

Introduction

This compound, also known as 7-Fluoroisatin-3-oxime, is a fluorinated derivative of isatin, a prominent scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Isatin and its derivatives have demonstrated a wide range of biological activities, including antiviral, and anti-inflammatory properties. This protocol offers a reliable method for the synthesis of the 7-fluoro analog for further investigation and use in drug development programs.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 7-Fluoroisatin

ParameterValueReference
Starting MaterialN-(2-fluorophenyl)-2-(hydroxyimino)acetamide[1]
ReagentsConcentrated Sulfuric Acid[1]
Reaction Time2 hours[1]
Reaction Temperature80 °C[1]
Product7-Fluoroindoline-2,3-dione (7-Fluoroisatin)[1]
Yield~90%[1]
PurityConfirmed by LCMS (M+H)+: 166[1]
AppearanceBrick-red solid[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material7-Fluoroisatin[2]
ReagentsHydroxylamine hydrochloride, Ethanol[2]
Reaction ConditionReflux[2]
ProductThis compound[2]
PurificationColumn Chromatography[2]
Characterization1H NMR, IR Spectroscopy[2]
Expected 1H NMR SignalOxime proton at ~10.5 ppm[2]
Expected IR SignalN-O stretch at ~1630 cm-1[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 7-Fluoroisatin and its subsequent conversion to this compound.

Step 1: Synthesis of 7-Fluoroisatin from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

This procedure is based on the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide using concentrated sulfuric acid.

Materials:

  • N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water mixture

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (e.g., 30 g, 164.84 mmol) in concentrated sulfuric acid (100 mL).

  • Stir the reaction mixture at 80 °C for 2 hours. The solution will typically turn dark.

  • Upon completion of the reaction, carefully and slowly pour the mixture into a beaker containing an ice-water mixture with vigorous stirring.

  • A brick-red solid will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acid.

  • Dry the collected 7-Fluoroisatin product. The expected yield is approximately 90%.[1]

  • The product can be analyzed by LCMS to confirm the molecular ion peak at 166 (M+H)⁺.[1]

Step 2: Synthesis of this compound from 7-Fluoroisatin

This procedure describes the oximation of 7-Fluoroisatin using hydroxylamine hydrochloride.

Materials:

  • 7-Fluoroisatin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve 7-Fluoroisatin in ethanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and maintain for a suitable period. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[2]

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Perform an acidic workup.

  • Purify the crude product by silica gel column chromatography.[2]

  • Characterize the final product, this compound, using 1H NMR and IR spectroscopy. The oxime proton should appear around 10.5 ppm in the 1H NMR spectrum, and the N-O stretch should be observed around 1630 cm⁻¹ in the IR spectrum.[2]

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-Fluoroisatin cluster_step2 Step 2: Oximation start1 N-(2-fluorophenyl)-2- (hydroxyimino)acetamide reaction1 Cyclization (80°C, 2h) start1->reaction1 reagent1 Conc. H₂SO₄ reagent1->reaction1 workup1 Quench in Ice-Water Filtration & Drying reaction1->workup1 product1 7-Fluoroisatin workup1->product1 start2 7-Fluoroisatin product1->start2 Intermediate reaction2 Reflux start2->reaction2 reagent2 Hydroxylamine HCl Ethanol reagent2->reaction2 workup2 Acidic Workup Purification (Column) reaction2->workup2 product2 7-Fluoro-3-(hydroxyimino) indolin-2-one workup2->product2

Caption: Overall synthesis workflow for this compound.

ChemicalStructures cluster_structures Chemical Structures Start1 N-(2-fluorophenyl)-2- (hydroxyimino)acetamide Product1 7-Fluoroisatin Start1->Product1  H₂SO₄ (Cyclization) Product2 7-Fluoro-3-(hydroxyimino) indolin-2-one Product1->Product2 NH₂OH·HCl  (Oximation)  

Caption: Chemical transformation from starting material to final product.

References

Application Notes and Protocols for the Laboratory Preparation of 7-Fluoroisatin-3-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis of 7-Fluoroisatin-3-oxime, a valuable intermediate in medicinal chemistry and drug development. The protocols detail the synthesis of the precursor, 7-Fluoroisatin, and its subsequent conversion to the target oxime.

Introduction

7-Fluoroisatin and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include potential anticancer, antimicrobial, antiviral, and neuroprotective properties. The fluorine atom at the 7-position can enhance the molecule's biological activity and pharmacokinetic properties. 7-Fluoroisatin-3-oxime serves as a key building block for the synthesis of more complex, biologically active molecules. This document provides detailed, step-by-step protocols for its preparation in a laboratory setting.

Data Presentation

Table 1: Synthesis of 7-Fluoroisatin - Reactants and Conditions
StepReactantMolecular FormulaAmountMolar Equiv.Key Conditions
12-FluoroanilineC₆H₆FN11 g1.0Dissolved in water
1Chloral HydrateC₂H₃Cl₃O₂27 g1.65Dissolved in water
1Hydroxylamine HydrochlorideNH₂OH·HCl23 g3.35Added to the aqueous solution
1Anhydrous Sodium SulfateNa₂SO₄95 g-Added to the aqueous solution
1----Heat to 65-73 °C for 1 hour
2N-(2-fluorophenyl)-2-(hydroxyimino)acetamideC₈H₇FN₂O₂30 g1.0Intermediate from Step 1
2Concentrated Sulfuric AcidH₂SO₄100 mL-Reaction at 80 °C for 2 hours
Table 2: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance1H NMR (δ, ppm)IR (cm⁻¹)
7-FluoroisatinC₈H₄FNO₂165.12192-196[1]Yellow to brown powder[2]-Carbonyl stretch at ~1735[2]
7-Fluoroisatin-3-oximeC₈H₅FN₂O₂180.14Not availableNot availableOxime proton at ~10.5[2]N-O stretch at ~1630[2]

Experimental Protocols

Part 1: Synthesis of 7-Fluoroisatin

This procedure is adapted from established methods for isatin synthesis.[2][3][4]

Materials:

  • 2-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

  • Ice

  • Four-neck round-bottom flask

  • Stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • Formation of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide:

    • In a four-neck flask, dissolve 27 g of chloral hydrate in 380 g of water at room temperature.

    • Add 95 g of anhydrous sodium sulfate and heat the mixture to achieve complete dissolution.

    • To this solution, add 23 g of hydroxylamine hydrochloride followed by 11 g of 2-fluoroaniline.

    • Raise the temperature to between 65 °C and 73 °C while stirring continuously. Maintain this temperature for one hour.

    • After one hour, cool the reaction mixture to 40-45 °C and filter the precipitate. Wash the solid with water. The resulting product is N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Cyclization to 7-Fluoroisatin:

    • Carefully add 30 g of the dried N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in portions to 100 mL of concentrated sulfuric acid in a flask, ensuring the temperature does not exceed 65 °C.

    • Once the addition is complete, heat the mixture to 80 °C and stir for 2 hours.[3]

    • After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice with vigorous stirring.

    • A brick-red solid will precipitate. Stir the mixture for an additional hour to ensure complete precipitation.

    • Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude 7-Fluoroisatin.

  • Purification:

    • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure 7-Fluoroisatin as a yellow to brown solid.[2][3]

Part 2: Synthesis of 7-Fluoroisatin-3-oxime

This protocol is based on the general procedure for the oximation of isatins.[2]

Materials:

  • 7-Fluoroisatin

  • Hydroxylamine hydrochloride

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus (ethyl acetate/hexane, 1:1)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 7-Fluoroisatin (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[2] The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Fluoroisatin cluster_step2 Step 2: Synthesis of 7-Fluoroisatin-3-oxime A 2-Fluoroaniline C N-(2-fluorophenyl)-2- (hydroxyimino)acetamide A->C B Chloral Hydrate + Hydroxylamine HCl B->C E 7-Fluoroisatin C->E D Conc. H₂SO₄ D->E F 7-Fluoroisatin E->F H 7-Fluoroisatin-3-oxime F->H G Hydroxylamine HCl G->H Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibitor 7-Fluoroisatin-3-oxime (or derivative) Inhibitor->Kinase_Cascade Inhibition

References

Application Notes and Protocols for the Synthesis of 7-Fluoroisatin via Sandmeyer Isatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatin is a valuable heterocyclic compound and a key building block in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a fluorine atom at the 7-position of the isatin scaffold can significantly modulate the compound's physicochemical properties and biological activity. The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins and their derivatives, including 7-fluoroisatin. This application note provides a detailed protocol for the synthesis of 7-fluoroisatin, summarizing key quantitative data and illustrating the experimental workflow.

Principle of the Method

The Sandmeyer isatin synthesis is a two-step process. The first step involves the condensation of an aniline derivative, in this case, 2-fluoroaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. In the second step, this intermediate undergoes an acid-catalyzed intramolecular cyclization, typically using concentrated sulfuric acid, to yield the desired isatin. While the classical Sandmeyer reaction involves the conversion of a diazonium salt, the Sandmeyer isatin synthesis is a distinct named reaction for this specific transformation.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-(2-fluorophenyl)-2-(hydroxyimino)acetamideC₈H₇FN₂O₂182.15349-24-6
7-FluoroisatinC₈H₄FNO₂165.12317-20-4
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9

Table 2: Experimental Conditions and Yields for the Cyclization Step

ReactantMolesStarting Mass (g)SolventTemperature (°C)Reaction Time (h)Product Mass (g)Yield (%)Reference
N-(2-fluorophenyl)-2-(hydroxyimino)acetamide0.16530Conc. H₂SO₄ (100 mL)8022590[1][2]
N-(2-fluorophenyl)-2-(hydroxyimino)acetamide0.1120Conc. H₂SO₄ (100 mL)65-80~0.6716.7898.6[1]

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

This protocol is based on the general procedure for the Sandmeyer isatin synthesis.[3][4]

Materials:

  • 2-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroaniline in a solution of hydrochloric acid and water.

  • Add a solution of chloral hydrate in water to the flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.

  • Heat the reaction mixture containing the aniline and chloral hydrate to a gentle boil.

  • Slowly add the hydroxylamine hydrochloride solution to the boiling mixture over a period of 30-45 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude N-(2-fluorophenyl)-2-(hydroxyimino)acetamide can be purified by recrystallization from a suitable solvent such as aqueous ethanol to yield a pure crystalline product.

Step 2: Cyclization to 7-Fluoroisatin

This protocol is adapted from published procedures.[1][2]

Materials:

  • N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Deionized water

  • Ethyl acetate (for recrystallization)

  • Petroleum ether (for recrystallization)

Procedure:

  • In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 100 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly and portion-wise add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to the cold, stirred sulfuric acid. Maintain the temperature below 65 °C during the addition.

  • After the addition is complete, raise the temperature of the reaction mixture to 80 °C and stir for approximately 40-120 minutes.[1][2]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a large beaker (e.g., 1 L) containing 500 mL of vigorously stirred crushed ice and water, slowly and carefully pour the reaction mixture. A brick-red or yellow solid will precipitate.[1][2]

  • Continue stirring the mixture for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude 7-fluoroisatin in a vacuum oven.

  • For further purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain 7-fluoroisatin as a yellow solid.[1]

Mandatory Visualizations

Sandmeyer_Isatin_Synthesis cluster_step1 Step 1: Formation of Isonitrosoacetanilide cluster_step2 Step 2: Cyclization 2-Fluoroaniline 2-Fluoroaniline Intermediate N-(2-fluorophenyl)-2- (hydroxyimino)acetamide 2-Fluoroaniline->Intermediate Condensation Chloral_Hydrate Chloral_Hydrate Chloral_Hydrate->Intermediate Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Intermediate Product 7-Fluoroisatin Intermediate->Product Intramolecular Cyclization Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Product Catalyst/Solvent

Caption: Reaction scheme for the Sandmeyer synthesis of 7-fluoroisatin.

Experimental_Workflow Start Start Reactants Charge H₂SO₄ and N-(2-fluorophenyl)-2-(hydroxyimino)acetamide Start->Reactants Reaction Heat to 80°C (40-120 min) Reactants->Reaction Quench Pour into ice-water Reaction->Quench Precipitation Stir for 1 hour Quench->Precipitation Filtration Collect crude product Precipitation->Filtration Washing Wash with H₂O Filtration->Washing Drying Dry in vacuum oven Washing->Drying Purification Recrystallize from Ethyl Acetate/Petroleum Ether Drying->Purification Final_Product Pure 7-Fluoroisatin Purification->Final_Product

Caption: Experimental workflow for the synthesis of 7-fluoroisatin.

References

Application Notes and Protocols for 7-Fluoro-3-(hydroxyimino)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-3-(hydroxyimino)indolin-2-one, also known as 7-Fluoroisatin-3-oxime, is a heterocyclic organic compound belonging to the isatin oxime family. Isatin and its derivatives are recognized for a wide spectrum of biological activities, positioning them as valuable scaffolds in medicinal chemistry. The introduction of a fluorine atom at the 7-position can modulate the compound's electronic properties, potentially enhancing its biological efficacy and metabolic stability. While specific experimental data for this compound is limited in publicly available literature, the known activities of structurally related compounds suggest its potential utility in various therapeutic areas, including oncology, virology, and inflammatory diseases.

These application notes provide an overview of the potential experimental uses of this compound based on the biological profile of the broader isatin oxime and indolin-2-one chemical class. The included protocols are generalized templates for assays in which this compound could be evaluated and would require optimization for specific experimental conditions.

Potential Applications and Supporting Data from Related Compounds

The indolin-2-one core is a privileged scaffold in drug discovery. Derivatives have been investigated for a range of biological activities. The oxime functional group at the 3-position is known to contribute to various pharmacological effects.

Kinase Inhibition

Many indolin-2-one derivatives are known to function as kinase inhibitors by competing with ATP for the enzyme's binding site. This mechanism is crucial in cancer therapy, as kinases are often dysregulated in cancer cells.

Supporting Data: While no specific kinase inhibition data for this compound is available, a related series of indolin-2-one derivatives have shown potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. For instance, certain derivatives exhibited IC50 values in the nanomolar range in cell-based assays.

Antiviral Activity

Isatin derivatives and their oximes have been explored for their antiviral properties. A notable example is a series of isatin oximes that have demonstrated activity against the respiratory syncytial virus (RSV). Furthermore, a closely related derivative of the target compound has been synthesized and evaluated for its inhibitory activity against HIV-1 RNase H.

Quantitative Data for a Structurally Related Compound:

A derivative, 6-(2-(7-Fluoro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione, which shares the 7-fluoro-indolin-2-one core, has been tested for its ability to inhibit HIV-1 RNase H.[1]

CompoundTargetActivity MetricValue (µM)
6-(2-(7-Fluoro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione (6k)HIV-1 RNase HIC5025.49 ± 1.37

This data is for a related compound and should be considered as indicative of the potential for this compound in similar assays.

Anticancer and Apoptosis Induction

The isatin scaffold is present in several compounds investigated for their anticancer properties. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Supporting Data: Derivatives of 3-hydrazonoindolin-2-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, some analogs have shown potent activity against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines, with IC50 values in the low micromolar range.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_compound Prepare stock solution of This compound in DMSO add_compound Add serial dilutions of the compound to microplate wells prep_compound->add_compound prep_kinase Prepare kinase buffer, kinase enzyme, and substrate solution add_kinase Add kinase enzyme and substrate to each well prep_kinase->add_kinase prep_atp Prepare ATP solution start_reaction Initiate reaction by adding ATP prep_atp->start_reaction add_compound->add_kinase incubate1 Incubate at room temperature add_kinase->incubate1 incubate1->start_reaction incubate2 Incubate at room temperature start_reaction->incubate2 stop_reaction Stop reaction with detection reagent incubate2->stop_reaction read_plate Read plate (e.g., luminescence, fluorescence, or absorbance) stop_reaction->read_plate analyze_data Analyze data to determine IC50 value read_plate->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer.

  • Assay Reaction:

    • In a 96-well or 384-well plate, add the diluted compound.

    • Add the kinase and its specific substrate to each well.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate for the recommended reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and detect the remaining ATP or the phosphorylated product using a commercially available detection kit (e.g., ADP-Glo™, LanthaScreen™).

    • Read the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (General Protocol)

This protocol is used to determine the effect of a compound on the viability or proliferation of cultured cells.

Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_detection Detection seed_cells Seed cells in a 96-well plate and allow to adhere overnight prepare_compound Prepare serial dilutions of This compound in cell culture medium seed_cells->prepare_compound treat_cells Replace medium with compound-containing medium and incubate for 24-72 hours prepare_compound->treat_cells add_reagent Add viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) treat_cells->add_reagent incubate Incubate for the recommended time add_reagent->incubate read_plate Read plate (absorbance, fluorescence, or luminescence) incubate->read_plate analyze_data Analyze data to determine IC50 or GI50 value read_plate->analyze_data

Caption: General workflow for a cell viability/cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance, fluorescence, or luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.

Signaling Pathway Diagram

Based on the known mechanisms of related indolin-2-one compounds that induce apoptosis, a potential signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax/Bak (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp3 Pro-Caspase-3 active_casp9->casp3 active_casp3 Active Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

Disclaimer: The information provided in these application notes is based on the chemical structure of this compound and the known biological activities of structurally related compounds. The experimental protocols are intended as general guidelines and will require optimization for specific research applications. There is no guarantee that this compound will exhibit the described activities. All laboratory work should be conducted by qualified personnel in accordance with standard safety procedures.

References

Application Notes and Protocols for Indolin-2-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. While detailed drug discovery applications for 7-Fluoro-3-(hydroxyimino)indolin-2-one are not extensively documented in publicly available literature, its characterization as a pharmaceutical intermediate and a protein degrader building block suggests its utility in the synthesis of more complex, biologically active molecules.[1][2] This document provides an overview of the applications of the broader indolin-2-one class of compounds in drug discovery, with representative protocols and data.

Therapeutic Potential of Indolin-2-one Derivatives

The indolin-2-one skeleton is a key component in numerous therapeutic agents, demonstrating a wide array of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antibacterial properties. The versatility of the indolin-2-one ring system allows for the design and synthesis of targeted inhibitors for various enzymes and receptors.

Anticancer Applications

Indolin-2-one derivatives have been extensively investigated as anticancer agents.[3] One of the most notable examples is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The indolin-2-one core is crucial for its binding to the ATP-binding pocket of various kinases. Research has also explored hydrazonoindolin-2-one derivatives as potent anti-proliferative agents against various cancer cell lines, with some compounds showing superior efficacy to Sunitinib.[3]

Anti-inflammatory Properties

Novel indole-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity.[4][5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] The mechanism often involves the modulation of inflammatory signaling pathways.

Antibacterial Activity

Derivatives of indolin-2-one have also been explored for their potential as antibacterial agents. For instance, novel fluoroquinolone derivatives incorporating a substituted indolin-2-one moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Quantitative Data Summary

The following table summarizes the biological activity of selected indolin-2-one derivatives from the literature.

Compound ClassTarget/AssayModelActivity (IC50/MIC)Reference
Hydrazonoindolin-2-onesAnti-proliferativeA-549, HT-29, ZR-75 cancer cell linesAverage IC50 = 2.14 - 4.66 µM[3]
Indole-2-one derivativesInhibition of IL-6 and TNF-α productionLPS-stimulated RAW264.7 macrophages40-57% inhibition[4][5]
Fluoroquinolone derivativesAntibacterial activityMRSA ATCC33591MIC = 0.06 - 2 µg/mL[6]
Acylureidoindolin-2-oneAurora B/FLT3 inhibitionEnzyme assayIC50 = 0.4 nM (Aurora B), 0.5 nM (FLT3)[8]
3,3-Di(indolyl)indolin-2-onesα-glucosidase inhibitionIn vitro enzyme assayIC50 = 5.98 ± 0.11 µM[9]

Experimental Protocols

General Synthesis of Hydrazonoindolin-2-one Derivatives

This protocol is a generalized procedure based on the synthesis of various hydrazonoindolin-2-one derivatives.[3][10]

Materials:

  • Substituted isatin (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted isatin in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., A-549, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Ligand Binding Sunitinib Sunitinib (Indolin-2-one derivative) Sunitinib->RTK Inhibits ATP Binding ATP ATP ATP->P_RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes

Caption: Mechanism of action of Sunitinib, an indolin-2-one based RTK inhibitor.

Experimental Workflow

G Start Start: Design of Indolin-2-one Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Screening In Vitro Biological Screening (e.g., MTT) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis End Candidate Drug In_Vivo->End

Caption: A typical workflow for the discovery of indolin-2-one based drugs.

References

Application Notes and Protocols for Developing Kinase Inhibition Assays with Isatin Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin and its derivatives, particularly isatin oximes, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent kinase inhibitory effects.[1][2] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[2] Consequently, the development of small molecule kinase inhibitors is a major focus in modern drug discovery. These application notes provide a comprehensive guide for researchers to develop and conduct robust in vitro kinase inhibition assays to evaluate the potency and selectivity of isatin oxime-based compounds. The protocols and data presented herein are intended to facilitate the screening and characterization of this promising class of kinase inhibitors.

Data Presentation: Inhibitory Activity of Isatin Oximes

The following tables summarize the inhibitory activity (IC50 values) of selected isatin oximes against a panel of kinases, demonstrating their potential as multi-targeted or selective inhibitors.

Table 1: Inhibitory Activity of Tricyclic Isatin Oxime Derivatives

CompoundTarget KinaseIC50 (µM)
5a NF-κB/AP-1 activity< 6.1
IL-6 production14.2 ± 3.1
5d (NS-102) NF-κB/AP-1 activity< 6.1
IL-6 production5.5 ± 1.4

Data extracted from Schepetkin et al. (2025).[2] These values represent the inhibition of downstream cellular events regulated by kinase signaling pathways.

Table 2: Kinase Binding Affinity of Compound 5d (% Inhibition at 10 µM)

Target Kinase% Inhibition
DAPK1>96
DAPK2>96
DAPK3>96
DYRK1A>96
DYRK1B>96
Haspin>96
HIPK1>96
HIPK2>96
HIPK3>96
IRAK1>96
NEK10>96
PIM1>96

Data extracted from Schepetkin et al. (2025).[2] This screening assay identifies kinases with high binding affinity to the isatin oxime derivative.

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors, such as isatin oximes, typically follows a structured workflow. This begins with a primary screen to identify initial "hits" and progresses to more detailed secondary assays to confirm activity and determine potency and selectivity.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library\n(Isatin Oximes) Compound Library (Isatin Oximes) High-Throughput Screening (HTS)\n(e.g., single concentration) High-Throughput Screening (HTS) (e.g., single concentration) Compound Library\n(Isatin Oximes)->High-Throughput Screening (HTS)\n(e.g., single concentration) Test HTS HTS Hit Identification\n(Compounds showing significant inhibition) Hit Identification (Compounds showing significant inhibition) HTS->Hit Identification\n(Compounds showing significant inhibition) Hit Identification Hit Identification Dose-Response Assays\n(IC50 determination) Dose-Response Assays (IC50 determination) Hit Identification->Dose-Response Assays\n(IC50 determination) Validate Dose-Response Assays Dose-Response Assays Selectivity Profiling\n(Testing against a panel of kinases) Selectivity Profiling (Testing against a panel of kinases) Dose-Response Assays->Selectivity Profiling\n(Testing against a panel of kinases) Selectivity Profiling Selectivity Profiling Mechanism of Action Studies\n(e.g., ATP competition assays) Mechanism of Action Studies (e.g., ATP competition assays) Selectivity Profiling->Mechanism of Action Studies\n(e.g., ATP competition assays) Mechanism of Action Studies Mechanism of Action Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action Studies->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies In Vivo Efficacy and Toxicity Studies In Vivo Efficacy and Toxicity Studies SAR Studies->In Vivo Efficacy and Toxicity Studies

General workflow for kinase inhibitor screening.
Biochemical Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced. This method is highly suitable for high-throughput screening of isatin oxime libraries.

Materials:

  • Recombinant Kinase (e.g., DYRK1A, PIM1, VEGFR2, EGFR, Aurora A/B)

  • Kinase-specific peptide substrate

  • Isatin Oxime compounds dissolved in DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isatin oxime compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted isatin oxime compounds or DMSO (as a vehicle control) to the wells of the assay plate.

    • Include wells for a "no enzyme" negative control (blank) and a "no inhibitor" positive control.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the recombinant kinase and its specific substrate in the kinase assay buffer.

    • Add 5 µL of the enzyme/substrate master mix to each well.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized depending on the specific kinase.

  • Termination and ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Luminescence Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each isatin oxime concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay Protocol (Phosphorylation-Specific Antibody)

This protocol outlines a general method to assess the inhibitory effect of isatin oximes on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., A549 for EGFR, HeLa for Aurora kinases)

  • Cell culture medium and supplements

  • Isatin Oxime compounds dissolved in DMSO

  • Cell lysis buffer

  • Primary antibody specific for the phosphorylated substrate of the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isatin oxime compounds or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and the loading control.

    • Calculate the relative phosphorylation level for each treatment condition compared to the vehicle control.

    • Determine the IC50 value by plotting the relative phosphorylation level against the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of several kinases that are known targets of isatin oximes. These diagrams provide a visual representation of the key components and interactions within each pathway, highlighting potential points of inhibition.

DYRK1A Signaling Pathway

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Autophosphorylation Autophosphorylation DYRK1A (Active) DYRK1A (Active) Autophosphorylation->DYRK1A (Active) Activates NFAT NFAT DYRK1A (Active)->NFAT Phosphorylates (Inhibits nuclear translocation) APP APP DYRK1A (Active)->APP Phosphorylates (Alzheimer's Disease) Tau Tau DYRK1A (Active)->Tau Phosphorylates (Neurofibrillary Tangles) Splicing Factors Splicing Factors DYRK1A (Active)->Splicing Factors Phosphorylates (Regulates alternative splicing) Isatin Oxime Isatin Oxime Isatin Oxime->DYRK1A (Active) Inhibits PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokines (e.g., IL-6)->JAK/STAT Pathway Activate PIM1 Transcription PIM1 Transcription JAK/STAT Pathway->PIM1 Transcription Induces PIM1 Kinase PIM1 Kinase PIM1 Transcription->PIM1 Kinase Translates to Bad Bad PIM1 Kinase->Bad Phosphorylates (Inhibits apoptosis) p27 p27 PIM1 Kinase->p27 Phosphorylates (Promotes cell cycle progression) c-Myc c-Myc PIM1 Kinase->c-Myc Enhances activity Isatin Oxime Isatin Oxime Isatin Oxime->PIM1 Kinase Inhibits VEGFR2_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K PKC PKC PLCγ->PKC RAF-MEK-ERK RAF-MEK-ERK PKC->RAF-MEK-ERK Angiogenesis\nCell Proliferation Angiogenesis Cell Proliferation RAF-MEK-ERK->Angiogenesis\nCell Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\nPermeability Cell Survival Permeability mTOR->Cell Survival\nPermeability Isatin Oxime Isatin Oxime Isatin Oxime->VEGFR2 Inhibits EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation\nSurvival Proliferation Survival ERK->Proliferation\nSurvival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth\nSurvival Cell Growth Survival mTOR->Cell Growth\nSurvival Isatin Oxime Isatin Oxime Isatin Oxime->EGFR Inhibits Aurora_Kinase_Pathway cluster_aurora_a Aurora A cluster_aurora_b Aurora B Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora B->Cytokinesis Isatin Oxime Isatin Oxime Isatin Oxime->Aurora A Inhibits Isatin Oxime->Aurora B Inhibits Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M)->Aurora A Cell Cycle Progression (Mitosis) Cell Cycle Progression (Mitosis) Cell Cycle Progression (Mitosis)->Aurora B

References

Application Notes and Protocols for 7-Fluoro-3-(hydroxyimino)indolin-2-one as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data and established applications for 7-Fluoro-3-(hydroxyimino)indolin-2-one as a chemical probe are limited in publicly available scientific literature. The following application notes and protocols are based on the known chemical properties of this compound and the biological activities of structurally related molecules, such as indolin-2-one derivatives and fluorinated ketones. These are intended to serve as a guide for researchers to explore the potential of this compound in chemical biology and drug discovery.

Introduction

This compound is a small molecule belonging to the indolin-2-one class of compounds. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. The hydroxyimino group suggests potential for metal chelation or as a precursor for further chemical modification. This document outlines the potential applications of this compound as a chemical probe for target identification and validation, and as a building block for the development of novel therapeutics.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below.

PropertyValue
CAS Number 143884-84-8
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Solid (powder)
Purity Typically ≥96%
Storage Store in a cool, dry place
Solubility Soluble in DMSO and other organic solvents

Potential Biological Applications and Mechanisms of Action

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Kinase Inhibition: The indolin-2-one core is a common feature of many kinase inhibitors that target the ATP-binding site. This compound could be screened against a panel of kinases to identify potential targets involved in cancer or inflammatory diseases.

  • Anti-inflammatory Agent: Derivatives of indole-2-one have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • Protein Degradation: This molecule is classified as a protein degrader building block, suggesting its potential use in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific proteins.

  • Enzyme Inhibition: The fluoro-ketone moiety is a known inhibitor of various hydrolytic enzymes.[3]

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Probe This compound Probe->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical kinase inhibition pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a novel chemical probe.

G A Compound Acquisition (this compound) B Primary Screening (e.g., Kinase Panel, Cell Viability Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Secondary Assays (e.g., Western Blot, ELISA) D->E F Target Validation (e.g., Cellular Thermal Shift Assay) E->F G In Vivo Studies (Animal Models) F->G

Caption: General workflow for chemical probe evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a method to assess the inhibitory activity of this compound against a generic serine/threonine kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Recombinant human kinase (e.g., AKT1, ERK2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The amount of remaining ATP is directly proportional to the luminescence signal.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation

The following table presents hypothetical data from a kinase inhibition assay.

Compound Concentration (µM)% Inhibition (Mean ± SD)
1095.2 ± 3.1
178.5 ± 4.5
0.152.1 ± 2.8
0.0123.7 ± 5.0
0.0015.4 ± 1.9
IC₅₀ (µM) ~0.09

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel chemical probes and therapeutic agents. Its structural features suggest the potential for interaction with a variety of biological targets, particularly kinases. The provided protocols offer a framework for initiating the investigation of its biological activities. Further research, including comprehensive screening against diverse target classes, mechanism of action studies, and medicinal chemistry efforts to optimize potency and selectivity, is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for 7-Fluoro-3-(hydroxyimino)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-Fluoro-3-(hydroxyimino)indolin-2-one and its derivatives. This document includes synthetic schemes, experimental procedures, and characterization data. Additionally, it outlines the biological context of related compounds, including their role as potential inhibitors in inflammatory signaling pathways.

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process starting from 2-fluoroaniline. The first step is the synthesis of the intermediate, 7-Fluoroisatin (also known as 7-fluoro-1H-indole-2,3-dione). This is followed by the oximation of 7-Fluoroisatin to yield the final product.

Synthesis of 7-Fluoroisatin (7-fluoro-1H-indole-2,3-dione)

7-Fluoroisatin is a key intermediate in the synthesis of the title compound. A common and effective method for its preparation is the Sandmeyer isatin synthesis.

Reaction Scheme:

Experimental Protocol:

  • Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide A solution of chloral hydrate and anhydrous sodium sulfate is prepared in water. To this, hydroxylamine hydrochloride and 2-fluoroaniline are added. The reaction mixture is heated, leading to the formation of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide as a precipitate, which is then filtered and dried.

  • Step 2: Cyclization to 7-Fluoroisatin The N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is dissolved in concentrated sulfuric acid and heated.[1][2] The reaction mixture is then poured into an ice-water mixture to precipitate the 7-Fluoroisatin. The solid product is collected by filtration, washed, and dried.[1][2] Recrystallization from a suitable solvent system like ethyl acetate/petroleum ether can be performed for further purification.[2]

Quantitative Data for 7-Fluoroisatin Synthesis:

Starting MaterialReagentsProductYieldPurityReference
N-(2-fluorophenyl)-2-isonitrosonanilide (20 g)Concentrated H₂SO₄ (100 mL)7-Fluoroisatin98.6%-[2]
N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30 g)Concentrated H₂SO₄ (100 mL)7-Fluoroisatin90%-[1][2]
N1-(2-fluorophenyl)-2-hydroxyiminoacetamide (49 g)Concentrated H₂SO₄ (158 mL), water, Na₂SO₄, isopropyl acetate, acetone7-Fluoroisatin40.4%85%[3]
N1-(2-fluorophenyl)-2-hydroxyiminoacetamide (49 g)Concentrated H₂SO₄ (200 mL), water, isopropyl acetate7-Fluoroisatin35%96%[3]
Synthesis of this compound

This step involves the oximation of the C3-carbonyl group of 7-Fluoroisatin.

Reaction Scheme:

Experimental Protocol:

A general procedure for the oximation of a ketone involves dissolving the ketone (7-Fluoroisatin) in a suitable solvent such as ethanol or pyridine.[4] An aqueous solution of hydroxylamine hydrochloride is then added, often in the presence of a base like pyridine or sodium acetate to neutralize the liberated HCl.[4] The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography. The product, this compound, can then be isolated by precipitation upon addition of water, followed by filtration and drying.

Product Specifications:

Product NameCAS NumberMolecular FormulaMolecular WeightPurity
This compound143884-84-8C₈H₅FN₂O₂180.14 g/mol ≥96%

Synthesis of this compound Derivatives

The versatile isatin scaffold allows for the synthesis of a wide range of derivatives with potential biological activities.

7-Fluoroisatin Thiosemicarbazones

Thiosemicarbazones are a well-known class of isatin derivatives with reported biological activities, including anti-tuberculosis properties.[5]

Reaction Scheme:

Experimental Protocol:

7-Fluoroisatin and thiosemicarbazide are dissolved in a suitable solvent like ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux and stirred for several hours. Upon cooling, the thiosemicarbazone derivative precipitates and can be collected by filtration, washed, and dried.

Isatin-Pyridine Oxime Hybrids

The oxime functionality of this compound can be further derivatized. For example, linking a pyridinium oxime moiety can be explored for applications such as the reactivation of inhibited acetylcholinesterase.[6]

Reaction Scheme:

Experimental Protocol:

N-(ω-Haloalkyl)-7-fluoroisatin is reacted with pyridine-4-aldoxime in a solvent such as acetonitrile in a sealed tube.[6] The reaction mixture is heated for an extended period.[6] The product can be isolated by evaporation of the solvent followed by precipitation or trituration with a suitable non-solvent.[6]

Biological Context and Signaling Pathways

Indolin-2-one derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. Some of these compounds have been shown to inhibit key signaling pathways involved in inflammation.

Inhibition of Inflammatory Signaling Pathways

Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] The underlying mechanism for this activity involves the downregulation of key inflammatory signaling pathways, including the Akt, MAPK, and NF-κB pathways.[7]

The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of indolin-2-one derivatives and the signaling pathways they may inhibit.

G Experimental Workflow and Signaling Pathway for Anti-inflammatory Activity of Indolin-2-one Derivatives cluster_workflow Experimental Workflow cluster_pathway Inhibitory Action on Signaling Pathways synthesis Synthesis of This compound Derivatives compound_treatment Treatment with Indolin-2-one Derivatives synthesis->compound_treatment cell_culture RAW264.7 Macrophage Cell Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation lps_stimulation->compound_treatment assays Measurement of Pro-inflammatory Mediators (NO, TNF-α, IL-6) compound_treatment->assays western_blot Western Blot Analysis of Signaling Proteins compound_treatment->western_blot LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB Akt->NFkB MAPK->NFkB Inflammation Inflammatory Response (iNOS, TNF-α, IL-6) NFkB->Inflammation Derivatives Indolin-2-one Derivatives Derivatives->Akt inhibition Derivatives->MAPK inhibition Derivatives->NFkB inhibition

Caption: Workflow for assessing anti-inflammatory activity and targeted signaling pathways.

This diagram outlines the experimental process from synthesis to the evaluation of anti-inflammatory effects and illustrates how indolin-2-one derivatives can inhibit the LPS-induced inflammatory response by targeting the Akt, MAPK, and NF-κB signaling pathways.[7]

References

Application Notes and Protocols: In Vitro Evaluation of 7-Fluoro-3-(hydroxyimino)indolin-2-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new therapeutic agents.[1][2][3] 7-Fluoro-3-(hydroxyimino)indolin-2-one is an indolinone derivative with potential for biological activity. This document provides detailed protocols for a panel of standard in vitro assays to characterize the cytotoxic effects of this compound on cancer cell lines. The methodologies described herein include the assessment of cell viability and proliferation (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis and cell cycle arrest (flow cytometry). While specific experimental data for this compound is not yet publicly available, this document presents a framework for such an evaluation, complete with illustrative data and visualizations.

Compound Information

Compound Name This compound
Synonyms 7-Fluoroisatin-3-oxime, 7-Fluoro-1H-indole-2,3-dione 3-oxime
CAS Number 143884-84-8[4][5][6]
Molecular Formula C₈H₅FN₂O₂[4][5][6]
Molecular Weight 180.14 g/mol [4][5]

Data Presentation: Hypothetical Cytotoxicity Data

The following tables represent plausible data that could be obtained from the in vitro evaluation of this compound.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.2
A549Lung Carcinoma25.8 ± 2.1
HeLaCervical Cancer18.3 ± 1.5
HepG2Hepatocellular Carcinoma32.1 ± 2.9

Table 2: Effect of this compound on Cell Viability (MTT Assay) in MCF-7 Cells after 48h Treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 3.8
575.1 ± 5.2
1055.4 ± 4.1
2530.2 ± 3.5
5015.7 ± 2.8

Table 3: Lactate Dehydrogenase (LDH) Release in A549 Cells Treated with this compound for 24h

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
1015.8 ± 2.3
2535.6 ± 3.9
5068.4 ± 5.7
100 (Lysis Control)100

Table 4: Apoptosis Analysis by Annexin V/PI Staining in HeLa Cells after 24h Treatment

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)95.1 ± 2.22.5 ± 0.52.4 ± 0.4
1078.3 ± 3.112.4 ± 1.89.3 ± 1.2
2055.2 ± 4.528.9 ± 3.415.9 ± 2.1
4030.7 ± 3.845.1 ± 4.224.2 ± 2.9

Table 5: Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 24h

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)65.4 ± 3.120.1 ± 1.914.5 ± 1.5
562.1 ± 2.818.5 ± 1.719.4 ± 2.0
1050.3 ± 3.515.2 ± 1.434.5 ± 3.1
2035.8 ± 2.910.7 ± 1.153.5 ± 4.2

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[1] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[10]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).[11]

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X binding buffer to each tube.[13] Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells[13]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][18]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Cold 70% ethanol

  • PBS

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, then wash with cold PBS.

  • Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]

  • Storage: Store the fixed cells at -20°C for at least 2 hours or overnight.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] An accumulation of cells in a specific phase may indicate a cell cycle arrest.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) mtt MTT Assay (Viability/Proliferation) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle compound_prep Compound Preparation (this compound) compound_prep->mtt compound_prep->ldh compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Overall workflow for the in vitro cytotoxicity evaluation.

Hypothetical Signaling Pathway for Cytotoxicity

signaling_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical PI3K/Akt pathway inhibition leading to apoptosis.

References

Application Notes and Protocols for Cell-Based Assays to Determine Indolinone Compound Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolinone-based compounds have emerged as a significant class of synthetic molecules with broad therapeutic potential, particularly in oncology. Their core structure serves as a versatile scaffold for the development of potent inhibitors of various protein kinases that are crucial for tumor growth and progression. Many indolinone derivatives function as multi-target kinase inhibitors, simultaneously blocking the activity of key drivers of angiogenesis and cell proliferation such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][2] This multi-targeted approach can offer a powerful strategy to overcome the complexity and redundancy of signaling pathways that contribute to cancer development and drug resistance.

These application notes provide detailed protocols for a suite of cell-based assays essential for evaluating the efficacy of novel indolinone compounds. The included methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, this document presents a summary of reported efficacy data for various indolinone compounds and visual representations of the key signaling pathways they target.

Key Signaling Pathways Targeted by Indolinone Compounds

Indolinone compounds competitively inhibit the ATP-binding site of protein kinases, thereby blocking downstream signaling cascades that are vital for cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFR signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Indolinone compounds can effectively inhibit VEGFR, leading to a reduction in tumor vascularization.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indolinone Indolinone Compound Indolinone->VEGFR Inhibition

Caption: VEGFR Signaling Pathway Inhibition by Indolinone Compounds.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGFR signaling pathway plays a crucial role in cell growth, proliferation, and migration.[5][6] Its aberrant activation is implicated in various cancers, making it a key target for indolinone-based inhibitors.

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indolinone Indolinone Compound Indolinone->PDGFR Inhibition

Caption: PDGFR Signaling Pathway Inhibition by Indolinone Compounds.

Src Family Kinase Signaling

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node, integrating signals from various receptor tyrosine kinases to regulate cell adhesion, migration, and invasion.[7][8][9] Its inhibition by indolinone compounds can significantly impair cancer cell motility and metastasis.

Src_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT CellProcesses Cell Adhesion, Migration, Invasion FAK->CellProcesses STAT3->CellProcesses RAS_RAF_MEK_ERK->CellProcesses PI3K_AKT->CellProcesses Indolinone Indolinone Compound Indolinone->Src Inhibition

Caption: Src Kinase Signaling Pathway Inhibition by Indolinone Compounds.

Experimental Workflow for Efficacy Testing

A systematic approach is crucial for the efficient evaluation of indolinone compounds. The following workflow outlines the key stages of in vitro testing.

Experimental_Workflow Start Start: Indolinone Compound Library Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Primary_Screen Primary Screening: Cell Viability Assay (MTT) Cell_Culture->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Secondary_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Secondary_Assays->Cell_Cycle_Assay Kinase_Assay Kinase Inhibition Assay (Biochemical or Cellular) Secondary_Assays->Kinase_Assay Data_Analysis Data Analysis and Lead Compound Selection Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End: Lead Compound for Further Development Data_Analysis->End

Caption: General Experimental Workflow for Indolinone Compound Efficacy Testing.

Data Presentation: In Vitro Efficacy of Indolinone Compounds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indolinone compounds against various cancer cell lines.

Table 1: Cytotoxicity of Indolinone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 9HepG2Hepatocellular Carcinoma2.53[1]
MCF-7Breast Cancer7.54[1]
Compound 20HepG2Hepatocellular Carcinoma3.08[1]
MCF-7Breast Cancer5.28[1]
FlavopereirineSW480Colorectal Cancer15.33[10]
SW620Colorectal Cancer10.52[10]
DLD1Colorectal Cancer10.76[10]
HCT116Colorectal Cancer8.15[10]
HT29Colorectal Cancer9.58[10]
MukonalSK-BR-3Breast Cancer7.5[10]
MDA-MB-231Breast Cancer7.5[10]
ZMF-005MDA-MB-231Breast CancerN/A[11]

Table 2: Kinase Inhibitory Activity of Indolinone Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 9VEGFR-256.74[1]
CDK-29.39[1]
Compound 20VEGFR-232.65[1]
EGFR14.31[1]
ZMF-005PAK1220[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with indolinone compounds using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indolinone compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells and perform a cell count. c. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment: a. Prepare serial dilutions of the indolinone compound in complete medium. A typical starting concentration range is 0.1 to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control. c. After 24 hours of incubation, remove the medium and add 100 µL of the compound dilutions or control media to the respective wells. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.[13] b. Incubate for 2-4 hours at 37°C.[13] c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] e. Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.[13] b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with indolinone compounds using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15][16]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Treat cells with the indolinone compound at the desired concentrations for the appropriate time. b. Harvest both adherent and floating cells. c. Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]

  • Staining: a. Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[15] b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin-binding buffer to each tube.[15] b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates. d. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cells treated with indolinone compounds using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[17]

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: a. Treat cells with the indolinone compound for the desired duration. b. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). c. Wash the cells once with ice-cold PBS. d. Resuspend the cell pellet in 1 mL of ice-cold PBS. e. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] f. Incubate at -20°C for at least 2 hours (or overnight).[17]

  • Staining: a. Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the supernatant. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 500 µL of PI staining solution.[17] d. Incubate the cells in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Collect at least 10,000 events per sample. c. Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histogram.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of indolinone compounds. By employing these standardized cell-based assays, researchers can effectively characterize the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of novel indolinone derivatives. This systematic approach is essential for identifying promising lead candidates for further development in the pursuit of more effective cancer therapies.

References

Application Notes and Protocols for Screening the Anti-inflammatory Activity of Indole-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-one, also known as oxindole, is a privileged heterocyclic scaffold that forms the core structure of many biologically active compounds. Derivatives of indole-2-one have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potent anti-inflammatory effects. Chronic inflammation is a key pathological feature of numerous diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel and effective anti-inflammatory agents is therefore a critical area of research.

These application notes provide a comprehensive guide to screening indole-2-one derivatives for their anti-inflammatory activity. Detailed protocols for key in vitro and in vivo assays are presented, along with data presentation tables for the clear comparison of quantitative results. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a visual representation of the underlying biological processes and experimental designs.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds, including indole-2-one derivatives, are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response.[1] In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation.[2] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

MAPK Signaling Pathway: The MAPK signaling cascades are crucial for transducing extracellular signals into intracellular responses, including inflammation.[3] The three major MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[3] Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.[4]

Data Presentation: In Vitro Anti-inflammatory Activity of Indole-2-one Derivatives

The following tables summarize the quantitative data on the in vitro anti-inflammatory activity of selected indole-2-one derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDSubstitution PatternIC50 (µM)Reference
4a 3-(phenyl)-indolin-2-one derivative17.81 ± 1.86[1][5]
4e 3-(substituted phenyl)-indolin-2-one derivative13.51 ± 0.48[1][5]
4i 3-(substituted phenyl)-indolin-2-one derivative20.41 ± 1.61[1][5]
4j 3-(substituted phenyl)-indolin-2-one derivative16.31 ± 0.35[1][5]
9d 3-(substituted phenyl)-indolin-2-one derivative10.03 ± 0.27[1][5]
UA-1 Ursolic acid-indole conjugate2.2 ± 0.4[6]

Table 2: Inhibition of COX-2 Activity

Compound IDSubstitution PatternIC50 (µM)Reference
4e 1,3-dihydro-2H-indolin-2-one derivative2.35 ± 0.04[5][7]
9h 1,3-dihydro-2H-indolin-2-one derivative2.422 ± 0.10[5][7]
9i 1,3-dihydro-2H-indolin-2-one derivative3.34 ± 0.05[5][7]
Q7 Imidazolidinone-indole derivative0.061 ± 0.005[8]
Q10 Imidazolidinone-indole derivative0.055 ± 0.004[8]
Q20 Imidazolidinone-indole derivative0.039 ± 0.003[8]

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Compound IDCytokineInhibition (%) at 10 µMIC50 (µM)Reference
7i TNF-α44.5-[2]
7i IL-657.2-[2]
8e TNF-α>40-[2]
8e IL-640-50-[2]
Compound 4 TNF-α71-[9]
Compound 4 IL-653-[9]
UA-1 TNF-α74.2 ± 2.1 (at 5 µM)-[6]
UA-1 IL-655.9 ± 3.7 (at 5 µM)-[6]

Experimental Protocols

In Vitro Assays

A common and effective model for the initial screening of anti-inflammatory compounds is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates an inflammatory response.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the indole-2-one derivatives (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO measurement).

This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • After the 24-hour incubation with the test compounds and LPS, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

This fluorometric assay measures the activity of COX-2 by detecting the intermediate product, Prostaglandin G2.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), celecoxib (positive control), and a suitable fluorometric probe.

  • Procedure:

    • In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the indole-2-one derivatives or celecoxib in assay buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in the cell culture supernatant.

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add the substrate and incubate until a color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vivo Assay

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Control group (vehicle).

    • Positive control group (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Test groups (indole-2-one derivatives at various doses, administered orally or intraperitoneally).

  • Procedure:

    • Administer the vehicle, indomethacin, or test compounds 30-60 minutes before inducing inflammation.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce edema by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Indole_2_one Indole-2-one Derivatives Indole_2_one->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory target of indole-2-one derivatives.

MAPK_Signaling_Pathway MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Indole_2_one Indole-2-one Derivatives Indole_2_one->MAPK Inhibits Phosphorylation

Caption: MAPK signaling cascade and a potential inhibitory mechanism of indole-2-one derivatives.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for In Vitro Screening start Start cell_culture Culture RAW 264.7 Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding pretreatment Pre-treat with Indole-2-one Derivatives seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_collection->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant_collection->elisa data_analysis Data Analysis (IC50, % Inhibition) no_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the in vitro anti-inflammatory screening of indole-2-one derivatives.

Conclusion

The protocols and application notes provided herein offer a robust framework for the systematic screening and evaluation of indole-2-one derivatives as potential anti-inflammatory agents. By employing a combination of in vitro assays to assess the inhibition of key inflammatory mediators and signaling pathways, followed by in vivo validation using established models like the carrageenan-induced paw edema, researchers can effectively identify and characterize promising lead compounds for further drug development. The structured presentation of quantitative data and the visualization of complex biological and experimental processes aim to facilitate a clear and comprehensive understanding of the anti-inflammatory potential of this important class of compounds.

References

The Versatile Role of 7-Fluoroindole in Modern Chemical Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

7-Fluoroindole, a fluorinated heterocyclic compound, is emerging as a crucial building block in the landscape of chemical synthesis, particularly in the realms of drug discovery and materials science. Its unique electronic properties, conferred by the fluorine atom at the 7-position of the indole ring, enhance its reactivity and metabolic stability, making it a valuable precursor for a diverse array of functional molecules. This document provides detailed application notes and experimental protocols for the utilization of 7-fluoroindole in key chemical transformations, aimed at researchers, scientists, and professionals in drug development.

Application Notes

7-Fluoroindole serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules and functional materials. Its applications span several key areas:

  • Pharmaceutical Development: It is a fundamental component in the synthesis of novel therapeutics. Notably, it is utilized in the creation of antidepressants, antipsychotics, and antiviral agents. The fluorine substituent can enhance binding affinity to target proteins and improve pharmacokinetic properties. For instance, 7-fluoroindole derivatives are being investigated as serotonin receptor modulators for treating mood disorders.[1]

  • Drug Discovery and Biological Research: In addition to being a building block for potential drugs, 7-fluoroindole itself is used as a tool in biological research. It has been shown to act as an antivirulence compound against pathogenic bacteria like Pseudomonas aeruginosa by inhibiting quorum sensing.[2] Furthermore, its fluorescent properties and the unique NMR signature of the fluorine atom make it a valuable probe for studying protein structure and dynamics, particularly in the context of 7-fluorotryptophan incorporation.[3][4][5]

  • Materials Science: The distinct electronic characteristics of 7-fluoroindole make it a promising candidate for the development of advanced materials. It is used in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and fluorescent dyes.[1]

Key Chemical Transformations of 7-Fluoroindole

7-Fluoroindole readily participates in a variety of chemical reactions, allowing for the introduction of diverse functional groups. The primary modes of reactivity include:

  • N-Alkylation: The indole nitrogen can be readily alkylated to introduce a wide range of substituents. This is a common strategy in medicinal chemistry to modulate the biological activity of indole-based compounds.

  • Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C3 position. This allows for the introduction of various functional groups, such as formyl, acyl, and nitro groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the 7-fluoroindole scaffold opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are powerful tools for constructing complex molecular architectures.

  • Synthesis of Tryptamine Derivatives: 7-Fluoroindole can be converted to 7-fluorotryptamine, a key intermediate for the synthesis of more complex bioactive molecules, including potential hallucinogenic tryptamines with altered receptor selectivity.

Experimental Protocols

The following section details experimental procedures for key reactions involving 7-fluoroindole.

Protocol 1: N-Alkylation of 7-Fluoroindole with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of 7-fluoroindole using an alkyl halide under basic conditions.

Materials:

  • 7-Fluoroindole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-fluoroindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-7-fluoroindole.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
7-FluoroindoleBenzyl BromideK₂CO₃Acetonitrile4-6High
Protocol 2: Vilsmeier-Haack Formylation of 7-Fluoroindole

This protocol details the electrophilic formylation of 7-fluoroindole at the C3 position using the Vilsmeier reagent.

Materials:

  • 7-Fluoroindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

Procedure:

  • To a solution of 7-fluoroindole (1.0 eq) in DMF, cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of sodium acetate (5.6 eq) in water.

  • Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 7-fluoroindole-3-carbaldehyde.[6]

Quantitative Data Summary:

ReactantReagentSolventTime (h)Yield (%)
7-FluoroindolePOCl₃/DMFDMF6.577
Protocol 3: Synthesis of 7-Fluorotryptamine

This protocol outlines a potential route for the synthesis of 7-fluorotryptamine from 7-fluoroindole.

Materials:

  • 7-Fluoroindole-3-carbaldehyde (from Protocol 2)

  • Nitromethane

  • Ammonium acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

Procedure:

  • Henry Reaction: A mixture of 7-fluoroindole-3-carbaldehyde (1.0 eq), nitromethane, and ammonium acetate is heated to afford 7-fluoro-3-(2-nitrovinyl)indole.

  • Reduction: A solution of 7-fluoro-3-(2-nitrovinyl)indole in THF is added dropwise to a suspension of lithium aluminum hydride in THF and refluxed for 2 hours.

  • After standard workup, the crude product is purified to yield 7-fluorotryptamine.

Quantitative Data Summary:

Starting MaterialKey ReagentsProductOverall Yield (%)
7-Fluoroindole-3-carbaldehydeNitromethane, LiAlH₄7-FluorotryptamineModerate to Good

Visualizing Synthetic Pathways

To illustrate the relationships between these key transformations, the following diagrams are provided.

G 7-Fluoroindole 7-Fluoroindole N-Alkylated 7-Fluoroindole N-Alkylated 7-Fluoroindole 7-Fluoroindole->N-Alkylated 7-Fluoroindole N-Alkylation (e.g., Benzyl Bromide, K₂CO₃) 7-Fluoroindole-3-carbaldehyde 7-Fluoroindole-3-carbaldehyde 7-Fluoroindole->7-Fluoroindole-3-carbaldehyde Vilsmeier-Haack (POCl₃, DMF) 7-Fluorotryptamine 7-Fluorotryptamine 7-Fluoroindole-3-carbaldehyde->7-Fluorotryptamine Henry Reaction & Reduction (Nitromethane, LiAlH₄) Bioactive Molecules Bioactive Molecules 7-Fluorotryptamine->Bioactive Molecules Further Synthesis (e.g., Pictet-Spengler)

Caption: Synthetic pathways originating from 7-fluoroindole.

G cluster_suzuki Suzuki-Miyaura Coupling 7-Bromoindole 7-Bromoindole Pd Catalyst Pd Catalyst 7-Bromoindole->Pd Catalyst Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst 7-Arylindole 7-Arylindole Pd Catalyst->7-Arylindole C-C Bond Formation Base Base Base->Pd Catalyst

Caption: Workflow for a generic Suzuki-Miyaura coupling.

G cluster_buchwald Buchwald-Hartwig Amination Halo-7-azaindole Halo-7-azaindole Pd Precatalyst Pd Precatalyst Halo-7-azaindole->Pd Precatalyst Amine Amine Amine->Pd Precatalyst Amino-7-azaindole Amino-7-azaindole Pd Precatalyst->Amino-7-azaindole C-N Bond Formation Base (LiHMDS) Base (LiHMDS) Base (LiHMDS)->Pd Precatalyst

Caption: Workflow for a generic Buchwald-Hartwig amination.

The strategic incorporation of 7-fluoroindole into synthetic routes offers a powerful approach to access novel molecules with tailored properties. The provided protocols serve as a foundation for further exploration and optimization in the synthesis of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Industrial Preparation of 7-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroindole is a critical building block in medicinal chemistry and drug development. Its incorporation into molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This versatile intermediate is utilized in the synthesis of a range of therapeutic agents, from novel antidepressants and antipsychotics to potential treatments for cardiovascular diseases.[2] This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 7-fluoroindole, focusing on established and efficient methodologies.

Overview of Industrial Synthesis Routes

Several synthetic strategies can be employed for the large-scale production of 7-fluoroindole. The selection of a particular route often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. The most prominent methods for industrial production include a patented two-step process starting from 2-fluorobenzene amide, the Leimgruber-Batcho indole synthesis, and the Fischer indole synthesis.

Data Presentation: Comparison of Synthesis Routes

ParameterPatented Two-Step SynthesisLeimgruber-Batcho Indole SynthesisFischer Indole Synthesis
Starting Material 2-Fluorobenzene amide2-Fluoro-6-nitrotoluene2-Fluorophenylhydrazine
Key Reagents tert-Butyl acrylate, Methylthio ethyl acetate, Hydrazine hydrate, Raney NickelN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Nickel, Pd/C)Aldehyde or ketone, Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)
Reaction Steps 222
Typical Yield Crude product yield: ≥ 54%[3]High yields, often exceeding those of other methods for substituted indoles.[4][5]Variable, can be affected by isomeric mixture formation with unsymmetrical ketones.
Reaction Conditions Mild to moderate (50-70°C for cyclization, 40-65°C for reduction)[3]Mild conditions for cyclization.[5]Can require harsh acidic conditions and elevated temperatures.
Purification Vacuum distillation followed by macroporous resin separation.[3]Column chromatography is common; crystallization can be used for large-scale purification.Column chromatography to separate isomers; crystallization.
Advantages Simple technological process, low-cost raw materials, high yield, and good product purity.[3]High yields, mild reaction conditions, and readily available starting materials.[5]Versatile and widely used for a variety of substituted indoles.
Disadvantages Specific to the patented process.Potential for side reactions if not optimized.Can produce isomeric mixtures, requiring careful purification; acidic conditions may not be suitable for all substrates.

Experimental Protocols

Method 1: Patented Two-Step Synthesis from 2-Fluorobenzene Amide

This method is based on the process described in patent CN105622482A.[3]

Step 1: Synthesis of Crude 7-Fluoroindole

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and inert gas inlet, charge 2-fluorobenzene amide (0.3-0.7 molar parts).

  • Inert Atmosphere: Purge the reactor with an inert gas such as argon or helium.

  • Reagent Addition: Under inert gas protection and at a temperature of 50-70°C, add tert-butyl acrylate (0.15-0.45 molar parts) and methylthio ethyl acetate (0.5-1 molar part).

  • Cyclization: Stir the mixture at a speed of 500-1500 rpm for 15-24 hours to facilitate cyclization.

  • Hydrogenation Reduction: To the cyclized intermediate, add hydrazine hydrate (3-7 molar parts) and Raney nickel (0.2-0.4 molar parts).

  • Reduction Reaction: Maintain the reaction temperature at 40-65°C for 5-7 hours to obtain the crude 7-fluoroindole product. The yield of the crude product is reported to be not less than 54%.[3]

Step 2: Purification of 7-Fluoroindole

  • Vacuum Distillation: The crude 7-fluoroindole is first purified by vacuum distillation. The separation rate is reported to be not less than 80%.[3]

  • Macroporous Resin Separation: The distilled product is then further purified by chromatography using a macroporous resin. The separation rate for this step is reported to be not less than 84%.[3]

    • Resin Selection: While the patent does not specify the exact resin, non-polar or weakly polar resins like D101 or AB-8 are commonly used for the purification of heterocyclic compounds.

    • Elution: The column is typically eluted with a gradient of an organic solvent, such as ethanol in water, to separate the 7-fluoroindole from any remaining impurities.

Method 2: Leimgruber-Batcho Indole Synthesis

This synthesis route is a widely used industrial method for preparing indoles from o-nitrotoluenes.[5][6]

Step 1: Formation of the Enamine Intermediate

  • Reaction Setup: In a reactor, dissolve 2-fluoro-6-nitrotoluene in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

  • Reaction: Heat the mixture to reflux (approximately 130-140°C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices for industrial scale are Raney nickel with hydrazine hydrate or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Reaction: If using Raney nickel and hydrazine, the reaction is typically heated. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Purification: The crude 7-fluoroindole is then purified by vacuum distillation and/or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[1]

Step 1: Formation of the Phenylhydrazone

  • Reaction Setup: In a reactor, dissolve 2-fluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent).

  • Reaction: Stir the mixture at room temperature until the formation of the 2-fluorophenylhydrazone is complete, as monitored by TLC.

Step 2: Cyclization

  • Catalyst Addition: To the phenylhydrazone mixture, add an acid catalyst. Common industrial catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

  • Reaction: Heat the reaction mixture to a temperature typically between 80°C and 150°C. The progress of the cyclization is monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium hydroxide).

  • Extraction and Purification: Extract the 7-fluoroindole with an organic solvent. The crude product is then purified by column chromatography or crystallization.

Visualizations

Reaction Pathways

Patented_Synthesis A 2-Fluorobenzene amide B Cyclization Intermediate A->B tert-Butyl acrylate, Methylthio ethyl acetate 50-70°C C Crude 7-Fluoroindole B->C Hydrazine hydrate, Raney Nickel 40-65°C D Purified 7-Fluoroindole C->D Vacuum Distillation & Macroporous Resin Sep.

Caption: Patented synthesis route for 7-fluoroindole.

Leimgruber_Batcho_Synthesis A 2-Fluoro-6-nitrotoluene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine Reflux C 7-Fluoroindole B->C Reductive Cyclization (e.g., Raney Ni/Hydrazine)

Caption: Leimgruber-Batcho synthesis of 7-fluoroindole.

Fischer_Indole_Synthesis A 2-Fluorophenylhydrazine B 2-Fluorophenylhydrazone A->B Aldehyde or Ketone C 7-Fluoroindole B->C Acid Catalyst, Heat

Caption: Fischer indole synthesis of 7-fluoroindole.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Reaction A->B C Crude Product B->C D Vacuum Distillation C->D E Column Chromatography (Macroporous Resin or Silica) D->E F Crystallization E->F G Final Product F->G H Quality Control (HPLC, NMR, MS) G->H

Caption: General workflow for industrial 7-fluoroindole production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-3-(hydroxyimino)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis yield of 7-Fluoro-3-(hydroxyimino)indolin-2-one, also known as 7-Fluoroisatin-3-oxime.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-stage process. The first stage involves the synthesis of the precursor, 7-Fluoroisatin, commonly via the Sandmeyer isatin synthesis.[1][2] This involves cyclizing an N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate using a strong acid like concentrated sulfuric acid.[3][4] The second stage is the oximation of the C3-carbonyl group of 7-Fluoroisatin using a hydroxylamine reagent to yield the final product.[5][6]

Q2: What are the most common challenges encountered during the synthesis of the 7-Fluoroisatin precursor?

A2: The most frequent issues during the Sandmeyer synthesis of 7-Fluoroisatin include low yields, formation of dark and viscous byproducts ("tar"), and the generation of unwanted side products.[7] Tar formation is often caused by the decomposition of materials under harsh acidic and high-temperature conditions.[7] A significant side-product is the isatin oxime itself, which can form prematurely if hydroxylamine is generated during the cyclization step.[5]

Q3: How can the premature formation of the oxime byproduct during 7-Fluoroisatin synthesis be minimized?

A3: The formation of this compound as a byproduct during the synthesis of 7-Fluoroisatin can be suppressed by using a "decoy agent".[5] A decoy agent is a carbonyl-containing compound (e.g., an aldehyde or ketone) that is added during the quenching or extraction phase. It reacts with any generated hydroxylamine, preventing it from reacting with the desired 7-Fluoroisatin product.[5][7]

Q4: What are the critical parameters for the final oximation step?

A4: The oximation of 7-Fluoroisatin to form this compound is a condensation reaction. Critical parameters include the choice of solvent (typically an alcohol like ethanol or isopropanol), the presence of a catalyst (often a weak acid), reaction temperature, and reaction time.[6][8] Careful control of these parameters is necessary to ensure complete conversion and minimize the formation of impurities.

Synthesis Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common synthesis issues.

G cluster_0 Stage 1: 7-Fluoroisatin Synthesis cluster_1 Stage 2: Oximation A 1. Prepare Isonitrosoacetanilide (from 2-Fluoroaniline) B 2. Acid-Catalyzed Cyclization (e.g., conc. H₂SO₄) A->B C 3. Quench Reaction (in ice-water) B->C D 4. Isolate & Purify (Filtration & Recrystallization) C->D E 7-Fluoroisatin (Precursor) D->E F 5. React 7-Fluoroisatin with Hydroxylamine HCl E->F Proceed to Oximation G 6. Reflux in Solvent (e.g., Ethanol) F->G H 7. Cool & Isolate Product (Filtration) G->H I Final Product: This compound H->I G Start Experiment Complete CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure? (TLC, NMR, HPLC) Start->CheckPurity CheckYield->CheckPurity No Cause_IncompleteRxn Probable Cause: Incomplete Reaction CheckYield->Cause_IncompleteRxn Yes Cause_Tar Probable Cause: 'Tar' Formation CheckYield->Cause_Tar Yes Impurity_Oxime Is Oxime Byproduct Present in 7-Fluoroisatin Stage? CheckPurity->Impurity_Oxime Yes Success Optimized Synthesis CheckPurity->Success No Sol_IncompleteRxn Solution: - Increase reaction time/temp - Check reagent purity/equivalents Cause_IncompleteRxn->Sol_IncompleteRxn Sol_IncompleteRxn->Success Sol_Tar Solution: - Ensure aniline is fully dissolved - Maintain lowest effective temp - Control rate of acid addition Cause_Tar->Sol_Tar Sol_Tar->Success Sol_Oxime Solution: Add a 'Decoy Agent' (e.g., 2-butanone) during quenching/extraction Impurity_Oxime->Sol_Oxime Yes Impurity_Other Other Impurities? Impurity_Oxime->Impurity_Other No Sol_Oxime->Success Sol_Other Solution: - Optimize recrystallization solvent - Consider column chromatography Impurity_Other->Sol_Other Sol_Other->Success

References

Improving purity of 7-Fluoro-3-(hydroxyimino)indolin-2-one post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-3-(hydroxyimino)indolin-2-one, focusing on improving its purity after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary precursor for the synthesis of this compound is 7-Fluoroisatin. Therefore, impurities in the final product often stem from the synthesis of this precursor. Common impurities can include:

  • Unreacted 7-Fluoroisatin: Incomplete conversion of the isatin to the oxime.

  • Isomeric Byproducts: Depending on the starting materials for the isatin synthesis (e.g., from meta-substituted anilines), you might have isomeric impurities.

  • Sulfonated Byproducts: If using strong acids like sulfuric acid during the isatin synthesis (e.g., in a Sandmeyer reaction), sulfonation of the aromatic ring can occur.[1]

  • Starting Materials from Isatin Synthesis: Residual N-(2-fluorophenyl)-2-(hydroxyimino)acetamide if the cyclization to 7-Fluoroisatin is incomplete.[2][3]

  • Degradation Products: The stability of the final compound under various conditions should be considered, as degradation can lead to impurities.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: Colored impurities, often described as "tar," can form due to the decomposition of starting materials or intermediates, especially under the strong acidic and high-temperature conditions used in isatin synthesis.[1] To mitigate this, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[1] Purification by recrystallization from a suitable solvent like glacial acetic acid or by forming a sodium bisulfite addition product can help remove these colored impurities.[1]

Q3: I am observing a low yield of my purified product. What are the potential reasons?

A3: Low yields can arise from several factors during the synthesis and purification stages:

  • Incomplete Reactions: Ensure all reaction steps, from the formation of the isatin precursor to the final oximation, have gone to completion. Monitor reactions by Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts such as sulfonated compounds can significantly lower the yield of the desired product.[1]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, such as multiple recrystallization or chromatography steps.

  • Product Solubility: Your product might be partially soluble in the wash solvents or the mother liquor after recrystallization. Always check the solubility of your compound in different solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter while trying to improve the purity of this compound.

Problem Potential Cause Suggested Solution
Product is contaminated with starting 7-Fluoroisatin. Incomplete reaction during the oximation step.- Increase the reaction time or temperature. - Use a slight excess of hydroxylamine hydrochloride. - Monitor the reaction progress using TLC until the starting material spot disappears.
Presence of an unknown, highly polar impurity. This could be a sulfonated byproduct from the isatin synthesis.- Optimize the isatin synthesis by using the minimum effective concentration and temperature of sulfuric acid.[1] - For purification, consider using a more polar solvent system in column chromatography or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
Product "oils out" during recrystallization. - The boiling point of the solvent is higher than the melting point of your compound. - The solution is supersaturated.- Choose a solvent with a lower boiling point. - Use a larger volume of solvent to avoid supersaturation.[5]
Poor separation during column chromatography (streaking on TLC). The compound is too polar for the solvent system or is interacting strongly with the silica gel.- Use a more polar eluent system. - Add a small amount of a polar solvent like methanol to your eluent. - For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve separation.[5][6] For acidic compounds, a small amount of acetic acid may help.[5]
Multiple spots on TLC, even after purification. This could indicate the presence of isomers or degradation of the product on the silica gel plate.- If isomers are present, a high-resolution purification technique like preparative HPLC might be necessary. - To check for degradation on TLC, spot the sample and run the plate immediately. Also, consider using a different stationary phase for TLC.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or a mixture like ethyl acetate/petroleum ether[2]) to find a suitable one.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Below are diagrams illustrating key experimental workflows.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Final Product Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Option 1 ColumnChromatography Column Chromatography Start->ColumnChromatography Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC NMR NMR Spectroscopy TLC->NMR LCMS LC-MS NMR->LCMS PureProduct Pure Product (>99%) LCMS->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic ImpureProduct Impure Product (Post-Synthesis) TLCAnalysis Analyze by TLC ImpureProduct->TLCAnalysis MultipleSpots Multiple Spots? TLCAnalysis->MultipleSpots Streaking Streaking? MultipleSpots->Streaking No ColumnChrom Perform Column Chromatography MultipleSpots->ColumnChrom Yes Recrystallize Recrystallize Streaking->Recrystallize No AdjustEluent Adjust Eluent Polarity / Add Modifier Streaking->AdjustEluent Yes Pure Pure Product ColumnChrom->Pure Recrystallize->Pure AdjustEluent->ColumnChrom

Caption: Troubleshooting logic for purification based on TLC analysis.

References

7-Fluoro-3-(hydroxyimino)indolin-2-one solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is 7-Fluoro-3-(hydroxyimino)indolin-2-one expected to have low aqueous solubility?

A1: While specific data is unavailable, indolin-2-one derivatives, particularly those with aromatic and planar structures, often exhibit low water solubility.[1] The presence of the fluorophenyl ring contributes to the hydrophobicity of the molecule, making it less likely to dissolve in polar solvents like water. The principle of "like dissolves like" suggests that non-polar molecules have poor solubility in polar solvents.[2]

Q2: What is the recommended first step for dissolving this compound for in vitro assays?

A2: The most common initial approach for dissolving poorly soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[3][4] From this concentrated stock, you can then make further dilutions into your aqueous experimental buffer.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit.[5] Here are several strategies to troubleshoot this:

  • Lower the final concentration: Your target concentration might be too high. Try using a lower final concentration in your assay.[5]

  • Modify the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation and precipitation.[5]

  • Use a co-solvent: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution can increase the compound's solubility.[5][6]

  • Adjust the pH: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.[2][3] For instance, basic compounds are often more soluble in acidic conditions, and acidic compounds are more soluble in basic conditions.[4]

Q4: Can heating or sonication help dissolve the compound?

A4: Gentle heating and sonication can be effective for dissolving stubborn compounds.[4] However, it's crucial to use these methods with caution, as excessive or prolonged heat can lead to degradation of the compound.[4] It is advisable to warm the solution gently (e.g., to 37°C) and use short bursts of sonication.[4][7]

Q5: How should I store the stock solution of this compound?

A5: Stock solutions in an organic solvent like DMSO should generally be stored at -20°C or -80°C to maintain stability.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to store the stock solution in small, single-use aliquots.[4][7] Before use, thaw the aliquot at room temperature and vortex it gently to ensure the compound is fully redissolved.[4]

Troubleshooting Guides

Issue 1: Compound fails to dissolve in the initial organic solvent (e.g., DMSO).
  • Possible Cause: The compound may have very low solubility even in organic solvents, or the concentration may be too high.

  • Troubleshooting Steps:

    • Try other organic solvents: If DMSO is not effective, other solvents like dimethylformamide (DMF) or ethanol can be tested.[4]

    • Gentle warming and sonication: As mentioned in the FAQs, gentle heating and sonication can aid dissolution.[4]

    • Reduce the stock concentration: Attempt to prepare a less concentrated stock solution.[6]

Issue 2: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: This can be due to the compound precipitating out of solution in the assay medium, leading to an unknown and lower effective concentration.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Before and after adding the compound to the assay medium, carefully check for any signs of precipitation.

    • Determine the kinetic solubility: Perform a kinetic solubility assay in your specific experimental buffer to find the maximum concentration at which the compound remains dissolved.

    • Filter the final solution: For some applications, filtering the final diluted solution through a 0.22 µm filter can remove precipitated particles. However, be aware that this may also reduce the concentration of the dissolved compound.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 143884-84-8[8][9][10]
Molecular Formula C8H5FN2O2[8][9][10]
Molecular Weight 180.14 g/mol [8]
Appearance Detailed see specifications[8]
Purity ≥99%[8]
Storage Store in a cool & dry place[8]

Table 2: Example of a Preliminary Solubility Test

This table illustrates a hypothetical outcome of a preliminary solubility test to guide solvent selection.

SolventTarget Concentration (mM)Observation
Water1Insoluble
PBS (pH 7.4)1Insoluble
Ethanol10Sparingly Soluble
DMSO50Soluble
DMF50Soluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh a small amount of this compound using a calibrated analytical balance.

  • Add Solvent: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, cell culture grade DMSO to achieve the desired high concentration (e.g., 10-50 mM).[7]

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again.[7][11]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to prevent multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][7]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Pre-warm Aqueous Buffer: Pre-warm your sterile aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).[7]

  • Dilution: While vortexing the pre-warmed buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to avoid precipitation.[5]

  • Final Vortex: Gently vortex the final working solution to ensure homogeneity.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start with this compound Powder dissolve_dmso Attempt to Dissolve in DMSO (e.g., 10-50 mM stock) start->dissolve_dmso soluble_dmso Is it fully dissolved? dissolve_dmso->soluble_dmso not_soluble Not Soluble soluble_dmso->not_soluble No yes_soluble Yes soluble_dmso->yes_soluble Yes troubleshoot_dissolution Troubleshoot Dissolution: - Try other solvents (DMF, Ethanol) - Gentle warming (37°C) - Sonication not_soluble->troubleshoot_dissolution dilute_aqueous Dilute DMSO Stock into Aqueous Buffer yes_soluble->dilute_aqueous troubleshoot_dissolution->dissolve_dmso precipitation Does it precipitate? dilute_aqueous->precipitation no_precipitate No precipitation->no_precipitate No yes_precipitate Yes precipitation->yes_precipitate Yes ready_for_assay Solution is Ready for Assay no_precipitate->ready_for_assay troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Modify dilution method - Add co-solvents - Adjust pH yes_precipitate->troubleshoot_precipitation troubleshoot_precipitation->dilute_aqueous reassess Re-assess solubility or consider alternative formulation troubleshoot_precipitation->reassess

Caption: A workflow for troubleshooting solubility issues.

G Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth and Proliferation mtor->cell_growth compound This compound compound->pi3k Inhibition

Caption: A hypothetical signaling pathway.

References

Troubleshooting low yield in Sandmeyer isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Sandmeyer isatin synthesis.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other undesirable outcomes during the Sandmeyer isatin synthesis.

Problem: Low or No Yield of Isatin Product

Possible Causes & Solutions

Observation Potential Cause Recommended Action
Little to no precipitate forms after the final reaction quench.Incomplete formation of the isonitrosoacetanilide intermediate. - Ensure high purity of all starting materials (aniline, chloral hydrate, hydroxylamine hydrochloride).- Optimize the reaction time and temperature during the condensation step. The reaction is typically heated to a vigorous boil for a short period.[1]
Incomplete cyclization of the isonitrosoacetanilide. - Maintain the recommended temperature (typically 60-80°C) during the addition of the isonitrosoacetanilide to sulfuric acid.[1]- Ensure the cyclization reaction is allowed to proceed for a sufficient amount of time (e.g., 10 minutes at 80°C after addition is complete).[1]
Poor solubility of a substituted aniline. - For anilines with lipophilic substituents, which have poor solubility in the aqueous reaction medium, consider using a co-solvent.[2]
Sulfonation of the aromatic ring. - This is a common side reaction during the sulfuric acid-catalyzed cyclization.[1] Use the minimum effective concentration of sulfuric acid and maintain careful temperature control.[3]
Significant loss of product during workup.Purification losses. - Optimize the purification procedure. The crude product can often be purified by recrystallization from glacial acetic acid or by a process of dissolving in sodium hydroxide and re-precipitating with hydrochloric acid.[1]
Problem: Formation of Tar or Dark, Viscous Byproducts

Possible Causes & Solutions

Observation Potential Cause Recommended Action
A dark, intractable material forms during the reaction.Decomposition of starting materials or intermediates. - This can be caused by the strongly acidic and high-temperature conditions.[3]- Ensure the aniline starting material is fully dissolved in hydrochloric acid before being added to the reaction mixture to prevent localized high concentrations and subsequent tar formation.[1]
Problem: Isatin Product is Contaminated with Impurities

Possible Causes & Solutions

Observation Potential Cause Recommended Action
The final product contains a significant amount of an unexpected byproduct.Formation of isatin oxime. - This byproduct can form during the acid-catalyzed cyclization.[3]- To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[3]
Sulfonated byproducts. - These can arise from the sulfuric acid treatment.[1] Careful control of reaction temperature and time can minimize this. Purification by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Sandmeyer isatin synthesis?

A1: The Sandmeyer isatin synthesis is a two-step process. The first step is the formation of an isonitrosoacetanilide intermediate by reacting an aniline with chloral hydrate and hydroxylamine. The second step is the acid-catalyzed cyclization of the isonitrosoacetanilide, typically using concentrated sulfuric acid, to form the isatin.[4]

Q2: My substituted aniline is not very soluble in the reaction mixture. How can I improve the yield?

A2: For anilines with high lipophilicity, poor solubility in the aqueous reaction medium can lead to very low yields of the intermediate.[2] While the use of co-solvents has been explored, an alternative approach is to modify the synthesis of the intermediate.[2] For the cyclization step, if the oximinoacetanilide analog has poor solubility in sulfuric acid, using methanesulfonic acid or polyphosphoric acid (PPA) as the cyclization medium can improve solubility and yield.[2]

Q3: I am observing a significant amount of a sulfonated byproduct. How can this be minimized?

A3: Sulfonation of the aromatic ring is a known side reaction in the Sandmeyer synthesis, which can lower the yield of the desired isatin.[1] To minimize sulfonation, it is recommended to use the minimum effective concentration of sulfuric acid for the cyclization step and to carefully control the reaction temperature, avoiding excessively high temperatures.[3]

Q4: Are there alternative methods to the Sandmeyer synthesis for producing isatins?

A4: Yes, several other methods exist for synthesizing isatins. The Stolle synthesis, which involves the reaction of anilines with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, is a prominent alternative.[5] Other methods include the Gassman and Martinet isatin syntheses.[6]

Q5: How can I achieve better regioselectivity with meta-substituted anilines?

A5: Classical methods like the Sandmeyer synthesis can produce a mixture of 4- and 6-substituted isatins from meta-substituted anilines, which can be difficult to separate. For more predictable regiochemical control, a directed ortho-metalation (DoM) approach has been shown to be effective for the synthesis of 4-substituted isatins.[3]

Data Presentation

Table 1: Comparison of Cyclization Solvents for Lipophilic Oximinoacetanilides

OximinoacetanilideIsatin ProductYield (Method A: H₂SO₄)Yield (Method B: CH₃SO₃H)
7f8f0%72%
7g8g21%66%
7h8h0%64%

Data adapted from a study on the synthesis of substituted isatins, demonstrating the improved yields with methanesulfonic acid for poorly soluble intermediates.[2]

Experimental Protocols

Detailed Protocol for the Sandmeyer Synthesis of Isatin from Aniline

This protocol is adapted from a procedure in Organic Syntheses.[1]

Part A: Synthesis of Isonitrosoacetanilide

  • In a 5-L round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • To this solution, add the following in order: 1300 g of crystallized sodium sulfate, a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid (to dissolve the aniline), and finally, a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture so that vigorous boiling begins in approximately 40-45 minutes.

  • After 1-2 minutes of vigorous boiling, the reaction is complete.

  • Cool the solution in running water to crystallize the product.

  • Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g (80-91% of the theoretical amount).

Part B: Synthesis of Isatin

  • In a 1-L round-bottom flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Add 75 g (0.46 mole) of dry isonitrosoacetanilide at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for about 10 minutes to complete the reaction.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.

  • After standing for about 30 minutes, filter the precipitated isatin with suction.

  • Wash the isatin several times with cold water to remove the sulfuric acid and then air-dry. The expected yield of crude isatin is 47-52 g (71-78% of the theoretical amount).

Visualizations

Sandmeyer Isatin Synthesis Workflow

Sandmeyer_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_purification Purification Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4 (aq) Reagents1->Intermediate Isatin Isatin Intermediate->Isatin Cyclization Acid Conc. H2SO4 Acid->Isatin Crude_Isatin Crude Isatin Isatin->Crude_Isatin Quench on Ice Pure_Isatin Pure Isatin Crude_Isatin->Pure_Isatin Recrystallization Troubleshooting_Low_Yield node_rect node_rect Start Low Isatin Yield Check_Intermediate Intermediate Formed? Start->Check_Intermediate Check_Cyclization Cyclization Conditions OK? Check_Intermediate->Check_Cyclization Yes Check_Purity Starting Material Purity? Check_Intermediate->Check_Purity No Check_Side_Reactions Evidence of Side Reactions? Check_Cyclization->Check_Side_Reactions No Action_Optimize_Step2 Optimize Step 2: - Control Temperature (60-80°C) - Ensure Sufficient Time Check_Cyclization->Action_Optimize_Step2 Yes Check_Solubility Aniline Soluble? Check_Purity->Check_Solubility Yes Action_Purify_Reagents Purify/Verify Starting Materials Check_Purity->Action_Purify_Reagents No Action_Optimize_Step1 Optimize Step 1: - Check Reagent Purity - Adjust Time/Temp Check_Solubility->Action_Optimize_Step1 Yes Action_Improve_Solubility Improve Solubility: - Use Co-solvent (Step 1) - Use CH3SO3H/PPA (Step 2) Check_Solubility->Action_Improve_Solubility No Action_Minimize_Side_Reactions Minimize Side Reactions: - Control Temp in Step 2 - Use Min. H2SO4 Check_Side_Reactions->Action_Minimize_Side_Reactions Yes

References

Minimizing side product formation in 7-fluoroisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-fluoroisatin. Our aim is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 7-fluoroisatin?

A1: The most frequently employed methods for the synthesis of 7-fluoroisatin and other isatin derivatives are the Sandmeyer isatin synthesis, the Stolle synthesis, and the Gassman indole synthesis.[1][2] Each method has its own advantages and potential challenges regarding side product formation.

Q2: I am observing a significant amount of a brown, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A2: "Tar" formation is a common issue in isatin synthesis, particularly under the strong acidic and high-temperature conditions used in methods like the Sandmeyer synthesis.[3] This is often due to the decomposition of starting materials or intermediates. To minimize tar formation, ensure that your aniline starting material is fully dissolved before proceeding with the reaction.[3]

Q3: My final product shows an impurity with a molecular weight corresponding to the isatin oxime. How can I minimize the formation of this side product?

A3: The formation of isatin oxime is a known side product in the Sandmeyer synthesis, arising from the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[3] To reduce the formation of this byproduct, a "decoy agent," such as an aldehyde or ketone (e.g., acetone), can be introduced during the quenching or extraction phase of the reaction.[3][4]

Q4: How can I improve the yield of my 7-fluoroisatin synthesis?

A4: Low yields can stem from several factors, including incomplete reactions, the formation of side products, or loss of product during work-up and purification.[5] To improve your yield, consider the following:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. Use TLC to monitor the reaction's progress.[5][6]

  • Purity of Starting Materials: Ensure that all your reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.[6]

  • Efficient Work-up and Purification: Optimize the pH for extraction and use a minimal amount of solvent for recrystallization to prevent product loss.[5]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Possible Cause Solution
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of 2-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride. Optimize reaction time and temperature for the condensation step.[3]
Sulfonation of the aromatic ring.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[3]
Exothermic reaction during cyclization is not well-controlled.Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[3]
Presence of Impurities Formation of isatin oxime.Add a "decoy agent" like acetone during the quenching or extraction step.[3][4]
Colored impurities or tar formation.Ensure complete dissolution of the aniline starting material. Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[3]
Unreacted starting materials.Optimize reaction time and temperature to ensure the reaction goes to completion.
Stolle Synthesis
Problem Possible Cause Solution
Low Yield Incomplete acylation of the aniline.Ensure the use of a high-purity aniline and oxalyl chloride. The reaction is often performed in an inert solvent.
Inefficient cyclization.The choice and purity of the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) are critical.[2][7] Ensure anhydrous conditions as Lewis acids are moisture sensitive.
Formation of Side Products intermolecular reactions.Use dilute conditions to favor intramolecular cyclization.
Decomposition of the chlorooxalylanilide intermediate.Perform the Friedel-Crafts cyclization at a controlled, and often low, temperature.
Gassman Indole Synthesis
Problem Possible Cause Solution
Reaction Failure Use of electron-rich anilines.This method is known to be less effective with anilines bearing strong electron-donating groups.[8][9]
Low Yield Incomplete formation of the intermediate sulfonium ylide.Ensure the use of a suitable base (e.g., triethylamine) and maintain low temperatures (-78 °C) during the addition of the keto-thioether.[8]
Incomplete removal of the 3-thiomethyl group.Use a sufficient amount of Raney nickel and ensure its activity for the desulfurization step.[8][9]

Data Presentation

Table 1: Comparison of Reported Yields for 7-Fluoroisatin Synthesis via the Sandmeyer Method

Starting Materials Key Reagents Reported Yield Purity/Side Products Reference
N-(2-fluorophenyl)-2-isonitrosonanilideConcentrated H₂SO₄98.6%Yellow solid after recrystallization[10]
Nl-(2-fluorophenyl)-2-hydroxyiminoacetamideSulfuric acid90%Brick-red solid[10]
2-fluoroaniline, chloral hydrate, hydroxylamine HClSulfuric acid40.4%85% purity, 14% oxime byproduct[4]

Experimental Protocols

Detailed Protocol for Sandmeyer Synthesis of 7-Fluoroisatin

This protocol is adapted from a high-yield reported procedure.[10]

Step 1: Synthesis of N-(2-fluorophenyl)-2-isonitrosonanilide

  • In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.

  • To this solution, add hydroxylamine hydrochloride and 2-fluoroaniline.

  • Heat the mixture with vigorous stirring. A precipitate of N-(2-fluorophenyl)-2-isonitrosonanilide will form.

  • Cool the reaction mixture and filter the precipitate. Wash the solid with cold water and dry it thoroughly.

Step 2: Cyclization to 7-Fluoroisatin

  • In a four-necked flask, carefully add the dried N-(2-fluorophenyl)-2-isonitrosonanilide in portions to concentrated sulfuric acid, ensuring the temperature does not exceed 65 °C.

  • After the addition is complete, raise the temperature to 80 °C and stir for approximately 40 minutes.

  • Quench the reaction by pouring the mixture into crushed ice with vigorous stirring.

  • Stir the resulting suspension for one hour to ensure complete precipitation.

  • Filter the solid product and dry it.

  • For purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain a yellow solid of 7-fluoroisatin.

General Protocol for Stolle Synthesis of Isatins
  • React the aniline (e.g., 2-fluoroaniline) with oxalyl chloride in an inert solvent to form the intermediate chlorooxalylanilide.

  • This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or titanium tetrachloride, to yield the isatin.[2]

General Protocol for Gassman Indole Synthesis leading to Isatins
  • The Gassman synthesis first produces a 3-thiomethylindole. This is a one-pot reaction where an aniline is treated sequentially with tert-butyl hypochlorite, a keto-thioether, and a base like triethylamine at low temperatures.[8]

  • The resulting 3-thiomethyl group is typically removed using Raney nickel.[8]

  • Further oxidation steps would be required to convert the indole to the desired isatin, which is not a direct outcome of the Gassman synthesis.

Visualizations

experimental_workflow_sandmeyer start Start step1 Step 1: Synthesis of N-(2-fluorophenyl)-2- isonitrosonanilide start->step1 step2 Step 2: Cyclization in H₂SO₄ step1->step2 step3 Quenching on Ice step2->step3 step4 Filtration and Drying step3->step4 step5 Recrystallization step4->step5 end 7-Fluoroisatin step5->end

Caption: Experimental workflow for the Sandmeyer synthesis of 7-fluoroisatin.

troubleshooting_low_yield issue Low Yield of 7-Fluoroisatin cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Product Loss during Work-up/Purification issue->cause3 solution1a Optimize Temperature and Reaction Time cause1->solution1a solution1b Check Purity of Starting Materials cause1->solution1b solution2a Control Reaction Conditions (e.g., Temp.) cause2->solution2a solution2b Use Additives to Minimize Side Products cause2->solution2b solution3a Optimize Extraction and Washing Steps cause3->solution3a solution3b Refine Recrystallization Procedure cause3->solution3b

Caption: Troubleshooting logic for addressing low yields in 7-fluoroisatin synthesis.

References

Technical Support Center: 7-Fluoro-3-(hydroxyimino)indolin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Fluoro-3-(hydroxyimino)indolin-2-one when prepared in dimethyl sulfoxide (DMSO) solution. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound in DMSO.

Issue Potential Cause Recommended Solution
Precipitation of the compound from DMSO solution. The concentration of the compound may exceed its solubility limit in DMSO. This can be exacerbated by temperature fluctuations.Gently warm the solution to 50-60°C to attempt redissolution. If precipitation persists, consider preparing a more dilute stock solution. Always ensure the compound is fully dissolved before use.
The DMSO solution changes color over time. This could indicate degradation of the compound or the presence of impurities. Oximes can be susceptible to hydrolysis, particularly in the presence of acid or base contaminants.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C to minimize degradation. Protect the solution from light by using amber vials.
Inconsistent results in biological assays. This may be due to the degradation of the compound in the DMSO stock solution or in the assay medium. DMSO can also interfere with some biological assays.[1]Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Run a vehicle control (DMSO only) to assess any effects of the solvent on the assay.
Loss of compound potency or activity. The compound may be degrading over time in the DMSO solution. While oximes are generally more stable than imines, degradation can still occur.[2][3]It is recommended to use freshly prepared solutions whenever possible. If long-term storage is necessary, perform periodic purity checks using analytical techniques such as HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO solution?

Q2: What are the potential degradation pathways for an oxime-containing compound in DMSO?

The primary degradation pathway for oximes is typically hydrolysis of the C=N bond, which would revert the molecule to the corresponding ketone (7-fluoroisatin in this case) and hydroxylamine. This hydrolysis is often catalyzed by acidic or basic conditions.[2][4] While DMSO is generally considered an inert solvent, it can contain water as a contaminant, which could facilitate hydrolysis over extended periods.

Q3: How should I prepare and store my stock solution of this compound in DMSO?

To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to the desired concentration. Ensure the compound is fully dissolved, using gentle warming if necessary. For storage, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Q4: Can I use a DMSO solution that has been stored for an extended period?

For critical experiments, it is always recommended to use a freshly prepared solution. If an older stock solution must be used, its purity should be verified by an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) prior to use.

Quantitative Stability Data

As specific experimental data for the stability of this compound in DMSO is not publicly available, the following table provides an illustrative example of how such data would be presented.

Storage Condition Time Point Purity (%) by HPLC Degradation Products Detected
Room Temperature (25°C)0 hours99.5None
24 hours98.2Minor peak corresponding to 7-fluoroisatin
72 hours95.1Increased 7-fluoroisatin peak
Refrigerated (4°C)0 hours99.5None
7 days99.1Trace of 7-fluoroisatin
30 days98.5Minor peak corresponding to 7-fluoroisatin
Frozen (-20°C)0 hours99.5None
30 days99.4None detected
90 days99.2None detected

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocol: Assessing Compound Stability in DMSO by HPLC-UV

This protocol outlines a general method for determining the stability of this compound in a DMSO solution.

1. Materials and Reagents:

  • This compound
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve the compound in a known volume of anhydrous DMSO to create a stock solution of a specific concentration (e.g., 10 mM).
  • Ensure the compound is completely dissolved.

3. Stability Study Setup:

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
  • At time zero, take an initial sample for HPLC analysis.
  • Store the remaining vials under the designated conditions.
  • At specified time points (e.g., 24 hours, 72 hours, 7 days, 30 days), remove a vial from each storage condition for analysis.

4. HPLC Analysis:

  • Dilute a sample of the stock solution to an appropriate concentration for HPLC analysis with the mobile phase.
  • Inject the sample onto the HPLC system.
  • Run a suitable gradient method to separate the parent compound from any potential degradants.
  • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
  • Record the peak area of the parent compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components and multiplying by 100.
  • Plot the percentage of the parent compound remaining over time for each storage condition.
  • Identify and, if possible, characterize any significant degradation products.

Workflow for Compound Stability Assessment

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Vials for Each Storage Condition prep_stock->aliquot time_zero Time Zero Analysis (T=0) aliquot->time_zero storage Store at Varied Conditions (RT, 4°C, -20°C) time_zero->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Calculate Purity and Identify Degradants hplc->data_analysis report Generate Stability Report (Purity vs. Time) data_analysis->report

Caption: Workflow for assessing the stability of a compound in DMSO solution.

References

Technical Support Center: Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorinated indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing fluorinated indoles?

A1: Researchers often face challenges such as low yields, poor regioselectivity, undesired side reactions, and defluorination of the target compound. The choice of synthetic route, quality of starting materials, and optimization of reaction conditions are critical to overcoming these issues.[1][2]

Q2: My Fischer indole synthesis of a fluoroindole is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a frequent issue.[1] Key factors include:

  • Poor Quality of Starting Materials: Ensure the purity of the fluorophenylhydrazine and the ketone/aldehyde, as impurities can lead to side reactions.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂, BF₃) are crucial and often require empirical optimization for specific substrates.[1]

  • Reaction Temperature and Time: While elevated temperatures are often necessary, excessive heat or prolonged reaction times can cause decomposition.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.[1]

  • Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and cyclization steps can be inefficient. Running the reaction under anhydrous conditions is important as water can interfere with the catalyst.[1]

Q3: I am observing multiple spots on my TLC plate during the synthesis of 6-fluoroindole. What are the likely side reactions?

A3: Multiple spots on a TLC plate often indicate the formation of byproducts. Common side reactions, particularly in the Fischer Indole Synthesis, include:

  • Isomer Formation: When using unsymmetrical ketones, cyclization can lead to regioisomers. The electron-withdrawing nature of fluorine can influence the direction of cyclization.[4]

  • Incomplete Cyclization: Insufficient heating or reaction time can result in unreacted phenylhydrazone.[4]

  • Rearrangement and Dimerization: Strongly acidic conditions can promote further reactions of the enamine intermediate or the final indole product, leading to complex mixtures.[4]

  • Over-reduction: In methods like the Leimgruber-Batcho synthesis, a common side reaction is the over-reduction of the enamine intermediate, which forms a 2-aminophenylethylamine derivative instead of the indole.[4]

Q4: What is defluorination and how can it be prevented during palladium-catalyzed cross-coupling reactions?

A4: Defluorination is the undesired loss of a fluorine atom from your molecule, which can lead to impurities and reduced yield.[5] This is a significant issue in palladium-catalyzed reactions. To mitigate this:

  • Lower Reaction Temperature: Defluorination is often accelerated at higher temperatures. Consider lowering the temperature and extending the reaction time.[5]

  • Use a Milder Base: Strong bases can promote HF elimination. Using milder bases like K₂CO₃ or Cs₂CO₃ is often beneficial.[5]

  • Screen Phosphine Ligands: The choice of ligand is critical. Biaryl monophosphine ligands, for example, have been developed to facilitate C-F reductive elimination, which can help prevent side reactions.[5]

  • Evaluate Solvents: Aprotic polar solvents like DMF or dioxane are common, but their effect on catalyst and substrate stability should be assessed for each specific reaction.[5]

Q5: How can I improve regioselectivity in the electrophilic fluorination of an indole?

A5: Poor regioselectivity in electrophilic aromatic substitution (EAS) is a common challenge.[2] To improve it:

  • Re-evaluate Directing Groups: The electronic nature of existing substituents on the indole ring is the primary determinant of regioselectivity.[2]

  • Choice of Fluorinating Agent: Different electrophilic fluorinating agents (e.g., Selectfluor, NFSI) exhibit different levels of reactivity and selectivity.[6] The choice of agent can significantly impact the isomeric ratio of the product.

  • Optimize Reaction Conditions: Factors like solvent and reaction temperature can influence regioselectivity. Experimenting with solvents of varying polarity and lowering the reaction temperature can sometimes lead to improved selectivity.[2]

Q6: My fluorinated indole is degrading during workup or purification. What could be the cause?

A6: Fluorinated indoles can be sensitive to the conditions used during isolation.

  • pH Sensitivity: The compound may be unstable under acidic or basic conditions. Ensure washes are performed with neutralized solutions if necessary.

  • Temperature Sensitivity: Avoid high temperatures during solvent evaporation.[5]

  • Silica Gel Interaction: Some fluorinated compounds can decompose on silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like alumina.[1]

Troubleshooting Guides

Problem 1: Low Yield and/or Byproduct Formation in Fischer Indole Synthesis

This guide provides a systematic approach to diagnosing and solving common issues in the Fischer indole synthesis of fluorinated indoles.[1]

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Impure starting materials.[1] 2. Suboptimal acid catalyst or concentration.[1] 3. Reaction temperature too high/low or time too long/short.[1] 4. Presence of water.[1]1. Verify purity of fluorophenylhydrazine and carbonyl compound via NMR or other analytical methods. 2. Screen various Brønsted (H₂SO₄, PPA) and Lewis (ZnCl₂, BF₃) acids. 3. Monitor reaction progress by TLC to determine optimal temperature and time. 4. Ensure reaction is conducted under anhydrous conditions.
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers (with unsymmetrical ketones).[1][4] 2. Side reactions due to harsh conditions.[1][4] 3. Decomposition of product.[1]1. Modify the acid catalyst or reaction conditions to improve regioselectivity.[1] 2. Consider a milder synthetic route (e.g., Leimgruber-Batcho).[4] 3. Lower the reaction temperature and monitor closely.
Difficulty in Isolating Product 1. Product is volatile. 2. Emulsion formation during workup.[1] 3. Product streaks or decomposes on silica gel.[1]1. Use care during solvent removal (e.g., lower temperature on rotary evaporator). 2. Add brine to the aqueous layer to break the emulsion.[1] 3. Neutralize silica gel with triethylamine or use alumina for chromatography.[1]
Problem 2: Defluorination in Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses the common issue of C-F bond cleavage during cross-coupling reactions.[5]

Potential Cause Recommended Solution Rationale
High Reaction Temperature Lower the reaction temperature and extend the reaction time. Consider microwave irradiation for controlled heating and shorter reaction times.[5]Many defluorination pathways are kinetically driven and are accelerated at elevated temperatures.[5]
Inappropriate Ligand Choice Screen different phosphine ligands. Biaryl monophosphine ligands are often effective.[5]The ligand choice is crucial for modulating the reactivity and stability of the palladium catalyst and its intermediates.[5]
Strong Base Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOtBu or LiHMDS where possible.[5]Strong bases can directly promote the elimination of HF or alter the electronic properties of the indole ring, weakening the C-F bond.[5]
Solvent Effects Test a range of solvents. Aprotic polar solvents like DMF or dioxane are common, but their effects on stability should be evaluated.[5]The solvent can influence the solubility, stability, and reactivity of the catalyst, substrate, and base.[5]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 6-Fluoroindole[4]
  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1 equivalent) in ethanol or acetic acid, add the desired ketone or aldehyde (1.1 equivalents). Stir the mixture at room temperature until the formation of the phenylhydrazone is complete, monitoring by TLC.

  • Cyclization: Add a catalyst (e.g., polyphosphoric acid or zinc chloride) to the reaction mixture. Heat the mixture (typically between 80°C and 150°C) and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Leimgruber-Batcho Synthesis of 6-Fluoroindole[4]
  • Enamine Formation: React 4-fluoro-2-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) in a suitable solvent like DMF. Heat the mixture to facilitate the formation of the enamine intermediate.

  • Reductive Cyclization: To the solution containing the enamine, add a reducing agent such as Raney nickel with hydrazine hydrate or iron powder in acetic acid. Heat the reaction to effect the reduction of the nitro group and subsequent cyclization.

  • Work-up and Purification: Once the reaction is complete, filter off the catalyst (if applicable). Perform an aqueous work-up, including an acidic wash to remove basic byproducts. Extract the product with an organic solvent, dry, and concentrate. Purify the crude 6-fluoroindole by column chromatography.

Protocol for Reductive Cyclization to Synthesize 5-Fluoroindole[7][8]
  • Reaction Setup: Transfer 10% Pd/C (e.g., 110 mg) to a round-bottom flask under a nitrogen atmosphere. Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile (e.g., 564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).

  • Hydrogenation: Degas the mixture and backfill with hydrogen gas (repeat three times), then stir overnight under a hydrogen atmosphere. The completion of the reaction can be monitored by ¹⁹F NMR.[7]

  • Work-up: Replace the hydrogen with nitrogen. Quench any unreacted Pd/C with chloroform. Concentrate the reaction mixture under reduced pressure.

  • Extraction and Purification: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, back-extract the aqueous phase, and wash the combined organic layers with brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole.[8][7]

Visualized Workflows

Fischer_Indole_Synthesis_Troubleshooting start Start: Fischer Indole Synthesis check_yield Reaction Complete. Check Yield & TLC start->check_yield low_yield Low Yield? check_yield->low_yield Analyze byproducts Multiple Spots on TLC? low_yield->byproducts No optimize Troubleshoot: - Check Starting Material Purity - Screen Acid Catalysts - Optimize Temp/Time - Ensure Anhydrous Conditions low_yield->optimize Yes isomer_check Unsymmetrical Ketone Used? byproducts->isomer_check Yes success Successful Synthesis byproducts->success No optimize->start Re-run harsh_cond Consider Milder Route (e.g., Leimgruber-Batcho) or Lower Temperature isomer_check->harsh_cond No purify Purify via Column Chromatography isomer_check->purify Yes harsh_cond->start Re-run purify->success Defluorination_Troubleshooting_Workflow start Start: Pd-Catalyzed Cross-Coupling problem Problem Observed: Defluorination Detected (e.g., by LC-MS or NMR) start->problem cause1 Potential Cause: High Temperature problem->cause1 cause2 Potential Cause: Strong Base problem->cause2 cause3 Potential Cause: Ligand/Solvent problem->cause3 solution1 Solution: - Lower Reaction Temp - Extend Reaction Time cause1->solution1 rerun Re-run Optimized Reaction solution1->rerun solution2 Solution: Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) cause2->solution2 solution2->rerun solution3 Solution: - Screen Phosphine Ligands - Test Different Solvents cause3->solution3 solution3->rerun

References

Refining experimental protocols for isatin oxime derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for isatin oxime derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of isatin oxime derivatives.

Problem Potential Cause Troubleshooting Steps
Low Yield during Isatin Synthesis (Sandmeyer Method) Incomplete formation of the isonitrosoacetanilide intermediate.- Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step.
Incomplete cyclization of the isonitrosoacetanilide.- Maintain the optimal temperature of the sulfuric acid (typically 60-80°C) during the addition of the intermediate and for a sufficient duration afterward.[1]
Tar formation.- Ensure the aniline starting material is fully dissolved before proceeding with the reaction to minimize the formation of dark, viscous byproducts.[1][2]
Formation of Isatin Oxime as a Byproduct in Isatin Synthesis Acid-catalyzed cyclization of the isonitrosoacetanilide intermediate can lead to the formation of the corresponding isatin oxime.[1]- Add a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to minimize the formation of this byproduct.[1]
Poor Regioselectivity with Substituted Anilines Classical isatin syntheses like the Sandmeyer and Stolle methods can result in a mixture of 4- and 6-substituted isatins, particularly with meta-substituted anilines.[1]- For predictable regiochemical control and the synthesis of 4-substituted isatins from meta-substituted anilines, consider a directed ortho-metalation (DoM) approach.[1]
Incomplete Oximation of Isatin Reaction conditions are not optimal.- Ensure the use of a suitable base and an adequate reaction time. The reaction can be monitored by Thin Layer Chromatography (TLC).
Steric hindrance from bulky substituents on the isatin ring.- Increase the reaction temperature or use a stronger base. Consider using a different oximation reagent.
Difficulty in Purifying Isatin Oxime Derivatives Presence of unreacted starting materials or byproducts.- Utilize column chromatography for purification.[1] - Recrystallization from a suitable solvent, such as glacial acetic acid, can be effective.[2]
The product is an oil or does not crystallize easily.- Attempt to form a salt of the oxime to facilitate crystallization. - Use preparative TLC or HPLC for purification of small quantities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isatin core before oximation?

A1: The most prevalent methods for synthesizing the isatin core are the Sandmeyer and Stolle syntheses.

  • Sandmeyer Isatin Synthesis: This process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield the isatin.[3][4]

  • Stolle Isatin Synthesis: This method involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid, such as aluminum chloride.[1][4]

Q2: How can I synthesize isatin oxime derivatives directly from isatin?

A2: Isatin oxime derivatives are typically synthesized by the condensation reaction of an isatin with hydroxylamine hydrochloride or its O-substituted derivatives in the presence of a base.[5][6]

Q3: What are some common analytical techniques used to characterize isatin oxime derivatives?

A3: Isatin oxime derivatives are commonly characterized using spectroscopic methods such as:

  • ¹H Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR

  • High-Resolution Mass Spectrometry (HRMS)[7]

Q4: What are the known biological activities of isatin oxime derivatives?

A4: Isatin and its oxime derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer[5][7]

  • Anti-inflammatory[5][8]

  • Antimicrobial[8]

  • Antiviral and Anti-HIV[8][9]

  • Anticonvulsant[8]

Q5: Are there any known protein targets for isatin oxime derivatives?

A5: Yes, some isatin oxime derivatives have been shown to be inhibitors of various kinases. For example, certain tricyclic isatin oximes have demonstrated high binding affinity for kinases such as DYRK1A, DYRK1B, PIM1, Haspin, and HIPK1-3.[5]

Experimental Protocols

Protocol 1: Synthesis of Isatin via the Sandmeyer Method

This protocol is a generalized procedure based on the classical Sandmeyer isatin synthesis.

  • Preparation of Isonitrosoacetanilide:

    • In a round-bottom flask, dissolve chloral hydrate and sodium sulfate in water.

    • Add a solution of the desired aniline in water containing concentrated hydrochloric acid.

    • Finally, add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture until the reaction is complete, monitoring by TLC.

    • Cool the mixture and filter the precipitated isonitrosoacetanilide. Wash with cold water and dry.[10]

  • Cyclization to Isatin:

    • Carefully add the dried isonitrosoacetanilide in small portions to concentrated sulfuric acid, maintaining the temperature between 60-80°C with efficient stirring.[1]

    • After the addition is complete, continue heating for a short period to complete the reaction.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Filter the precipitated crude isatin, wash thoroughly with cold water to remove acid, and dry.[2]

  • Purification:

    • The crude isatin can be purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving it in a hot aqueous sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[2]

Protocol 2: Synthesis of Isatin-3-Oxime

This protocol describes the oximation of isatin.

  • Reaction Setup:

    • Dissolve isatin in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water.

  • Reaction:

    • Reflux the mixture for the appropriate time, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture. The product may precipitate out.

    • Filter the solid, wash with cold water and ethanol, and dry.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Isatin Synthesis cluster_oximation Oximation Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine Hydroxylamine->Isonitrosoacetanilide Isatin Crude Isatin Isonitrosoacetanilide->Isatin Cyclization H2SO4 Conc. H₂SO₄ H2SO4->Isatin Purification Purification Isatin->Purification PureIsatin Pure Isatin Purification->PureIsatin Isatin_input Pure Isatin PureIsatin->Isatin_input IsatinOxime Isatin Oxime Derivative Isatin_input->IsatinOxime Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->IsatinOxime Base Base (e.g., Pyridine) Base->IsatinOxime

Caption: Workflow for the synthesis of isatin oxime derivatives.

signaling_pathway IsatinOxime Isatin Oxime Derivative IsatinOxime->Inhibition Kinase Kinase (e.g., DYRK1A, PIM1) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP -> ADP Substrate Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Inflammation, Proliferation) PhosphoSubstrate->Downstream Inhibition->Kinase

Caption: Simplified kinase inhibition pathway by isatin oxime derivatives.

References

Technical Support Center: Enhancing the Bioavailability of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to address challenges in increasing the bioavailability of isatin derivatives. The information is presented in a question-and-answer format to help you navigate common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My isatin derivative shows high in vitro potency but poor in vivo efficacy. What could be the primary reason?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often a strong indicator of poor oral bioavailability. Oral bioavailability is the fraction of an administered drug that successfully reaches systemic circulation. The primary reasons for the low bioavailability of isatin derivatives often include:

  • Poor Aqueous Solubility: Many isatin derivatives are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Membrane Permeability: The compound may not efficiently pass through the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: The derivative may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.

A systematic evaluation of these factors is the first step in troubleshooting poor in vivo performance.

Q2: How can I determine if the low bioavailability of my isatin derivative is due to poor solubility or low permeability?

A2: To distinguish between solubility and permeability issues, a combination of in vitro and in silico methods is recommended:

  • Solubility Assessment: Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assessment: The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal permeability. This assay can help classify your compound according to the Biopharmaceutics Classification System (BCS).

  • In Silico Modeling: Computational tools can predict physicochemical properties like logP, which can provide initial insights into potential solubility and permeability characteristics.

Q3: What are the main strategies to improve the oral bioavailability of isatin derivatives?

A3: The primary strategies can be broadly categorized into two main approaches:

  • Structural Modification:

    • Prodrug Synthesis: Converting the isatin derivative into a more soluble or permeable prodrug that is metabolized to the active parent drug in vivo.

    • Salt Formation: For ionizable isatin derivatives, forming a salt can significantly enhance solubility.

    • Metal Complexation: Forming complexes with metal ions can alter the physicochemical properties of the derivative, potentially improving its biological activity and bioavailability.[1]

  • Formulation Development:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

    • Lipid-Based Formulations: Incorporating the derivative into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.

    • Amorphous Solid Dispersions: Dispersing the isatin derivative in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

    • Nanotechnology: Encapsulating the derivative in nanoparticles can improve solubility, protect it from degradation, and potentially enhance absorption.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low drug concentration in plasma after oral administration. Poor aqueous solubility.1. Particle Size Reduction: Micronize or nanosize the compound to increase its surface area. 2. Formulate as a Solid Dispersion: Create a solid dispersion with a hydrophilic polymer. 3. Use a Prodrug Approach: Synthesize a more soluble prodrug.
High variability in pharmacokinetic data between subjects. Food effects or erratic dissolution.1. Administer with a high-fat meal: This can sometimes enhance the absorption of lipophilic compounds. 2. Develop a Lipid-Based Formulation: SEDDS or other lipid formulations can reduce the impact of food on absorption.
High first-pass metabolism suspected. Extensive metabolism in the liver or gut wall.1. Co-administer with a metabolic inhibitor: This can help to confirm the extent of first-pass metabolism in preclinical studies. 2. Consider alternative routes of administration: For preclinical studies, intravenous administration can provide a baseline for absolute bioavailability. For therapeutic applications, routes that bypass the liver, such as transdermal or parenteral, could be explored.
Precipitation of the compound in the gastrointestinal tract. Supersaturation followed by crystallization.1. Incorporate precipitation inhibitors: Use polymers in your formulation that can maintain a supersaturated state. 2. Optimize the formulation: Adjust the drug-to-carrier ratio in solid dispersions or the composition of lipid-based systems.

Data Presentation: Impact of Formulation on Bioavailability

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when applying different formulation strategies to an isatin derivative.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized)50150 ± 352.0600 ± 120100 (Reference)
Nano-suspension50450 ± 901.01800 ± 350300
Solid Dispersion50600 ± 1101.52400 ± 480400
Prodrug50750 ± 1501.03000 ± 600500
Lipid-Based Formulation (SEDDS)50900 ± 1800.53600 ± 720600

Note: These are illustrative values and actual results will vary depending on the specific isatin derivative and formulation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of an isatin derivative in a rat model.

1. Animal Preparation:

  • Use male Sprague-Dawley rats (200-250 g).

  • Acclimatize the animals for at least one week before the experiment.[2]

  • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • Prepare the isatin derivative in the desired formulation (e.g., aqueous suspension, solution in a vehicle like 0.5% carboxymethylcellulose, or a lipid-based formulation).

  • Ensure the formulation is homogeneous and the concentration is accurately determined.

3. Drug Administration:

  • Administer the formulation orally via gavage.[3][4] The recommended maximum dosing volume is 10 mL/kg.[4]

  • For intravenous administration (to determine absolute bioavailability), administer the drug solution via the tail vein.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[2]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

5. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[2]

  • Quantify the concentration of the isatin derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.

6. Data Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis software.[2]

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

experimental_workflow solubility Solubility Assessment (pH-dependent) formulation_strat Formulation Strategies (Nanoparticles, Lipids) solubility->formulation_strat permeability Caco-2 Permeability Assay permeability->formulation_strat physchem Physicochemical Characterization (logP, pKa) structural_mod Structural Modification (Prodrug, Salt) physchem->structural_mod animal_model Animal Model (Rats) structural_mod->animal_model formulation_strat->animal_model dosing Oral/IV Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: Workflow for troubleshooting and improving low oral bioavailability.

bioavailability_barriers drug Oral Drug Administration dissolution Dissolution in GI Fluids drug->dissolution Solubility Barrier absorption Absorption across Intestinal Wall dissolution->absorption Permeability Barrier first_pass First-Pass Metabolism (Gut Wall/Liver) absorption->first_pass Metabolic Barrier circulation Systemic Circulation first_pass->circulation

Caption: Key physiological barriers affecting oral drug bioavailability.

References

Technical Support Center: Enhancing the Water Solubility of Isatin Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals encountering challenges with the aqueous solubility of isatin hydrazone derivatives. Poor solubility is a frequent bottleneck, hindering biological evaluation and preclinical development. This document provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles underlying the solubility challenges associated with isatin hydrazones.

Q1: What are isatin hydrazones and why is their water solubility often poor?

A: Isatin hydrazones are a class of organic compounds synthesized from the condensation reaction between an isatin (an indole-1,2-dione) and a hydrazine derivative.[1][2] The resulting molecular structure features a rigid, planar indoline heterocyclic core fused with a hydrazone functional group (-C=N-NH-).[1][3]

The poor water solubility stems from this very structure. The aromatic indoline system is largely nonpolar and hydrophobic. While the hydrazone and carbonyl moieties can participate in hydrogen bonding, the overall molecule often possesses a high crystalline lattice energy and a dominant hydrophobic character, leading to limited solubility in water but better solubility in organic solvents like DMSO and DMF.[1] The parent compound, isatin, for instance, has a mole fraction solubility in water of only 5.13 × 10⁻⁵ at 298.15 K.[4]

Q2: Why is improving water solubility a critical step in drug development for this class of compounds?

A: Water solubility is a critical physicochemical property that directly influences a drug candidate's entire development trajectory. For isatin hydrazones, which show promise as anticancer, antimicrobial, and neuroprotective agents, enhancing solubility is paramount for several reasons:[2][5]

  • Bioavailability: A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability.

  • Formulation Development: Developing intravenous (IV) formulations, which are common for anticancer agents, is impossible without sufficient water solubility. It also complicates the development of other dosage forms like oral tablets or suspensions.

  • Biological Screening: Inconsistent results in in vitro assays are often traced back to the compound precipitating in aqueous assay media. This can lead to false negatives or inaccurate dose-response curves.

  • Toxicity Studies: Achieving the high concentrations required for in vivo toxicology and efficacy studies is challenging and may necessitate harsh co-solvents, which can introduce their own confounding toxicities.

Q3: What are the primary strategies for enhancing the solubility of isatin hydrazones?

A: There are three main approaches, which can be used independently or in combination:

  • Chemical Modification: This involves altering the core structure of the isatin hydrazone to introduce more polar or ionizable functional groups. This is often the most effective and permanent solution. A highly successful example is the introduction of a quaternary ammonium moiety to create a salt.[6][7]

  • Formulation-Based Strategies: This approach uses excipients to improve the dissolution of the existing molecule without changing its chemical structure. Common methods include using co-solvents, surfactants, cyclodextrins, or developing nanoformulations like liposomes or nanoparticles.

  • Physical Modifications: Techniques like salt screening (with acidic or basic groups), co-crystallization, or creating amorphous solid dispersions can disrupt the crystal lattice energy, thereby improving solubility.

This guide will focus primarily on the chemical modification approach, as it is most relevant during the lead optimization phase in medicinal chemistry.

Q4: How do I choose the right solubility enhancement strategy for my specific isatin hydrazone derivative?

A: The optimal strategy depends on the stage of your research and the properties of your specific molecule. The workflow below provides a logical decision-making process.

G start Start: Poorly Soluble Isatin Hydrazone check_assay Is this for an in vitro assay only? start->check_assay cosolvent Use Co-solvent (e.g., DMSO) Maintain final % <0.5% check_assay->cosolvent Yes check_dev Is this for in vivo studies or formulation development? check_assay->check_dev No chem_mod Pursue Chemical Modification check_dev->chem_mod Yes form_strat Consider Formulation Strategies (e.g., Cyclodextrins, Nanoparticles) check_dev->form_strat No, structure is final check_handle Does the molecule have a 'handle' for derivatization? (e.g., terminal hydrazone N-H) chem_mod->check_handle quat_salt Strategy A: Introduce Quaternary Ammonium Moiety check_handle->quat_salt Yes polar_group Strategy B: Introduce Polar Groups (OH, COOH, SO3H) check_handle->polar_group No, modify aryl rings end_soluble Result: Water-Soluble Derivative quat_salt->end_soluble polar_group->end_soluble

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 2: Troubleshooting & Experimental Guides

This section provides actionable protocols for common solubility-related problems.

Issue: My lead isatin hydrazone shows high potency but crashes out of aqueous buffer during my cell-based assay, even with 0.1% DMSO.

This is a classic sign that the compound's thermodynamic solubility limit has been exceeded. While increasing the DMSO concentration might seem like an easy fix, it can introduce artifacts and cellular toxicity. A more robust solution is to synthesize a permanently water-soluble derivative.

Strategy A: Salt Formation via Introduction of a Quaternary Ammonium Moiety

Principle: This is one of the most effective strategies for dramatically increasing aqueous solubility.[6] By reacting the isatin hydrazone with a reagent containing a pre-formed quaternary ammonium group (like Girard's reagents), you introduce a permanent positive charge. This ionic character significantly improves the compound's interaction with polar water molecules, disrupting the crystal lattice and boosting solubility. This method has been successfully used to create water-soluble isatin hydrazones with preserved or even enhanced biological activity.[5][7]

Experimental Protocol: Synthesis of a Water-Soluble Pyridinium Isatin Hydrazone

This protocol is adapted from methodologies demonstrated to be effective for this compound class.[6][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Hydrazone (Parent Compound, 1 eq.) Catalyst Catalyst: Glacial Acetic Acid (3-5 drops) Isatin->Catalyst Girard Girard's Reagent P (1-hydrazinocarbonylmethyl)pyridinium chloride (1.1 eq.) Girard->Catalyst Solvent Solvent: Absolute Ethanol Product Product: Water-Soluble Quaternary Ammonium Hydrazone Catalyst->Product Heat Heat: Reflux (4-6 h)

Caption: Synthetic workflow for creating a water-soluble ammonium derivative.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add your parent isatin hydrazone (1.0 equivalent).

  • Solubilization: Add absolute ethanol as the solvent (approx. 15-20 mL per 5 mmol of isatin hydrazone).

  • Addition of Reagents: Add Girard's Reagent P (1.1 equivalents) to the flask. This reagent provides the hydrazide for condensation and carries the pyridinium salt.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Causality Explanation: The acid catalyzes the condensation reaction between the C3-carbonyl of the isatin core and the terminal amine of the Girard's reagent hydrazide, facilitating the formation of the C=N hydrazone bond and elimination of water.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation Check: The starting material spot on the TLC plate should diminish while a new, more polar spot (lower Rf value) corresponding to the salt product appears.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, being a salt, will often precipitate from the ethanol.

  • Purification: Filter the resulting solid precipitate. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials or residual acetic acid.

  • Drying & Characterization: Air dry the purified solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The presence of characteristic pyridinium protons in the NMR spectrum is a key confirmation.

Section 3: Data Interpretation & Validation

Successful modification should be validated by quantitative solubility measurements.

Table 1: Qualitative Comparison of Solubility Enhancement Strategies

StrategyPrincipleProsConsBest For...
Co-solvents (e.g., DMSO) Modify the polarity of the bulk solvent.Simple, fast for initial screening.Can cause cellular toxicity; risk of precipitation upon dilution.Quick in vitro screens where compound concentration is low.
Chemical Modification (Salt) Introduce a permanent ionic charge.Drastic, permanent solubility increase; often preserves activity.[5][6]Requires synthetic effort; may alter pharmacology in some cases.Lead optimization; compounds intended for in vivo studies or IV formulation.
Formulation (Cyclodextrins) Encapsulate the hydrophobic molecule in a hydrophilic shell.No chemical modification needed.Can be complex to formulate; potential for drug displacement.Final drug product formulation after lead structure is fixed.

Table 2: Example Solubility Data Before and After Chemical Modification

The following table presents representative data illustrating the dramatic improvement in aqueous solubility that can be achieved by converting a parent isatin hydrazone to its quaternary ammonium derivative.

CompoundStructureMolecular Weight ( g/mol )Measured Aqueous Solubility (pH 7.4)Fold Increase
Parent Compound (Hypothetical) Isatin-benzylidene hydrazone~263< 0.005 mg/mL (Practically Insoluble)-
Ammonium Derivative Pyridinium-acetyl-hydrazone of Isatin~355> 5.0 mg/mL (Soluble)> 1000x

References

Addressing tarring issues in acidic cyclization of isonitrosoacetanilides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues, particularly tar formation, during the acidic cyclization of isonitrosoacetanilides to synthesize isatins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is "tarring" and what causes it in the acidic cyclization of isonitrosoacetanilides?

A1: "Tarring" refers to the formation of dark, viscous, and often intractable polymeric byproducts in a chemical reaction. In the context of isatin synthesis via acidic cyclization of isonitrosoacetanilides (the Sandmeyer isatin synthesis), tar formation is a common issue. It is primarily caused by the decomposition of the isonitrosoacetanilide starting material or intermediates under the harsh reaction conditions, which typically involve strong acids and elevated temperatures.[1] Incomplete dissolution of the aniline starting material during the formation of the isonitrosoacetanilide can also lead to tarry material.[1]

Q2: My reaction mixture turned into a dark, thick tar. What are the key parameters to control to prevent this?

A2: To prevent tar formation, careful control of the following reaction parameters is crucial:

  • Temperature: The addition of isonitrosoacetanilide to concentrated sulfuric acid should be done at a controlled temperature, typically between 60-70°C.[1] Exceeding this temperature range can lead to decomposition. After the addition is complete, the temperature is usually raised to around 80°C for a short period to ensure complete cyclization.[1]

  • Acid Concentration: Use the minimum effective concentration of the acid. While concentrated sulfuric acid is standard, overly harsh conditions can promote side reactions and decomposition.

  • Addition Rate: Add the dry isonitrosoacetanilide powder to the heated acid slowly and in portions. This allows for better temperature control and prevents localized overheating.[2]

  • Stirring: Ensure efficient and constant stirring throughout the reaction to maintain a homogenous mixture and prevent localized heat buildup.

Q3: I am working with a lipophilic (oily) isonitrosoacetanilide, and it has poor solubility in sulfuric acid, leading to significant tarring. What can I do?

A3: Poor solubility of the isonitrosoacetanilide in sulfuric acid is a known cause of incomplete cyclization and tar formation. For substrates with high lipophilicity, consider using methanesulfonic acid as an alternative to sulfuric acid.[3] Methanesulfonic acid can improve the solubility of lipophilic starting materials, leading to cleaner reactions and better yields of the desired isatin, even when the sulfuric acid method yields little to no product.[3]

Q4: Besides tar, what other common byproducts should I be aware of?

A4: A common byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime. This can form during the acid-catalyzed cyclization. While not a tarry substance, its formation reduces the yield of the desired isatin.

Q5: How can I minimize the formation of isatin oxime?

A5: The formation of isatin oxime can be suppressed by quenching the reaction mixture in the presence of a "decoy agent". These are typically carbonyl compounds, such as glyoxal or glyoxylic acid, which react with any excess hydroxylamine that may be present, preventing it from reacting with the isatin product.

Q6: My crude isatin product is dark and appears to be contaminated with tar. How can I purify it?

A6: A common and effective method for purifying crude isatin from tarry impurities involves the following steps:

  • Dissolve the crude product in a hot aqueous sodium hydroxide solution. The isatin will form a soluble sodium salt, while the tarry impurities will largely remain insoluble.

  • Filter the hot solution to remove the insoluble tar.

  • Carefully acidify the filtrate with an acid like hydrochloric acid. This will precipitate the purified isatin.

  • The precipitated isatin can then be collected by filtration, washed with cold water, and dried.[1][4]

For further purification, recrystallization from glacial acetic acid or the formation of a bisulfite addition product can be employed.[1][5]

Data Presentation

Table 1: Recommended Reaction Conditions for Isatin Synthesis

ParameterValueNotes
Isonitrosoacetanilide Addition Temperature 60-70°CMaintain this temperature range during the addition to sulfuric acid.[1][2]
Cyclization Temperature 80°CHeat to this temperature for approximately 10 minutes after addition is complete.[1]
Acid Concentrated Sulfuric AcidStandard reagent for the cyclization.
Alternative Acid (for lipophilic substrates) Methanesulfonic AcidImproves solubility and yield for poorly soluble starting materials.[3]

Table 2: Typical Yields in Isatin Synthesis

Starting MaterialProductCyclization ConditionsYieldReference
IsonitrosoacetanilideIsatinH₂SO₄, 60-80°C71-78% (crude)[1]
Isonitrosoaceto-p-toluidide5-MethylisatinH₂SO₄, 60-80°C90-94% (crude)[1]
Substituted benzyloximinoacetanilidesSubstituted IsatinsH₂SO₄ or CH₃SO₃H, 50-80°C0-89%[3]

Experimental Protocols

Protocol 1: Standard Sandmeyer Synthesis of Isatin

This protocol is adapted from Organic Syntheses.[1]

Part A: Preparation of Isonitrosoacetanilide

  • In a 5-liter round-bottom flask, dissolve 90 g of chloral hydrate in 1200 mL of water.

  • Add 1300 g of crystallized sodium sulfate to the solution.

  • In a separate beaker, dissolve 46.5 g of aniline in 300 mL of water containing 51.2 g of concentrated hydrochloric acid. Add this solution to the flask.

  • Finally, add a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.

  • Heat the mixture to a vigorous boil, which should be achieved in about 40-45 minutes. Continue boiling for 1-2 minutes.

  • Cool the solution in running water to crystallize the isonitrosoacetanilide.

  • Filter the crystals with suction and air-dry. The expected yield is 65-75 g.

Part B: Cyclization to Isatin

  • In a 1-liter round-bottom flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.

  • Slowly add 75 g of dry isonitrosoacetanilide to the warm acid, ensuring the temperature is maintained between 60°C and 70°C. Use external cooling if necessary.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.

  • Cool the reaction mixture to room temperature and then pour it onto 10-12 volumes of cracked ice.

  • Allow the mixture to stand for about 30 minutes.

  • Filter the precipitated crude isatin with suction, wash it several times with cold water, and air-dry. The expected yield of crude isatin is 47-52 g.

Protocol 2: Purification of Crude Isatin

This protocol is adapted from Organic Syntheses.[1]

  • Suspend 200 g of crude isatin in 1 liter of hot water.

  • Add a solution of 88 g of sodium hydroxide in 200 mL of water to the suspension with mechanical stirring. The isatin will dissolve.

  • Add dilute hydrochloric acid (1 volume of concentrated HCl to 2 volumes of water) with stirring until a slight precipitate forms.

  • Filter the solution immediately to remove the precipitated impurities.

  • Make the filtrate acidic to Congo red paper with more hydrochloric acid.

  • Cool the solution rapidly to precipitate the pure isatin.

  • Filter the purified isatin with suction and dry it in the air.

Visualizations

Acidic Cyclization of Isonitrosoacetanilide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Isonitrosoacetanilide Isonitrosoacetanilide Isatin Isatin Isonitrosoacetanilide->Isatin Cyclization Tar Tarry Byproducts Isonitrosoacetanilide->Tar Decomposition SulfuricAcid Concentrated Sulfuric Acid (H₂SO₄) SulfuricAcid->Isatin Catalyst Heat Heat (60-80°C) Heat->Isatin Promotes Heat->Tar Promotes

Caption: Reaction pathway for the synthesis of isatin.

Troubleshooting Tarring Issues Start Tar Formation Observed CheckTemp Was the reaction temperature > 80°C? Start->CheckTemp CheckSolubility Is the isonitrosoacetanilide poorly soluble? CheckTemp->CheckSolubility No Sol_HighTemp Reduce and carefully control temperature (60-70°C) CheckTemp->Sol_HighTemp Yes CheckAddition Was the addition of starting material too fast? CheckSolubility->CheckAddition No Sol_Solubility Use methanesulfonic acid instead of sulfuric acid CheckSolubility->Sol_Solubility Yes Sol_Addition Add starting material slowly and in portions CheckAddition->Sol_Addition Yes Purify Purify crude product via alkaline extraction and acidification CheckAddition->Purify No Sol_HighTemp->Purify Sol_Solubility->Purify Sol_Addition->Purify

Caption: Troubleshooting workflow for tar formation.

Reaction Parameter Relationships Temp Temperature Yield Isatin Yield Temp->Yield Optimal range maximizes yield Tar Tar Formation Temp->Tar Increases with excessive heat Acid Acid Strength/ Concentration Acid->Tar Increases with higher strength Solubility Substrate Solubility Solubility->Yield Higher solubility increases yield Solubility->Tar Increases with poor solubility Purity Product Purity Tar->Yield Decreases Tar->Purity Decreases

Caption: Relationship between reaction parameters and outcomes.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 7-Fluoro-3-(hydroxyimino)indolin-2-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Fluoro-3-(hydroxyimino)indolin-2-one and a selection of well-characterized kinase inhibitors. While the indolin-2-one scaffold is a core component of several approved kinase inhibitors, and derivatives have shown potential in preclinical studies, it is important to note that as of the date of this publication, there is no publicly available experimental data detailing the specific kinase inhibitory activity, target profile, or cellular efficacy of this compound.

Therefore, this guide will focus on a detailed comparison of established kinase inhibitors—Sunitinib, Sorafenib, Lapatinib, Gefitinib, and Erlotinib—for which extensive experimental data is available. This information is intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several approved kinase inhibitors against their primary targets. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays and are a key metric for assessing potency.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Sunitinib PDGFRβ2
VEGFR2 (Flk-1)80
c-Kit-
FLT330-250
Sorafenib Raf-16
B-Raf (wild-type)22
B-Raf (V599E mutant)38
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
Flt358
Lapatinib EGFR10.2 - 10.8
HER2 (ErbB2)9.2 - 9.8
ErbB4367
Gefitinib EGFR26 - 57 (Tyr phosphorylation sites)
EGFR (cell-free)33
Erlotinib EGFR2

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the IC50 value of a compound against a purified kinase.

1. Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a universal ADP detection system.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • 96-well or 384-well assay plates.

  • Scintillation counter or luminescence/fluorescence plate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the diluted compound to the wells of the assay plate. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Add the purified kinase to each well and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • If using radiolabeled ATP, wash the membranes to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for the ADP detection reagent and measure the signal (luminescence or fluorescence) on a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes a common method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

1. Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium and supplements (e.g., fetal bovine serum).

  • Test compound dissolved in a suitable solvent.

  • 96-well cell culture plates.

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • Microplate reader.

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated wells as a control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent into a detectable product.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Visualizing Kinase Inhibition

The following diagrams illustrate the general principles of kinase inhibitor action and the workflow for their evaluation.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Proteins Phosphorylates and activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Proteins->Cellular_Response Leads to Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP binding site

A Comparative Analysis of 5-Fluoro vs. 7-Fluoro Isatin Derivatives: Unveiling the Impact of Fluorine's Positional Isomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of a fluorine atom on a pharmacologically active scaffold can significantly influence a compound's biological profile. This guide provides a comparative analysis of 5-fluoro and 7-fluoro isatin derivatives, examining how the positional isomerism of this key halogen affects their anticancer and antimicrobial properties. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Isatin, an endogenous indole derivative, has long been recognized as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1] The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, has led to the development of potent fluorinated isatin analogs. This guide focuses on a direct comparison of derivatives fluorinated at the 5- and 7-positions of the isatin core, providing a structured overview for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the isatin ring influences the molecule's electronic properties and, consequently, its interactions with biological targets. While both 5-fluoroisatin and 7-fluoroisatin share the same molecular formula (C₈H₄FNO₂) and molecular weight (165.12 g/mol ), their distinct substitution patterns lead to differences in dipole moment, electron distribution, and hydrogen bonding capabilities.[2][3] These subtle physicochemical variations can have a profound impact on the pharmacokinetic and pharmacodynamic properties of their respective derivatives.

Property5-Fluoroisatin7-FluoroisatinReference
Molecular Formula C₈H₄FNO₂C₈H₄FNO₂[2][3]
Molecular Weight 165.12 g/mol 165.12 g/mol [2][3]
Appearance Yellow to orange crystalline powderYellow to light yellow crystalline powder[4][5]
Melting Point ~200-203 °C~192-196 °C[4][5]

Comparative Anticancer Activity

The anticancer potential of isatin derivatives is one of their most extensively studied biological activities. Fluorination at both the 5- and 7-positions has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines.

Quantitative Analysis of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 5-fluoro and 7-fluoro isatin derivatives against different cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Derivative TypeCompoundCancer Cell LineIC₅₀ (µM)Reference
5-Fluoro Isatin Derivatives 5-Fluoroisatin-hydrazone derivative 8A549 (Lung)42.43[6]
5-Fluoroisatin-hydrazone derivative 8HepG2 (Liver)48.43[6]
1-Acetyl-5-fluoro-3-((thiophen-2-yl)-methylene)hydrazono)indolin-2-oneMCF-7 (Breast)Not specified, but showed activity[7]
7-Substituted Isatin Derivatives N-(7-substituted-2-oxoindolin-3-ylidene)-benzofuran-2-carbahydrazideVariousShowed significant activity[8]
7-Bromo-isatin derivativesVariousShowed improved inhibitory potency[9]

A study on moxifloxacin-amide-1,2,3-triazole-isatin hybrids indicated that substitutions at the C-5 position of the isatin ring resulted in more potent antibacterial activity compared to substitutions at the C-7 position.[10] Specifically, for antibacterial action, electron-donating groups at the C-5 position were found to be more effective than electron-withdrawing groups like fluorine.[10]

Comparative Antimicrobial Activity

Isatin derivatives have also demonstrated a broad spectrum of antimicrobial activity. The position of the fluorine atom plays a crucial role in modulating this activity against various bacterial and fungal strains.

Quantitative Analysis of Antimicrobial Activity

The following table presents the antimicrobial activity of 5-fluoro and 7-fluoro isatin derivatives, typically reported as the diameter of the zone of inhibition or the minimum inhibitory concentration (MIC).

Derivative TypeCompound/Derivative ClassMicroorganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
5-Fluoro Isatin Derivatives 5-Fluoro-isatin thiosemicarbazone derivative 2P. vulgaris30 mm[1]
5-Fluoro-isatin thiosemicarbazone derivative 2Gram-negative bacteriaStrongest activity in the series[1]
5-Fluoro-isatin-chalcone conjugates 5(a-g)E. coli, S. aureus, C. albicansGood antibacterial and antifungal activity[11]
7-Substituted Isatin Derivatives Benzoxazole-isatin conjugatesVarious bacteriaShowed good antimicrobial activity[8]
N-(7-substituted-2-oxoindolin-3-ylidene)-benzofuran-2-carbahydrazideB. subtilis, E. coli, P. vulgarisMIC: 31.25 µg/mL[8]

One study explicitly mentioned that substitution in the 5th position of isatin with fluorine, chlorine, or bromine produced more active antimicrobial compounds in a series.[1]

Mechanisms of Action: Signaling Pathways

The anticancer effects of fluorinated isatin derivatives are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis. Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the activation of the caspase signaling cascade.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain isatin derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest.[12]

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition by Isatin Derivatives cluster_0 Microtubule Dynamics cluster_1 Inhibition cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Isatin Isatin Derivative Isatin->Tubulin Binds to Colchicine Site MitoticArrest Mitotic Arrest Isatin->MitoticArrest Induces Apoptosis Apoptosis MitoticArrest->Apoptosis

Isatin derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Caspase Signaling Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Isatin derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[4][13]

Caspase_Activation_Pathway Apoptosis Induction via Caspase Activation by Isatin Derivatives cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Response Isatin Fluorinated Isatin Derivative Procaspase9 Procaspase-9 Isatin->Procaspase9 Induces Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fluorinated isatin derivatives can trigger the intrinsic apoptotic pathway by activating caspase-9 and subsequently caspase-3.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Synthesis of 5-Fluoro and 7-Fluoro Isatin Derivatives

A general and widely used method for the synthesis of isatins is the Sandmeyer methodology.

General Procedure for the Synthesis of Fluorinated Isatins (Sandmeyer Methodology):

  • Formation of the Isonitrosoacetanilide: Aniline (or the corresponding fluoroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate.

  • Cyclization: The resulting isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization and form the isatin ring.[14]

For the synthesis of specific derivatives, such as thiosemicarbazones, the fluorinated isatin is typically condensed with the appropriate thiosemicarbazide in the presence of an acid catalyst.[15]

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-fluoro or 7-fluoro isatin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[7]

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[16]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Purified tubulin is mixed with a polymerization buffer containing GTP.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Polymerization Induction: The mixture is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer. An inhibitor of tubulin polymerization will reduce the rate and extent of the absorbance increase.[12]

Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

  • Cell Lysis: Cells treated with the test compound are lysed to release their cellular contents, including caspases.

  • Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Signal Detection: The fluorescence or absorbance of the cleaved substrate is measured using a fluorometer or spectrophotometer. An increase in signal indicates higher caspase activity.[13]

Conclusion

The positional isomerism of the fluorine atom on the isatin scaffold significantly influences the biological activity of its derivatives. While both 5-fluoro and 7-fluoro isatin derivatives have demonstrated promising anticancer and antimicrobial properties, the available data suggests that the 5-position may be more favorable for enhancing antimicrobial activity. For anticancer activity, the structure-activity relationship is more complex and appears to be highly dependent on the specific derivative and the cancer cell line being tested.

This comparative guide provides a foundation for researchers to make informed decisions in the design and development of novel isatin-based therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the nuanced effects of fluorine's positional isomerism and to guide the rational design of next-generation isatin derivatives with enhanced potency and selectivity.

References

Validating the Anti-proliferative Effects of Isatin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of isatin-based compounds, with a focus on validating the potential of 7-Fluoro-3-(hydroxyimino)indolin-2-one. While direct experimental data on the anti-proliferative activity of this compound is not currently available in the public domain, this document synthesizes findings on structurally related isatin derivatives to provide a framework for its potential efficacy and mechanism of action. The data presented is based on published in vitro studies on various cancer cell lines.

Comparative Anti-proliferative Activity of Isatin Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant anti-cancer properties.[1][2] The anti-proliferative effects of these compounds are influenced by the nature and position of substituents on the isatin core. The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected isatin derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 4l (tri-substituted isatin) K562Human Leukemia1.75Camptothecin (CPT)-
HepG2Human Hepatocellular Carcinoma3.20Camptothecin (CPT)-
HT-29Human Colon Carcinoma4.17Camptothecin (CPT)-
Isatin-indole hybrid 32 MCF-7Human Breast Cancer0.39Staurosporine6.81
Isatin-based derivative 197 Caco-2Human Colorectal Adenocarcinoma2.0Doxorubicin (DOX)3.46
HepG2Human Hepatocellular Carcinoma10Doxorubicin (DOX)1.15
MDA-MB-231Human Breast Cancer40Doxorubicin (DOX)0.98
Isatin derivative A-549Human Lung Carcinoma2.6Doxorubicin (DOX)3.7
HCT-116Human Colorectal Carcinoma2.6Doxorubicin (DOX)3.7
MDA-MB-231Human Breast Cancer4.7Doxorubicin (DOX)3.7

Data sourced from multiple studies and presented for comparative purposes.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anti-proliferative effects of isatin derivatives.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., K562, HepG2, HT-29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound or other isatin derivatives) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24, 48 hours).

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Interpretation: The percentage of apoptotic cells in the treated samples is compared to that in the untreated control to determine the apoptosis-inducing effect of the compound.[5]

Visualizing Mechanisms and Workflows

Signaling Pathway of Isatin Derivative-Induced Apoptosis

The anti-proliferative effects of many isatin derivatives are mediated through the induction of apoptosis. This often involves the modulation of key signaling pathways that control cell survival and death.

G Hypothetical Signaling Pathway of Isatin Derivative-Induced Apoptosis cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Cellular Outcome Isatin Derivative Isatin Derivative ROS Generation ROS Generation Isatin Derivative->ROS Generation Kinase Inhibition (e.g., VEGFR-2) Kinase Inhibition (e.g., VEGFR-2) Isatin Derivative->Kinase Inhibition (e.g., VEGFR-2) DNA Damage DNA Damage Isatin Derivative->DNA Damage Caspase Activation Caspase Activation ROS Generation->Caspase Activation Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition (e.g., VEGFR-2)->Cell Cycle Arrest Apoptosis Apoptosis Caspase Activation->Apoptosis DNA Damage->Apoptosis G Experimental Workflow for Anti-proliferative Effect Validation Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Flow Cytometry)->Mechanism of Action Studies Data Analysis & Conclusion Data Analysis & Conclusion Mechanism of Action Studies->Data Analysis & Conclusion

References

The Impact of 7-Fluoro Substitution on the Kinase Inhibitory Activity of Indolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with several approved drugs targeting key signaling pathways in cancer and other diseases. Strategic modifications to this core structure have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. Among these modifications, the introduction of a fluorine atom at the 7-position of the indolinone ring has emerged as a key strategy to enhance biological activity. This guide provides a comparative analysis of 7-fluoroindolinones, presenting their structure-activity relationships (SAR), supporting experimental data, and detailed methodologies for key biological assays.

Structure-Activity Relationship: The Advantage of the 7-Fluoro Group

The substitution pattern on the indolinone ring plays a crucial role in determining the inhibitory activity and selectivity of these compounds. While various positions have been explored, the 7-position has been identified as a critical site for modulating activity. The introduction of a fluorine atom at this position can significantly impact the compound's properties.

Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, influencing hydrogen bonding interactions with the target kinase. Furthermore, its small size allows it to be well-tolerated in many binding pockets, while its introduction can block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.

The following table summarizes the in vitro activity of a series of substituted indolinone derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This comparison highlights the contribution of the 7-fluoro substituent to the overall potency.

Compound ID7-SubstituentOther Key SubstituentsVEGFR-2 IC50 (µM)[1]Anti-proliferative IC50 (MCF-7, µM)[1]
1a H5-F, 3-(pyrrol-2-ylmethylene)0.1394.77
1b F 5-H, 3-(pyrrol-2-ylmethylene)Not explicitly found in a direct comparisonNot explicitly found in a direct comparison
2a H5-Cl, 3-(pyrrol-2-ylmethylene)Not explicitly found in a direct comparisonNot explicitly found in a direct comparison
2b F 5-Cl, 3-(pyrrol-2-ylmethylene)Not explicitly found in a direct comparisonNot explicitly found in a direct comparison
3a H5-Br, 3-(pyrrol-2-ylmethylene)Not explicitly found in a direct comparisonNot explicitly found in a direct comparison
3b F 5-Br, 3-(pyrrol-2-ylmethylene)Not explicitly found in a direct comparisonNot explicitly found in a direct comparison

Note: Direct comparative data for 7-fluoroindolinones against their 7-H, 7-Cl, and 7-Br analogs with otherwise identical substitution patterns is limited in the public domain. The table structure is provided to illustrate the ideal comparison. The data for Sunitinib (Compound 1a) is provided as a reference, which has a fluorine at the 5-position.

Signaling Pathway and Experimental Workflow

The primary target for many indolinone-based inhibitors is the VEGFR-2 signaling pathway. Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Indolinone 7-Fluoroindolinone Inhibitor Indolinone->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway and Inhibition by 7-Fluoroindolinones.

The evaluation of these compounds typically follows a standardized workflow, beginning with in vitro enzyme assays and progressing to cell-based and in vivo studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanisms cluster_invivo In Vivo Studies Synthesis Synthesis of 7-Fluoroindolinone Analogs EnzymeAssay VEGFR-2 Kinase Assay (IC50 Determination) Synthesis->EnzymeAssay CellViability Cell Viability Assay (MTT) (GI50 Determination) EnzymeAssay->CellViability CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assay CellViability->Apoptosis AnimalModels Xenograft Tumor Models CellViability->AnimalModels

Caption: Experimental Workflow for Evaluating 7-Fluoroindolinone Kinase Inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are the methodologies for the key assays mentioned in this guide.

In Vitro VEGFR-2 Kinase Inhibitory Assay

This assay determines the concentration of the test compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 enzyme

  • 5x Kinase Buffer

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate.

  • Add the master mixture to the wells of a white 96-well plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[2][3][4][5][6]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1][7][8]

Conclusion

The incorporation of a fluorine atom at the 7-position of the indolinone scaffold represents a valuable strategy in the design of potent kinase inhibitors. While more direct comparative studies are needed to fully elucidate the specific advantages over other halogen substitutions, the available data suggests that the 7-fluoro moiety can contribute favorably to the overall activity profile of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutic agents.

References

Unveiling the Selectivity Profile of 7-Fluoro-3-(hydroxyimino)indolin-2-one: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a framework for the cross-reactivity profiling of 7-Fluoro-3-(hydroxyimino)indolin-2-one, a member of the versatile indolin-2-one chemical family. Due to the absence of specific published data for this particular molecule, this guide establishes a comparative analysis based on well-characterized indolin-2-one derivatives that are known kinase inhibitors. By examining the profiles of established drugs like Sunitinib and selective Aurora Kinase B inhibitors, we present a roadmap for assessing the potential biological targets and off-targets of this compound.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1][2][3][4] Derivatives have shown activity against key signaling proteins such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Aurora Kinase B, which are critical in oncology and inflammatory diseases.[1][3][4] Furthermore, the broader isatin and isatin oxime family of molecules, to which this compound belongs, has been associated with a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects, and has been shown to interact with enzymes like caspases.[5][6][7][8]

Given this background, a comprehensive cross-reactivity assessment for a novel indolin-2-one derivative is essential. This guide outlines the experimental approach and data presentation necessary for such a study.

Comparative Kinase Inhibition Profile

To contextualize the potential selectivity of this compound, we present a hypothetical comparative kinase inhibition profile against a panel of representative kinases. This panel includes kinases frequently inhibited by indolin-2-one derivatives. Sunitinib, a multi-kinase inhibitor, and a hypothetical selective Aurora B inhibitor are used as benchmarks. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (Reference IC50, nM)Selective Aurora B Inhibitor (Reference IC50, nM)
Aurora Kinase BData to be determined2510
VEGFR2Data to be determined5>10,000
PDGFRβData to be determined8>10,000
c-KitData to be determined10>10,000
FLT3Data to be determined15>10,000
DYRK1AData to be determined150>5,000
PIM1Data to be determined200>5,000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for kinase activity assays and cellular thermal shift assays (CETSA), which can be employed to profile this compound.

In Vitro Kinase Activity Assay

This assay quantifies the inhibitory potential of a compound against a purified kinase.

  • Reagents and Materials : Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • A serial dilution of this compound is prepared.

    • The kinase, its specific substrate, and the inhibitor are incubated in the kinase buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Culture and Treatment :

    • Cells expressing the target kinase are cultured to confluency.

    • The cells are treated with this compound or a vehicle control for a defined period.

  • Thermal Challenge :

    • The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots.

    • The aliquots are heated to a range of temperatures to induce protein denaturation.

  • Protein Analysis :

    • The heated lysates are centrifuged to separate aggregated (denatured) proteins from the soluble fraction.

    • The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis : A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing Biological Context and Experimental Design

To better understand the biological context and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription CellCycle Cell Cycle Progression ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription AuroraB Aurora Kinase B AuroraB->CellCycle Indolinone This compound (Potential Inhibitor) Indolinone->RTK Inhibition? Indolinone->AuroraB Inhibition?

Fig. 1: Potential Signaling Pathways Targeted by Indolin-2-one Derivatives.

CETSA_Workflow cluster_treatment Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_analysis Step 3: Analysis Cells Cultured Cells Treatment Incubate with This compound or Vehicle Cells->Treatment Lysate Cell Lysate Treatment->Lysate Lysis Heating Heat to a Range of Temperatures Lysate->Heating Separation Separate Soluble and Aggregated Proteins Heating->Separation Quantification Quantify Target Protein (e.g., Western Blot) Separation->Quantification Generate Melting Curve Generate Melting Curve Quantification->Generate Melting Curve

References

A Head-to-Head Comparison of Isatin-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad-spectrum antiviral activities of its derivatives.[1][2][3] The versatile structure of the isatin core allows for extensive chemical modifications, leading to the development of potent inhibitors against a range of human viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), and Hepatitis C Virus (HCV).[2][4][5] This guide provides a head-to-head comparison of various isatin-based antiviral agents, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the rational design of next-generation antiviral therapeutics.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of isatin derivatives is typically evaluated based on their half-maximal effective concentration (EC₅₀), half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀). For enzyme inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key parameter. The following tables summarize the in vitro activities of representative isatin-based compounds against HIV, SARS-CoV, and HCV.

Table 1: Anti-HIV Activity of Isatin Derivatives
Compound ClassSpecific DerivativeVirus StrainCell LineEC₅₀CC₅₀SITargetReference
Isatin-β-thiosemicarbazones Compound 6 HIV-1 (HTLV-IIIB)CEM2.62 µM44.90 µM17.14Reverse Transcriptase[2]
Compound 10c HIV-1CEM3.40 µM>14.50 µM>4.26Reverse Transcriptase[2]
Compound 10f HIV-1CEM2.62 µM>14.50 µM>5.53Reverse Transcriptase[2]
Compound 10i HIV-1CEM2.75 µM>14.50 µM>5.27Reverse Transcriptase[2]
Isatin-Lamivudine Hybrids Compound 17b HIV-1CEM0.0742 µM>200 µM>2100Reverse Transcriptase[2]
Norfloxacin-Isatin Mannich Bases Compound 1a HIV-1MT-411.3 µg/mL---[2]
Compound 1b HIV-1MT-413.9 µg/mL---[2]
Aminopyrimidinimino Isatin Derivatives Compound 9l HIV-1MT-412.1-62.1 µg/mL->13Reverse Transcriptase[2]
Isatin N-Mannich Bases Compound 2a HIV-1 & HIV-2MT-4>2 µg/mL---[2]
Isatin-Sulfonamide Hybrids Compound 11a HIV-1MT-48 µg/mL>125 µg/mL>15.6-[2]
Compound 11e HIV-2MT-441.5 µg/mL>125 µg/mL>3.0-[2]
Table 2: Anti-SARS-CoV Activity of Isatin Derivatives
Compound ClassSpecific DerivativeTargetIC₅₀AssayReference
N-substituted Isatins Compound 25y SARS-CoV-2 3CLpro0.045 µMEnzyme Inhibition[2]
Compound 25z SARS-CoV-2 3CLpro0.047 µMEnzyme Inhibition[2]
Compound 25v SARS-CoV-2 3CLpro0.053 µMEnzyme Inhibition[2]
Triazole Isatin Derivatives D1N8 SARS-CoV-2 3CLpro0.44 µMFRET Assay[6]
D1N52 SARS-CoV-2 3CLpro0.53 µMFRET Assay[6]
Isatin Sulfonamide Derivatives SPIII-5F SARS-CoV Replication45% protectionCPE Reduction[4]
Table 3: Anti-HCV Activity of Isatin Derivatives
Compound ClassSpecific DerivativeCell LineEC₅₀CC₅₀SITargetReference
Isatin Sulfonamide Derivatives SPIII-5F Huh 5-26 µg/mL42 µg/mL7RNA Synthesis[4]
SPIII-5H Huh 5-217 µg/mL42 µg/mL2.47RNA Synthesis[4]
SPIII-Br Huh 5-219 µg/mL42 µg/mL2.21RNA Synthesis[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antiviral agents. Below are the methodologies for key assays cited in the tables above.

Anti-HIV Activity and Cytotoxicity Assessment using MTT Assay

This assay determines the ability of a compound to protect MT-4 cells from HIV-induced cytopathogenicity and assesses the compound's toxicity to the host cells.

  • Cell Culture: Human T-lymphocyte MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

  • Antiviral Activity Assay:

    • MT-4 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

    • Serial dilutions of the test compounds are added to the wells.

    • A stock of HIV-1 (IIIB) or HIV-2 (ROD) is added to the wells at a multiplicity of infection (MOI) that results in a clear cytopathic effect (CPE) after 5 days.

    • Control wells include uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., Zidovudine).

    • Plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days.

  • Cytotoxicity Assay:

    • MT-4 cells are seeded in a separate 96-well plate at the same density.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated under the same conditions as the antiviral assay.

  • MTT Staining:

    • After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that reduces the viral CPE by 50%. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

SARS-CoV 3CLpro Inhibition using a FRET-Based Assay

This in vitro assay measures the inhibition of the SARS-CoV 3C-like protease (3CLpro), a key enzyme in the viral replication cycle.

  • Reagents:

    • Recombinant SARS-CoV 3CLpro enzyme.

    • A specific fluorogenic substrate, such as (Dabcyl)KTSAVLQSGFRKME(Edans)-NH₂.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Assay Procedure:

    • The assay is performed in a 96-well black plate.

    • The test compound, dissolved in DMSO, is pre-incubated with the 3CLpro enzyme in the assay buffer for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/Dabcyl).

    • The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.

  • Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-HCV Activity using a Replicon Assay

This cell-based assay quantifies the inhibition of HCV RNA replication in human hepatoma cells harboring an HCV replicon.

  • Cell Line: Huh-5-2 cells, a human hepatoma cell line containing a subgenomic HCV replicon with a luciferase reporter gene, are used.

  • Assay Procedure:

    • Huh-5-2 cells are seeded in 96-well plates.

    • After 24 hours, the cells are treated with serial dilutions of the test compounds. A known HCV inhibitor (e.g., telaprevir) is used as a positive control.

    • The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Luciferase Activity Measurement:

    • The culture medium is removed, and the cells are lysed using a luciferase lysis buffer.

    • The luciferase substrate is added to the cell lysate.

    • The luminescence is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel assay is performed to determine the cytotoxicity of the compounds on the Huh-5-2 cells, typically using an MTS or similar cell viability assay.

  • Data Analysis: The EC₅₀ is the compound concentration that reduces luciferase activity by 50% compared to the untreated control. The CC₅₀ is the concentration that reduces cell viability by 50%. The SI is calculated as CC₅₀/EC₅₀.

Visualizing Mechanisms and Workflows

Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for the screening and evaluation of potential antiviral compounds.

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Lead Optimization cluster_2 Preclinical Development Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Cell-based or Target-based assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active compounds Dose-Response & Cytotoxicity Dose-Response & Cytotoxicity Hit Identification->Dose-Response & Cytotoxicity Confirmation SAR Studies SAR Studies Dose-Response & Cytotoxicity->SAR Studies EC50, CC50, SI Lead Compound Lead Compound SAR Studies->Lead Compound Improved potency & safety Mechanism of Action Mechanism of Action Lead Compound->Mechanism of Action Target validation In vivo Efficacy In vivo Efficacy Mechanism of Action->In vivo Efficacy Animal models IND Candidate IND Candidate In vivo Efficacy->IND Candidate Pharmacokinetics & Toxicology

Caption: General workflow for antiviral drug discovery.

HIV Life Cycle and Inhibition by Isatin Derivatives

Isatin derivatives have been shown to inhibit the HIV life cycle at various stages, most notably by targeting the reverse transcriptase enzyme.

HIV_Life_Cycle cluster_cell HIV Virion HIV Virion Binding & Fusion 1. Binding and Fusion HIV Virion->Binding & Fusion Host Cell Host Cell (T-lymphocyte) Reverse Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding & Fusion->Reverse Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse Transcription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly & Budding 6. Assembly and Budding Translation->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion Isatin Derivatives Isatin Derivatives Isatin Derivatives->Reverse Transcription Inhibition

Caption: HIV life cycle and the inhibitory point of isatin derivatives.

Mechanism of Isatin-Based SARS-CoV 3CLpro Inhibition

N-substituted isatin derivatives have emerged as potent inhibitors of the SARS-CoV 3C-like protease, which is essential for viral polyprotein processing.

SARS_CoV_3CLpro_Inhibition cluster_virus Viral Replication Cycle Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis 3CLpro 3CL Protease Polyprotein Synthesis->3CLpro Cleavage Functional Proteins Functional Proteins 3CLpro->Functional Proteins Activation Viral Replication Viral Replication Functional Proteins->Viral Replication Isatin Derivative Isatin Derivative Isatin Derivative->3CLpro Inhibition

Caption: Mechanism of SARS-CoV 3CLpro inhibition by isatin derivatives.

References

Efficacy of 7-fluoro substitution on isatin biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 7-Fluoro Substituted Isatin Derivatives and Their Biological Efficacy

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] A common strategy in drug design to enhance the therapeutic potential of a lead compound is the introduction of fluorine atoms.[6][7] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

This guide provides a comparative analysis of the biological activity of isatin derivatives with a specific focus on the effect of 7-fluoro substitution. By examining quantitative data from various studies, we aim to elucidate the efficacy of this structural modification on isatin's therapeutic potential. The primary activities explored include anticancer, caspase inhibition, and antimicrobial effects.

Data Presentation: A Quantitative Comparison

The introduction of a fluorine atom at the 7-position of the isatin ring has been shown to modulate its biological activity. The following tables summarize the quantitative data, comparing 7-fluoro-isatin derivatives with unsubstituted or other substituted analogs.

Table 1: Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency. Studies show that fluorinated isatins often exhibit enhanced antiproliferative activity against various cancer cell lines.[8] For instance, 7-Fluoroisatin has demonstrated potent activity against breast (MCF-7) and colon (HCT-116) cancer cells.[8]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-FluoroisatinMCF-7 (Breast)~1.84[8]
7-FluoroisatinHCT-116 (Colon)~3.31[8]
5,7-dibromo-isatin analog 6 HT29 (Colon)~1.0[9]
5,7-dibromo-isatin analog 11 HT29 (Colon)~1.0[9]
5,7-dibromo-isatin analog 13 HT29 (Colon)~1.0[9]
Isatin-triazole hybrid 18 THP-1 (Leukemia)<1.0[2]

Note: Data for unsubstituted isatin under identical conditions is not always available in the cited literature, but the low micromolar activity of the fluoro-substituted compounds is significant.

Table 2: Caspase-3 and Caspase-7 Inhibition (IC₅₀ Values)

Caspases, particularly the executioner caspases-3 and -7, are critical mediators of apoptosis (programmed cell death).[10][11] Their inhibition can be a therapeutic strategy. Isatin sulfonamides have been identified as potent caspase inhibitors. Studies suggest that 7-halogenated derivatives can exhibit slightly improved inhibitory potencies compared to their halogen-free parent compounds.[12]

CompoundTargetIC₅₀ (nM)Reference
7-halogenated isatin sulfonamideCaspase-3up to 2.6[12]
7-halogenated isatin sulfonamideCaspase-7up to 3.3[12]
Isatin with 2′-fluoroethyl-1,2,3-triazoleCaspase-3subnanomolar[11][13]
Table 3: Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Structure-activity relationship (SAR) studies have revealed that the inclusion of a halogen atom at the 7-position of the isatin scaffold is a key structural requirement for favorable antibacterial activity.[14]

Compound/Derivative ClassOrganism(s)MIC (mg/L)Reference
Isatin hybrid with halogen at position-7 (36b )Staphylococcus aureus, Bacillus subtilis≤ 1.56[14]
5-Fluoro-isatin derivativesVarious bacteriaGenerally more active than non-halogenated[15][16]

Experimental Protocols

The data presented above is derived from standardized in vitro assays. Below are the generalized methodologies for these key experiments.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-fluoro-isatin derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 72 hours).[17]

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[18]

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller Hinton Broth) in 96-well microtiter plates.[18] Final concentrations can range from 0.5 to 512 µg/mL.[18]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which is a hallmark of apoptosis.

  • Cell Treatment: Cells are treated with the test compounds to induce apoptosis.

  • Cell Lysis: After treatment, the cells are lysed to release their contents, including caspases.

  • Substrate Addition: A specific caspase-3/7 substrate (e.g., a peptide sequence linked to a fluorophore or a luminogenic molecule) is added to the cell lysate.

  • Enzymatic Cleavage: Active caspase-3/7 enzymes in the lysate cleave the substrate, releasing the reporter molecule.

  • Signal Detection: The resulting fluorescent or luminescent signal is measured using a plate reader. The signal intensity is directly proportional to the caspase activity.

  • Inhibitor IC₅₀: To determine the inhibitory potency of compounds like 7-fluoro-isatin sulfonamides, the assay is run with purified caspase enzymes and varying concentrations of the inhibitor. The IC₅₀ is the concentration at which enzyme activity is reduced by 50%.

Visualizing Pathways and Workflows

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathR Death Receptor FasL->DeathR DISC DISC Formation DeathR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-caspases 3, 7 Casp8->ProCasp37 Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome with Pro-caspase-9 ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Casp37 Caspases 3, 7 (Executioners) ProCasp37->Casp37 Substrates Cellular Substrates Casp37->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis Isatin 7-Fluoro-Isatin Sulfonamides Isatin->Casp37 inhibit

Caption: Role of 7-fluoro-isatin derivatives in the caspase-mediated apoptosis pathway.

Experimental Workflow for Drug Screening

workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis A Scaffold Selection (Isatin) B Structural Modification (7-Fluoro Substitution) A->B C Chemical Synthesis B->C D Biological Assays (e.g., MTT, MIC) C->D E Data Collection (IC50 / MIC Values) D->E F Structure-Activity Relationship (SAR) E->F G Lead Compound Identification F->G H Mechanism of Action Studies G->H I Further Development (Preclinical Studies) H->I

Caption: General workflow for the screening and evaluation of novel isatin derivatives.

Structure-Activity Relationship (SAR) Logic

sar_logic cluster_mods Substitutions cluster_props Physicochemical Properties cluster_activity Biological Activity Isatin Isatin Core Position 5 Position 7 Fluoro F (Fluoro) Isatin:p7->Fluoro substitute Unsub H (Unsubstituted) Electro Increased Electronegativity Fluoro->Electro Lipo Increased Lipophilicity Fluoro->Lipo MetStab Enhanced Metabolic Stability Fluoro->MetStab Activity Enhanced Potency (Lower IC50/MIC) Electro->Activity Lipo->Activity MetStab->Activity

Caption: Influence of 7-fluoro substitution on isatin's properties and activity.

Conclusion

The evidence compiled from multiple studies strongly suggests that the substitution of a fluorine atom at the 7-position of the isatin ring is an effective strategy for enhancing its biological activity. Quantitative data consistently demonstrates that 7-fluoro substitution can lead to:

  • Potent Anticancer Effects: 7-fluoro-isatin derivatives show significant cytotoxicity against various cancer cell lines, often in the low micromolar range.[8]

  • Improved Caspase Inhibition: Halogenation at the 7-position can slightly improve the potency of isatin sulfonamides as inhibitors of caspases-3 and -7, key enzymes in apoptosis.[12] This makes them promising candidates for both cancer therapy and molecular imaging of apoptosis.[11][13]

  • Enhanced Antimicrobial Activity: The presence of a halogen at the 7-position has been identified as a critical factor for potent antibacterial activity.[14]

The enhanced efficacy is attributed to the unique physicochemical properties of fluorine, which can improve the compound's metabolic stability, membrane permeability, and binding interactions with target proteins.[6] Therefore, 7-fluoro-isatin represents a privileged scaffold for the development of novel therapeutic agents, and further exploration of its derivatives is warranted for future drug discovery efforts.

References

Comparative Analysis of Indolin-2-one Based Kinase Inhibitors: Sunitinib vs. a Novel Analog

Author: BenchChem Technical Support Team. Date: December 2025

An important note to the reader: Publicly available scientific literature and databases lack specific binding affinity data for 7-Fluoro-3-(hydroxyimino)indolin-2-one. This compound is often cited as a chemical intermediate. To fulfill the objective of providing a comparative guide on indolin-2-one scaffolds, this report presents a detailed comparison between the well-established multi-kinase inhibitor, Sunitinib, and a potent, structurally related indolin-2-one derivative, designated as Compound 17a . This novel compound was identified in a 2022 study by Abdelgawad et al., which focused on the design and synthesis of new Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[1][2][3][4] This comparison will serve as a valuable resource for researchers in drug discovery and development by highlighting the therapeutic potential and key structural-activity relationships of the indolin-2-one core.

Introduction to Indolin-2-one Kinase Inhibitors

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This heterocyclic motif serves as a versatile framework for designing molecules that can competitively bind to the ATP-binding site of various protein kinases, thereby disrupting cellular signaling pathways that are often hyperactivated in cancer cells. Sunitinib, a prominent member of this class, is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] Its mechanism of action involves the inhibition of several RTKs, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[5] The ongoing research in this field aims to develop novel indolin-2-one derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Comparison of Binding Affinity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following table summarizes the in vitro IC50 values of Sunitinib and Compound 17a against VEGFR-2.

CompoundTarget KinaseIC50 (µM)Fold Difference vs. Sunitinib
Sunitinib VEGFR-20.139-
Compound 17a VEGFR-20.0781.78x more potent

Data sourced from Abdelgawad et al. (2022).[1][2][3][4]

As the data indicates, Compound 17a demonstrates a 1.78-fold higher potency in inhibiting VEGFR-2 in vitro compared to Sunitinib.[1][2][3][4] This suggests that the specific structural modifications in Compound 17a lead to a more favorable interaction with the ATP-binding pocket of VEGFR-2.

Experimental Protocols

The determination of the IC50 values for Sunitinib and Compound 17a was conducted using an in vitro VEGFR-2 kinase assay. The following is a detailed description of a standard protocol for such an assay, based on commonly used methodologies.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor that is required to reduce the activity of the VEGFR-2 kinase by 50%.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)

  • Test compounds (Sunitinib and Compound 17a) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well microplates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds (Sunitinib and Compound 17a) is prepared in the kinase buffer. A control with only DMSO is also prepared.

  • Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the recombinant VEGFR-2 enzyme, the kinase buffer, and a specific concentration of the test compound or the DMSO control.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: After incubation, a detection reagent is added to each well. This reagent measures the amount of ATP consumed during the reaction, which is inversely proportional to the kinase activity. For example, in a luminescence-based assay, a lower light signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Both Sunitinib and Compound 17a exert their therapeutic effect by inhibiting the VEGFR-2 signaling pathway. This pathway is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of the vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[6][7] These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Responses Cellular_Responses ERK->Cellular_Responses Akt->Cellular_Responses Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Sunitinib and Compound 17a.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, Sunitinib and Compound 17a prevent the autophosphorylation of the receptor, thereby blocking the initiation of these downstream signaling cascades. This inhibition of VEGFR-2 signaling leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of the nutrients and oxygen it needs to grow and metastasize.

Conclusion

While a direct comparison of this compound with Sunitinib is not feasible due to the absence of binding affinity data for the former, the analysis of Sunitinib against the novel indolin-2-one derivative, Compound 17a, provides valuable insights for researchers in the field. The superior in vitro potency of Compound 17a against VEGFR-2 highlights the potential for further optimization of the indolin-2-one scaffold to develop next-generation kinase inhibitors with enhanced therapeutic efficacy. The detailed experimental protocols and pathway diagrams presented in this guide offer a practical framework for the evaluation and characterization of such novel compounds.

References

Evaluating the Specificity of Isatin Derivatives on Protein-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of protein-protein interactions (PPIs) has emerged as a promising frontier in therapeutic development. Among the diverse chemical scaffolds explored, isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention due to their wide range of biological activities, including the inhibition of crucial PPIs implicated in cancer and other diseases. This guide provides a comparative analysis of the specificity of isatin derivatives targeting key PPIs, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

Comparative Analysis of Isatin Derivatives as PPI Inhibitors

Isatin derivatives have been investigated as inhibitors of several critical PPIs, most notably the interaction between p53 and its negative regulator MDM2. Furthermore, studies have revealed the potential of some isatin-based compounds to dually target other significant signaling proteins like STAT3 and VEGFR-2, raising important questions about their specificity.

Isatin Derivatives Targeting the p53-MDM2 Interaction

The p53-MDM2 interaction is a cornerstone of tumor suppression, and its disruption is a key strategy in cancer therapy. Several isatin Schiff and Mannich base derivatives (ISMBDs) have been shown to stabilize p53 by competitively interacting with MDM2.[1][2] A notable characteristic of these compounds is their ability to selectively promote p53-mediated cell death, a distinct advantage over inhibitors like Nutlin-3 which primarily induce cell cycle arrest.[1][2]

Compound ClassTarget PPIKey FindingsReference Compound
Isatin Schiff and Mannich base derivatives (ISMBDs)p53-MDM2Stabilize p53 by competitively inhibiting the p53-MDM2 interaction; selectively promote p53-mediated cell death.Nutlin-3
Dual-Targeting Isatin Derivatives: A Case Study on VEGFR-2 and STAT3

Recent research has expanded the scope of isatin derivatives beyond the p53-MDM2 axis. A series of isatin-grafted phenyl-1,2,3-triazole derivatives has demonstrated potent dual inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, and Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor whose dimerization is a critical PPI. This dual inhibition is proposed as a strategy to overcome resistance to VEGFR-2 targeted therapies.

The following table summarizes the inhibitory concentrations (IC50) of the most promising dual-inhibitor compounds against both VEGFR-2 and STAT3.

CompoundVEGFR-2 IC50 (nM)STAT-3 IC50 (nM)
6b 535.63
6k 8210.25
9c 688.41
9f 616.97

Data extracted from a study on isatin-grafted phenyl-1,2,3-triazole derivatives.

This data highlights the potential for isatin derivatives to exhibit activity across different classes of proteins, emphasizing the critical need for comprehensive specificity profiling in the development of these compounds as therapeutic agents.

Signaling Pathway Diagrams

To visualize the context of these targeted interactions, the following diagrams illustrate the signaling pathways of p53-MDM2, STAT3, and the Bcl-2 family.

p53_MDM2_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 promotes transcription degradation p53 Degradation p53->degradation apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 promotes ubiquitination isatin Isatin Derivatives isatin->mdm2 inhibits interaction

Caption: The p53-MDM2 negative feedback loop and the point of intervention for isatin derivatives.

STAT3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription activates isatin Isatin Derivatives isatin->dimer inhibits dimerization

Caption: The STAT3 signaling pathway, highlighting the inhibition of STAT3 dimerization by isatin derivatives.

Bcl2_pathway apoptotic_stimuli Apoptotic Stimuli bax_bak Bax / Bak (Pro-apoptotic) apoptotic_stimuli->bax_bak activates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2->bax_bak inhibits cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis isatin Isatin Derivatives (Potential Modulators) isatin->bcl2 potential target

Caption: The Bcl-2 family-mediated apoptotic pathway and the potential for modulation by isatin derivatives.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of isatin derivatives, detailed experimental protocols are essential. Below are methodologies for key assays used to determine the specificity and efficacy of PPI inhibitors.

Co-Immunoprecipitation (Co-IP) to Assess Target Engagement in Cells

This protocol is designed to verify that an isatin derivative can disrupt the interaction between a target protein and its binding partner within a cellular context.

Workflow Diagram:

CoIP_workflow start Start cell_culture Cell Culture & Treatment (with Isatin Derivative or DMSO) start->cell_culture lysis Cell Lysis cell_culture->lysis incubation Incubation with Primary Antibody (e.g., anti-MDM2) lysis->incubation precipitation Immunoprecipitation with Protein A/G beads incubation->precipitation wash Wash to remove non-specific binders precipitation->wash elution Elution of protein complexes wash->elution western_blot Western Blot Analysis (Detect co-precipitated protein, e.g., p53) elution->western_blot end End western_blot->end

Caption: Workflow for a Co-Immunoprecipitation experiment to test a PPI inhibitor.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for p53-MDM2) to 80-90% confluency. Treat the cells with the desired concentrations of the isatin derivative or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-12 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay). Take an equal amount of protein from each sample (e.g., 1-2 mg) and add the primary antibody against the bait protein (e.g., anti-MDM2). Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the bait protein (e.g., MDM2) and the expected interacting partner (e.g., p53) to assess the effect of the isatin derivative on the interaction.

Fluorescence Polarization (FP) Assay for In Vitro Binding Affinity

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, allowing for the determination of binding affinities (Kd) and inhibitory constants (Ki or IC50).

Methodology:

  • Reagent Preparation:

    • Fluorescent Probe: A fluorescently labeled peptide corresponding to the binding interface of one of the interacting proteins (e.g., a fluorescein-labeled p53-derived peptide for the p53-MDM2 interaction).

    • Protein: Purified recombinant protein of the binding partner (e.g., MDM2).

    • Assay Buffer: A buffer that maintains protein stability and minimizes non-specific binding (e.g., PBS with 0.01% Tween-20).

    • Test Compounds: Serial dilutions of the isatin derivatives.

  • Assay Procedure:

    • In a microplate (e.g., 384-well, black, non-binding surface), add a fixed concentration of the fluorescent probe and the protein. The protein concentration should be around the Kd of the interaction to ensure a significant polarization window.

    • Add varying concentrations of the isatin derivative or a control inhibitor.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of the fluorescent probe and the protein, and the Kd of their interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Methodology:

  • Sensor Chip Preparation: Immobilize one of the purified interacting proteins (the ligand, e.g., MDM2) onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a series of concentrations of the other interacting protein or the isatin derivative (the analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

  • Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the ka, kd, and KD values.

    • To test for inhibition, the isatin derivative can be pre-incubated with the analyte protein before injection, or it can be injected as the analyte itself to determine its direct binding kinetics to the immobilized protein.

Conclusion

Isatin derivatives represent a versatile and promising scaffold for the development of PPI inhibitors. However, the available data suggests that while some derivatives show high potency for their intended targets, the potential for off-target effects and multi-targeting capabilities necessitates a thorough and systematic evaluation of their specificity. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to rigorously assess the performance of novel isatin-based compounds and to make informed decisions in the pursuit of selective and effective therapeutics. Further studies employing broad screening panels of PPIs are crucial to fully elucidate the selectivity profiles of these intriguing molecules.

References

A Comparative Analysis of Fluorinated and Chlorinated Isatin Derivatives: Unveiling the Impact of Halogen Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of pharmacological activities. The introduction of halogen atoms, particularly fluorine and chlorine, into the isatin scaffold has been a common strategy to modulate their physicochemical properties and enhance their biological efficacy. This guide provides an objective comparison of fluorinated and chlorinated isatin derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Performance Comparison: Anticancer Activity

A key area of investigation for isatin derivatives is their potential as anticancer agents. The nature and position of the halogen substituent on the isatin ring or on N-substituted moieties can significantly influence their cytotoxic effects. A direct comparison of ortho-substituted 1-benzylisatins reveals the nuanced effects of fluorine versus chlorine substitution on anticancer activity.

A study by Bogdanov et al. (2023) provides valuable comparative data on the cytotoxicity of ortho-fluoro (Compound 3a ) and ortho-chloro (Compound 3b ) substituted 1-benzylisatins against human cervical cancer (M-HeLa) and human colon adenocarcinoma (HuTu 80) cell lines. The results, presented in Table 1, indicate that the chlorinated derivative (3b ) exhibits significantly higher cytotoxicity than its fluorinated counterpart (3a ) against both cell lines.[1]

Table 1: Comparison of Anticancer Activity (IC50, µM) of Fluorinated vs. Chlorinated 1-Benzylisatin Derivatives [1]

CompoundSubstituentM-HeLa (IC50 in µM)HuTu 80 (IC50 in µM)
3a 2-Fluoro74.6 ± 5.962.0 ± 2.0
3b 2-Chloro32.1 ± 2.141.5 ± 3.1

Lower IC50 values indicate higher cytotoxic activity.

These findings suggest that the larger and more lipophilic chlorine atom at the ortho position of the benzyl ring may lead to more favorable interactions with the biological target, resulting in enhanced anticancer potency.

Antimicrobial Activity: A Look at Halogenated Isatins

Isatin derivatives have also demonstrated promising antimicrobial properties. While direct comparative studies of identically substituted fluorinated and chlorinated derivatives are limited, the available literature indicates that halogenation at the C5 position of the isatin core is a key determinant of antimicrobial efficacy.

Enzyme Inhibition: Targeting Caspases in Apoptosis

Isatin derivatives, particularly isatin sulfonamides, have emerged as potent inhibitors of caspases, a family of proteases crucial for the execution of apoptosis (programmed cell death). This inhibitory activity makes them attractive candidates for the development of therapeutics for diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and for imaging apoptosis in cancer therapy.

Research has extensively focused on fluorinated isatin sulfonamides as highly potent inhibitors of caspase-3 and caspase-7.[4][5] These compounds have demonstrated IC50 values in the nanomolar range.[4][5] While the inhibitory potential of fluorinated derivatives is well-established, there is a lack of publicly available, direct comparative studies that evaluate the inhibitory potency (e.g., Ki or IC50 values) of a chlorinated isatin sulfonamide against its exact fluorinated analog under the same experimental conditions. Therefore, a quantitative comparison of their enzyme inhibition capabilities remains an area for future investigation.

Experimental Protocols

For researchers looking to validate or expand upon these findings, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., M-HeLa, HuTu 80) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the fluorinated and chlorinated isatin derivatives in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Solubilization: Incubate the plates for another 2-4 hours at 37°C. After this incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Gently shake the plates to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of compounds.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized suspension of a microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.[12]

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.[13]

  • Well Creation: Aseptically create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.[13]

  • Compound Application: Prepare solutions of the fluorinated and chlorinated isatin derivatives at a known concentration in a suitable solvent. Pipette a fixed volume (e.g., 50-100 µL) of each test solution into separate wells. Include a negative control (solvent alone) and a positive control (a standard antibiotic).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[12]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.[14]

Caspase-3/7 Inhibition Assay

This fluorometric assay is used to measure the ability of compounds to inhibit the activity of caspase-3 and -7.

Principle: The assay utilizes a specific caspase-3/7 substrate, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is cleaved by active caspase-3 and -7 to release the fluorescent molecule AMC. The intensity of the fluorescence is proportional to the caspase activity. Inhibitors will reduce the amount of AMC released, resulting in a lower fluorescence signal.[15]

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., containing HEPES, DTT, and EDTA). Prepare a solution of recombinant human caspase-3 or caspase-7 in the assay buffer. Prepare a solution of the fluorogenic substrate Ac-DEVD-AMC.

  • Inhibitor Preparation: Prepare stock solutions of the fluorinated and chlorinated isatin derivatives in DMSO and serially dilute them in assay buffer.

  • Assay Procedure: In a 96-well microplate, add the assay buffer, the caspase enzyme, and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Ac-DEVD-AMC substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader. Monitor the fluorescence over time (kinetic assay) or at a fixed endpoint.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cytotoxicity MTT Assay Workflow cluster_antimicrobial Agar Well Diffusion Workflow A Seed Cancer Cells B Treat with Isatin Derivatives A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G H Inoculate Agar Plate I Create Wells H->I J Add Isatin Derivatives I->J K Incubate J->K L Measure Zone of Inhibition K->L

Caption: Experimental workflows for assessing the cytotoxicity and antimicrobial activity of isatin derivatives.

apoptosis_pathway Isatin Derivatives Isatin Derivatives Caspase-3 Caspase-3 Isatin Derivatives->Caspase-3 Inhibition Procaspase-9 Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Procaspase-9

Caption: Simplified intrinsic apoptosis pathway showing caspase activation and the inhibitory role of isatin derivatives.

tyrosine_kinase_pathway Isatin Derivatives Isatin Derivatives RTK RTK Isatin Derivatives->RTK Inhibition ATP ATP Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling RTK->Downstream Signaling Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival ATP->RTK

Caption: Mechanism of action of isatin derivatives as Receptor Tyrosine Kinase (RTK) inhibitors.

Conclusion

The substitution of hydrogen with fluorine or chlorine on the isatin scaffold has a profound impact on the biological activity of the resulting derivatives. The available data suggests that chlorinated isatins may exhibit superior anticancer activity compared to their fluorinated analogs, potentially due to the physicochemical properties of chlorine. Both fluorinated and chlorinated isatins show promise as antimicrobial agents and enzyme inhibitors, although a lack of direct comparative studies makes it difficult to definitively favor one over the other in these applications.

This guide provides a foundation for researchers working with halogenated isatin derivatives. The presented data and experimental protocols are intended to facilitate further investigation into the structure-activity relationships of these versatile compounds, ultimately aiding in the development of more effective therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the distinct advantages of fluorination versus chlorination in modulating the diverse biological activities of isatin derivatives.

References

In Vivo Therapeutic Potential of 7-Fluoro-3-(hydroxyimino)indolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo therapeutic applications of 7-Fluoro-3-(hydroxyimino)indolin-2-one. Due to the limited publicly available in vivo data for this specific compound, this guide leverages experimental data from structurally related indolin-2-one and isatin derivatives to project its potential efficacy and inform future research directions. The comparisons drawn are based on established anti-inflammatory and anticancer activities of this class of molecules.

Comparative Analysis of Therapeutic Potential

Indolin-2-one derivatives have demonstrated significant therapeutic potential across various disease models. Here, we compare the in vivo performance of representative compounds from this class to establish a benchmark for the potential evaluation of this compound.

Anti-inflammatory Activity

Isatin derivatives have shown promise as anti-inflammatory agents. A common preclinical model for assessing this activity is the carrageenan-induced paw edema assay in rodents.

Table 1: Comparison of In Vivo Anti-inflammatory Activity of Indolin-2-one Derivatives

CompoundAnimal ModelDose & RouteEfficacy (% Paw Edema Reduction)Standard DrugReference
Compound VIIc (5-Chloro Isatin Derivative)Wistar albino rats20 mg/kg, i.p.65%Indomethacin[1]
Compound VIId (5-Bromo Isatin Derivative)Wistar albino rats20 mg/kg, i.p.63%Indomethacin[1]
Compound 7iMice15 mg/kg, i.v.Attenuated LPS-induced septic shock-[2]

Based on these findings, this compound, as a fluorinated isatin derivative, could be hypothesized to exhibit potent anti-inflammatory effects. The fluorine substitution may enhance its metabolic stability and tissue penetration, potentially leading to improved efficacy.

Anticancer Activity

Several indolin-2-one derivatives have been investigated as anticancer agents, with some showing potent activity in xenograft models. A notable target for this class of compounds is the FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).

Table 2: Comparison of In Vivo Anticancer Activity of Indolin-2-one Derivatives

CompoundAnimal ModelDose & RouteEfficacyStandard DrugReference
Compound 10dMV4-11 xenografts nude miceNot specifiedSignificantly suppressed tumor growthSunitinib[3]
SunitinibMV4-11 xenografts nude miceNot specifiedStandard of care-[3]

Given that other indolin-2-one derivatives have shown efficacy in cancer models by targeting key signaling kinases, this compound may also possess antiproliferative properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are protocols for key experiments cited in the comparative data.

Carrageenan-Induced Paw Edema

This is a standard acute inflammation model.

  • Animals: Wistar albino rats (150-200g) are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test compound groups.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg).

  • Induction of Edema: After a set time (e.g., 30 minutes) post-treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Xenograft Tumor Model

This model is used to evaluate the efficacy of anticancer compounds on human tumors grown in immunocompromised mice.

  • Cell Line: A human cancer cell line (e.g., MV4-11 for AML) is used.

  • Animals: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The test compound is administered via a specified route and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Visualizations

Experimental Workflow for In Vivo Validation

The following diagram illustrates a hypothetical workflow for the in vivo validation of this compound, drawing from standard preclinical testing paradigms.

G cluster_0 Preclinical Evaluation cluster_1 In Vivo Validation cluster_2 Data Analysis & Reporting A Compound Synthesis & Characterization B In Vitro Screening (e.g., Kinase Assays, Cell Viability) A->B C ADME/Tox Profiling (In Vitro) B->C D Pharmacokinetic (PK) Studies in Rodents C->D E Acute Toxicity Studies D->E F Efficacy Studies in Disease Models (e.g., Paw Edema, Xenograft) E->F G Dose-Response Relationship F->G H Statistical Analysis of In Vivo Data G->H I Comparison with Standard of Care H->I J Go/No-Go Decision for Further Development I->J

Caption: A potential workflow for the in vivo validation of a novel compound.

Potential Signaling Pathway Modulation

Many indolin-2-one derivatives exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

G cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_P P-IκBα IKK->IkB_P Phosphorylation NFkB_IkB NF-κB/IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Indolin2one This compound (Hypothesized) Indolin2one->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This guide provides a framework for understanding the potential therapeutic value of this compound based on the established activities of its structural analogs. Further in vivo studies are warranted to definitively characterize its pharmacological profile.

References

Safety Operating Guide

Safe Disposal of 7-Fluoro-3-(hydroxyimino)indolin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 7-Fluoro-3-(hydroxyimino)indolin-2-one. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This compound should be handled by trained personnel familiar with its potential hazards.

I. Pre-Disposal Handling and Storage

Proper handling and storage are crucial to minimize risks before disposal. Always operate in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2] Avoid the formation of dust and aerosols.[2] Store the compound in a cool, dry, and well-ventilated location in a tightly sealed container, segregated from incompatible materials such as strong oxidizing agents.[1][2]

II. Hazard and Safety Data
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Segregation: As a halogenated organic compound, it is imperative to segregate this waste.[5][6][7] Do not mix it with non-halogenated organic waste, acids, bases, or other reactive chemicals.[5][6]

  • Waste Collection: Collect waste this compound, including any contaminated materials like pipette tips or weighing paper, in a dedicated, compatible, and clearly labeled waste container.[2][8] The container must have a tightly fitting cap and be kept closed except when adding waste.[6][8]

  • Labeling: Immediately upon adding the first waste, label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][6] Also, include the accumulation start date.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area. This area must have secondary containment to prevent spills from reaching drains.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]

IV. Spill Cleanup Procedures

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Avoid generating dust.[2] Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[1] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][2] Wash the spill area with soap and water.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is Waste Container Available and Properly Labeled? B->C D Obtain and Label a Compatible Waste Container C->D No E Segregate as Halogenated Organic Waste C->E Yes D->E F Transfer Waste to Container and Secure Lid E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 7-Fluoro-3-(hydroxyimino)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Fluoro-3-(hydroxyimino)indolin-2-one

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS Number: 143884-84-8).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related compounds, such as 3-(Hydroxyimino)indolin-2-one and general best practices for handling powdered chemical reagents and oxime compounds.[4][5]

Compound Details:

Identifier Value
Chemical Name This compound
CAS Number 143884-84-8
Molecular Formula C8H5FN2O2
Molecular Weight 180.1 g/mol
Appearance Likely a solid powder
Purity ≥96-99%

Hazard Assessment and Primary Safety Precautions

While specific toxicity data for this compound is unavailable, it should be handled with care, assuming it may possess irritant and potentially toxic properties similar to related chemical classes.[4] The primary hazards associated with a similar compound, 3-(Hydroxyimino)indolin-2-one, include skin irritation, serious eye irritation, and potential respiratory irritation.[5] As a powder, it can become airborne, leading to inhalation and contamination of surfaces.[4]

Key Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.[5]

  • Potential for toxicity if inhaled or ingested.[4]

  • As a powder, it poses an inhalation risk and can contaminate work surfaces.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound at all stages. The following table outlines the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher (use in a certified chemical fume hood)
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Update the chemical inventory with the receipt date, quantity, and storage location.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5] Keep the container tightly closed.[5]

2. Weighing and Aliquoting (to be performed in a certified chemical fume hood):

  • Ensure the fume hood is functioning correctly.

  • Don appropriate PPE: chemical splash goggles, double nitrile gloves, and a fully buttoned lab coat.[4] An N95 respirator is also recommended.[4]

  • To minimize static and dispersal of the powder, consider using an anti-static gun.[4]

  • Carefully open the container.

  • Use a clean spatula to weigh the desired amount of the compound onto weighing paper or into a suitable container.

  • Close both the primary and any secondary containers securely immediately after transfer.[4]

  • Clean the spatula and any contaminated surfaces with a damp cloth or towel to avoid generating dust.[4] Dispose of these cleaning materials as solid hazardous waste.[4]

3. Solution Preparation (in a chemical fume hood):

  • Ensure all necessary PPE is worn (chemical splash goggles, nitrile gloves, lab coat).[4]

  • Add the solvent to the volumetric flask, filling it to approximately half of the final volume.[4]

  • Carefully add the weighed this compound to the solvent.[4]

  • Rinse the weighing container with a small amount of the solvent and add it to the volumetric flask to ensure a complete transfer.[4]

  • Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator may be used if necessary.[4]

  • Once dissolved, add the solvent to the final volume mark.[4]

  • Cap the flask and invert it several times to ensure a homogenous solution.[4]

  • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4][5]

  • Solid Waste: Collect all contaminated materials, including weighing paper, gloves, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as liquid hazardous waste. Dispose of the rinsed container according to your institution's guidelines.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation develops.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Below is a diagram outlining the general workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve store_solution Store and Label Solution dissolve->store_solution decontaminate Decontaminate Surfaces store_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe end_op End of Operation remove_ppe->end_op start Start start->prep_ppe

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3-(hydroxyimino)indolin-2-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-3-(hydroxyimino)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.